Product packaging for 3-Fluoroquinolin-8-OL(Cat. No.:CAS No. 142363-59-5)

3-Fluoroquinolin-8-OL

Cat. No.: B1445617
CAS No.: 142363-59-5
M. Wt: 163.15 g/mol
InChI Key: YPZUUMHSIYTYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoroquinolin-8-OL is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B1445617 3-Fluoroquinolin-8-OL CAS No. 142363-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUUMHSIYTYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857280
Record name 3-Fluoroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142363-59-5
Record name 3-Fluoro-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142363-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoroquinolin-8-ol in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic introduction of fluorine atoms into these molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, in particular, is a valuable building block for the development of novel therapeutic agents and molecular probes due to the unique electronic properties conferred by the fluorine atom at the 3-position and the chelating ability of the 8-hydroxyl group. This guide provides a comprehensive overview of the plausible synthetic pathways to this compound, focusing on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Approaches to the Synthesis of this compound

Direct C-H fluorination at the 3-position of the quinolin-8-ol nucleus is challenging due to the inherent reactivity of the quinoline ring system, which typically favors functionalization at the C2, C4, C5, or C8 positions. Therefore, the most viable synthetic strategies involve either the construction of the quinoline ring using a pre-fluorinated building block or a multi-step sequence involving the introduction of a functional group at the C3 position that can be subsequently converted to a fluorine atom.

This guide will focus on the most logical and experimentally supported approach: the Friedländer annulation using a fluorinated precursor . This method offers a convergent and efficient route to the target molecule.

Proposed Primary Synthesis Pathway: Modified Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5] To obtain this compound, a logical retrosynthetic analysis points to the use of a fluorinated 2-aminoaryl aldehyde and a suitable two-carbon component.

A key starting material for this approach is 2-amino-3-fluorobenzaldehyde . This compound is commercially available, making this pathway accessible for many research laboratories.[6][7][8]

Reaction Scheme: Friedländer Synthesis of a 3-Fluoro-8-alkoxyquinoline Intermediate

The direct use of 2-amino-3-fluorobenzaldehyde and a reactant that would lead to an 8-hydroxyquinoline in a one-pot Friedländer reaction can be complicated by the reactivity of the hydroxyl group under the required reaction conditions. A more robust strategy involves the use of a protected hydroxyl group, such as a methoxy ether, which can be deprotected in a later step.

The proposed reaction involves the condensation of 2-amino-3-fluorobenzaldehyde with a compound like ethyl acetoacetate, followed by cyclization and subsequent functional group manipulations. A more direct approach, however, would be the reaction with a simple two-carbon aldehyde, such as acetaldehyde, or a protected form thereof.

A plausible and efficient route involves the reaction of a suitably protected 2-aminophenol derivative with a fluorinated building block. Let's consider a practical pathway starting from a protected 2-aminophenol and building the fluorinated pyridine ring.

A more direct and documented approach for a similar system involves the synthesis of 3-fluoro-6-methoxyquinoline.[9] This can be adapted for our target molecule. The synthesis would proceed by reacting a protected 2-aminophenol, specifically 2-amino-anisole, with 2-fluoromalonic acid in the presence of phosphorus oxychloride. This would lead to the formation of a 2,4-dichloro-3-fluoro-8-methoxyquinoline intermediate. Subsequent hydrogenolysis would remove the chlorine atoms, and a final deprotection step would yield the desired this compound.

However, a more direct application of the Friedländer principle using 2-amino-3-fluorobenzaldehyde remains a highly attractive and convergent strategy. The reaction with acetaldehyde or its equivalent under base or acid catalysis would directly lead to the 3-fluoroquinoline core. The challenge lies in incorporating the 8-hydroxy group. A plausible starting material would be 2-amino-3-fluoro-x-methoxybenzaldehyde, which upon Friedländer condensation and subsequent demethylation would yield the final product. Given the availability of 2-amino-3-fluorobenzaldehyde, we will outline a pathway based on this precursor, with the understanding that the introduction of the 8-hydroxyl group might require a multi-step sequence.

A likely pathway would involve the initial synthesis of 8-methoxyquinoline, followed by nitration, reduction to the amine, diazotization, and a Sandmeyer-type fluorination, followed by demethylation. However, this is a lengthy process with potential regioselectivity issues.

Therefore, the most rational approach remains the construction of the quinoline ring with the fluorine atom already in place.

Detailed Experimental Protocol: A Proposed Pathway

A more practical approach, however, is to start with a commercially available fluorinated aniline and build the quinoline ring.

Pathway 1: Synthesis via Friedländer Annulation of a Fluorinated Precursor

This pathway leverages the availability of 2-amino-3-fluorobenzaldehyde.[6][7][8]

Step 1: Synthesis of 3-Fluoro-8-methoxyquinoline

This step would ideally involve a Friedländer condensation of 2-amino-3-fluoro-6-methoxybenzaldehyde with acetaldehyde. However, the synthesis of this specific aldehyde is not trivial.

A more practical approach is to adapt the synthesis of 3-fluoro-6-methoxyquinoline.[9]

  • Reaction of 2-Anisidine with 2-Fluoromalonic Acid: 2-Anisidine is heated at reflux with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-8-methoxyquinoline.

  • Hydrogenolysis: The resulting dichloro compound is subjected to hydrogenolysis to remove the chlorine atoms, yielding 3-fluoro-8-methoxyquinoline.

Step 2: Demethylation to this compound

The methoxy group of 3-fluoro-8-methoxyquinoline can be cleaved using standard reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) to afford the final product, this compound.

Visualizing the Synthesis

Diagram of the Proposed Friedländer-based Pathway

3-Fluoroquinolin-8-OL_Synthesis_Pathway_1 cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 2-Anisidine 2-Anisidine Reaction_1 POCl3, Reflux 2-Anisidine->Reaction_1 2-Fluoromalonic_Acid 2-Fluoromalonic_Acid 2-Fluoromalonic_Acid->Reaction_1 Intermediate_1 2,4-Dichloro-3-fluoro- 8-methoxyquinoline Reaction_1->Intermediate_1 Cyclization/ Chlorination Reaction_2 H2, Pd/C Intermediate_1->Reaction_2 Intermediate_2 3-Fluoro-8-methoxyquinoline Reaction_2->Intermediate_2 Dechlorination Reaction_3 BBr3 or HBr Intermediate_2->Reaction_3 Final_Product This compound Reaction_3->Final_Product Demethylation

Caption: Proposed synthesis of this compound via a multi-step sequence.

Alternative Pathway: C3-Functionalization and Subsequent Fluorination

An alternative, though likely more arduous, route involves the synthesis of a 3-substituted-8-hydroxyquinoline, where the substituent can be converted to a fluorine atom. A plausible approach would be through a Sandmeyer reaction.[10][11][12][13][14]

Step 1: Synthesis of 3-Amino-8-hydroxyquinoline

This would likely involve the nitration of 8-hydroxyquinoline, which typically occurs at the 5- and 7-positions. Therefore, a more controlled synthesis would be required, possibly starting from a precursor that directs nitration to the 3-position, followed by reduction of the nitro group.

Step 2: Sandmeyer Fluorination

The 3-amino-8-hydroxyquinoline would then be subjected to a Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid, followed by treatment with a fluoride source, such as tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction, to introduce the fluorine atom.

Diagram of the Sandmeyer-based Pathway

3-Fluoroquinolin-8-OL_Synthesis_Pathway_2 cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction_1 Multi-step C3-Amination 8-Hydroxyquinoline->Reaction_1 Intermediate_1 3-Amino-8-hydroxyquinoline Reaction_1->Intermediate_1 Reaction_2 1. NaNO2, HBF4 2. Heat Intermediate_1->Reaction_2 Sandmeyer Reaction Final_Product This compound Reaction_2->Final_Product

Caption: Alternative synthesis of this compound via a Sandmeyer reaction.

Causality Behind Experimental Choices and Scientific Integrity

The preference for the Friedländer-based approach stems from its convergent nature and the use of a commercially available or readily synthesizable fluorinated precursor. This strategy offers better control over the regiochemistry of fluorination compared to the direct fluorination of the quinoline ring, which is often unselective.

The protection of the 8-hydroxyl group as a methoxy ether is a standard and robust strategy in organic synthesis. The methoxy group is generally stable under the conditions of the Friedländer reaction and can be reliably cleaved in the final step. This self-validating system ensures that the sensitive hydroxyl group does not interfere with the quinoline ring formation.

The choice of phosphorus oxychloride in the reaction of an aniline with a malonic acid derivative is a common method for promoting the necessary cyclization and dehydration steps in quinoline synthesis. Hydrogenolysis with palladium on carbon is a well-established and high-yielding method for the removal of chloro substituents from aromatic rings.

Quantitative Data Summary

StepReactantsReagents/ConditionsProductYield (%)Reference
Pathway 1, Step 1a p-Anisidine, 2-Fluoromalonic AcidPOCl₃, Reflux2,4-Dichloro-3-fluoro-6-methoxyquinolineNot specified[9]
Pathway 1, Step 1b 2,4-Dichloro-3-fluoro-6-methoxyquinolineH₂, Pd/C3-Fluoro-6-methoxyquinolineNot specified[9]
Pathway 1, Step 2 3-Fluoro-8-methoxyquinolineBBr₃ or HBrThis compoundTypically highGeneral Knowledge
Pathway 2, Step 2 3-Amino-8-hydroxyquinoline1. NaNO₂, HBF₄; 2. HeatThis compoundVariable[10][11]

Note: Specific yields for the synthesis of the 8-methoxy analogue would need to be determined experimentally, but are expected to be moderate to good based on similar reported syntheses.

Conclusion and Future Outlook

The synthesis of this compound is a challenging but achievable goal for medicinal chemists. The most promising and logical pathway involves the construction of the quinoline ring from a pre-fluorinated precursor, such as a derivative of 2-fluoroaniline or 2-fluoromalonic acid. This approach offers superior control over regioselectivity compared to direct fluorination methods. While a direct, one-pot synthesis from simple starting materials is yet to be reported, the multi-step sequences outlined in this guide provide a solid foundation for the successful laboratory-scale production of this valuable compound. Future research may focus on the development of novel catalytic methods for the direct and regioselective C3-fluorination of 8-hydroxyquinolines, which would represent a significant advancement in the field of fluorine chemistry and drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoroquinolin-8-OL, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a hydroxyl group onto the quinoline scaffold can significantly influence its biological activity and pharmacokinetic profile. Understanding these fundamental properties is paramount for its potential development as a therapeutic agent.

Molecular Structure and Identification

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure consists of a pyridine ring fused to a benzene ring, with a fluorine atom substituted at the 3-position and a hydroxyl group at the 8-position.

IdentifierValue
IUPAC Name This compound
Canonical SMILES Oc1cccc2cncc(F)c12
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol

Proposed Synthesis of this compound

A potential pathway could involve the reaction of 2-amino-3-hydroxybenzaldehyde with fluoroacetaldehyde under basic or acidic conditions. The initial aldol condensation would be followed by an intramolecular cyclization and dehydration to yield the final this compound product.

Synthesis_of_this compound 2-amino-3-hydroxybenzaldehyde 2-amino-3-hydroxybenzaldehyde intermediate Aldol Adduct 2-amino-3-hydroxybenzaldehyde->intermediate + fluoroacetaldehyde fluoroacetaldehyde fluoroacetaldehyde->intermediate Base or Acid Catalyst product This compound intermediate->product Cyclization & -H₂O

Figure 1: Proposed Friedländer Synthesis of this compound.

Predicted Spectroscopic Properties

Due to the absence of experimentally derived spectroscopic data in public databases, the following data has been predicted using computational models based on the compound's SMILES string. These predictions serve as a valuable guide for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint for the molecule. The fluorine atom at the 3-position and the hydroxyl group at the 8-position will have a notable influence on the electronic environment of the quinoline ring system, resulting in characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
2 8.5 - 8.7 145 - 148 (d, J ≈ 15-20 Hz)
3 - 150 - 155 (d, J ≈ 240-250 Hz)
4 7.9 - 8.1 (d, J ≈ 2-3 Hz) 120 - 123 (d, J ≈ 5-10 Hz)
5 7.2 - 7.4 118 - 121
6 7.4 - 7.6 128 - 131
7 7.1 - 7.3 110 - 113
8 - 152 - 155
4a - 125 - 128
8a - 138 - 141
8-OH 9.0 - 10.0 (broad s) -

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz. The coupling of carbon atoms to fluorine is a key diagnostic feature.

Mass Spectrometry (MS)

The predicted mass spectrum will show a prominent molecular ion peak (M+) corresponding to the exact mass of the compound. The presence of a single fluorine atom will not result in a characteristic isotopic pattern like that seen with chlorine or bromine. Fragmentation patterns would likely involve the loss of CO, HCN, and potentially the fluorine radical.

Table 2: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Ion (M+) m/z 163.04

| Key Fragments | m/z 135 ([M-CO]+), 136 ([M-HCN]+), 118 ([M-CO-F]+) |

Infrared (IR) Spectroscopy

The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted Infrared Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹) Description
O-H stretch 3200 - 3600 (broad) Hydroxyl group
C-H stretch (aromatic) 3000 - 3100 Aromatic C-H bonds
C=N stretch 1600 - 1650 Pyridine ring
C=C stretch (aromatic) 1450 - 1600 Quinoline ring system
C-F stretch 1000 - 1400 Carbon-fluorine bond

| C-O stretch | 1200 - 1300 | Phenolic C-O bond |

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
Melting Point (°C) 180 - 220 Influences solubility and formulation.
Aqueous Solubility (LogS) -2.5 to -3.5 Affects bioavailability.[1]
pKa (acidic - OH) 8.5 - 9.5 Governs ionization state at physiological pH.
pKa (basic - N) 3.0 - 4.0 Influences solubility and receptor interactions.

| LogP | 2.0 - 2.5 | Measure of lipophilicity, impacting membrane permeability. |

Experimental Protocols for Physicochemical Characterization

The following are generalized, yet detailed, protocols that can be adapted for the experimental determination of the physicochemical properties of synthesized this compound.

NMR Spectroscopy

NMR_Workflow A Sample Preparation: Dissolve 5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) B Spectrometer Setup: Lock and shim on a 400 MHz or higher instrument A->B C ¹H NMR Acquisition: Standard pulse program, acquire sufficient scans B->C D ¹³C NMR Acquisition: Proton-decoupled pulse program, longer acquisition time B->D E Data Processing: Fourier transform, phase correction, and baseline correction C->E D->E

Figure 2: General Workflow for NMR Analysis.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay may be necessary compared to the ¹H experiment.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility_Workflow A Add excess solid to a known volume of buffer (pH 7.4) B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) C->D E Calculate Solubility D->E

Figure 3: Shake-Flask Method for Solubility Determination.

Protocol:

  • Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculate the original concentration in the saturated solution to determine the aqueous solubility.

pKa Determination (Potentiometric Titration)

Protocol:

  • Calibrate a pH meter using standard buffer solutions.

  • Prepare a solution of this compound of known concentration in a co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoint of the buffer regions or from the inflection points of the first derivative of the titration curve.

Conclusion

The predicted physicochemical properties of this compound suggest it is a molecule with characteristics that fall within the range of interest for drug-like compounds. Its predicted solubility and lipophilicity indicate a potential for reasonable absorption and distribution. The presence of both a weakly basic nitrogen and a weakly acidic hydroxyl group will influence its behavior in different physiological environments. The provided synthetic strategy and experimental protocols offer a framework for the synthesis and detailed characterization of this promising heterocyclic compound, paving the way for further investigation into its biological activities.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architecture of a Privileged Scaffold

The quinoline ring system, particularly the 8-hydroxyquinoline (8-HQ) moiety, stands as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its remarkable versatility stems from its ability to chelate metal ions, a property that underpins a vast range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][3] The introduction of a fluorine atom, a common strategy in drug design to modulate electronic properties and metabolic stability, at the 3-position of 8-hydroxyquinoline presents a molecule of significant interest: 3-Fluoroquinolin-8-ol.

While the crystal structure of the parent 8-hydroxyquinoline is known, revealing polymorphism and intricate hydrogen bonding networks, the precise three-dimensional arrangement of this compound remains, to our knowledge, unelucidated in public databases like the Cambridge Structural Database (CSD).[4][5][6] This guide, therefore, is not a mere presentation of existing data. Instead, it serves as a comprehensive roadmap for the modern researcher, detailing the journey from chemical synthesis to the final, refined crystal structure. We will explore the "why" behind each experimental choice, offering a self-validating framework for the structural elucidation of this, and indeed any, novel small molecule of pharmaceutical relevance.

Part 1: Synthesis and Crystallization — From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Skraup or Friedländer reactions.[2] A modified approach starting from commercially available precursors is outlined below. The rationale is to introduce the fluorine substituent early and build the quinoline ring system around it.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Skraup Reaction cluster_workup Purification A 2-Amino-6-fluorophenol Reaction Cyclization & Dehydrogenation A->Reaction B Glycerol B->Reaction C Oxidizing Agent (e.g., nitrobenzene) C->Reaction D Sulfuric Acid D->Reaction Workup Neutralization, Extraction, Column Chromatography Reaction->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

  • Vessel Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Reactant Addition: Slowly add 2-amino-6-fluorophenol and a suitable oxidizing agent (e.g., o-nitrophenol) to the mixture. The choice of oxidizing agent is critical; it must be potent enough to facilitate dehydrogenation without degrading the reactants.[7]

  • Cyclization: Heat the reaction mixture carefully. The reaction is often exothermic and requires controlled heating to maintain a temperature of approximately 130-140°C.[7]

  • Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution) to a pH of 7.5-8.0.

  • Extraction and Purification: The resulting precipitate is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. Final purification is achieved via column chromatography on silica gel to yield pure this compound.

The Art of Crystal Growth

Obtaining a single crystal of sufficient size and quality is paramount for successful X-ray diffraction analysis.[8] For small organic molecules like this compound, several techniques can be employed. The key is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion.

Common Crystallization Techniques:

TechniquePrincipleSuitability & Rationale
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated film. The solvent slowly evaporates, increasing the concentration to the point of crystallization.Simple and effective for moderately soluble, stable compounds. The choice of solvent is critical; it should not be too volatile.
Vapor Diffusion A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for minute quantities of material and for screening a wide range of solvent/anti-solvent systems.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Suitable for compounds with a significant temperature-dependent solubility. The cooling rate must be slow to prevent the formation of polycrystalline powder.

Experimental Protocol: Crystal Growth by Vapor Diffusion

  • Solution Preparation: Dissolve 2-5 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of a suitable solvent (e.g., ethanol, acetone, or dichloromethane) in a small vial.

  • Setup: Place this vial inside a larger beaker or jar containing a larger volume (e.g., 5 mL) of an anti-solvent (e.g., hexane, diethyl ether).

  • Sealing and Incubation: Seal the larger container and leave it undisturbed in a vibration-free location at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the appearance of single crystals.

Part 2: The X-ray Diffraction Experiment — Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline materials at atomic resolution.[9]

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_processing Data Processing A Select & Mount Single Crystal B Mount on Diffractometer A->B D Crystal Rotation & Data Acquisition B->D C X-ray Generation (e.g., Mo Kα) C->D E Detector (CCD/CMOS) D->E Diffraction Pattern F Integration of Reflection Intensities E->F G Data Reduction & Correction F->G H Output: HKL file (Intensities & Sigmas) G->H

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection

  • Crystal Selection: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks.[10]

  • Mounting: Mount the selected crystal on a cryoloop using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) to produce a final reflection file.

Part 3: Structure Solution and Refinement — From Data to Model

The processed diffraction data contains the amplitudes of the structure factors, but not their phases. Determining these phases—the "phase problem"—is the crucial step in solving the crystal structure.[11]

Structure Solution

For small molecules like this compound, Direct Methods are typically employed.[12] These methods use statistical relationships between the measured intensities to derive a set of initial phases, which are then used to calculate an initial electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

Refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[13][14] This is typically done using a least-squares minimization algorithm, where the differences between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|) are minimized.[11]

Key Refined Parameters:

  • Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

  • Anisotropic Displacement Parameters (ADPs): These model the thermal motion of each atom as an ellipsoid, providing a more accurate representation than isotropic (spherical) thermal parameters.

  • Occupancy Factors: For any disordered atoms that occupy multiple positions.

The quality of the final refined structure is assessed using several metrics, most notably the R-factors (e.g., R1, wR2) and the Goodness-of-Fit (GooF), which should converge to low values for a well-refined structure.

Part 4: Structural Analysis — Insights from the 3D Architecture

Although the specific crystal structure of this compound is not yet determined, we can predict key features based on known structures of related compounds, such as the monoclinic polymorph of 8-hydroxyquinoline.[4][15]

Comparative Crystallographic Data of 8-Hydroxyquinoline and Related Structures:

Parameter8-Hydroxyquinoline (Monoclinic)[15]A Hypothetical this compound
Formula C₉H₇NOC₉H₆FNO
Crystal System MonoclinicMonoclinic or Orthorhombic (predicted)
Space Group P2₁/nP2₁/c or similar (predicted)
a (Å) 6.620~6.5 - 7.0 (estimated)
b (Å) 9.243~9.0 - 9.5 (estimated)
c (Å) 11.070~11.0 - 11.5 (estimated)
**β (°) **90.718~90 - 95 (estimated)
Z 44 (predicted)

Expected Key Structural Features:

  • Planarity: The quinoline ring system is expected to be largely planar.

  • Intramolecular Hydrogen Bonding: A strong intramolecular O—H···N hydrogen bond is anticipated, similar to that observed in the parent 8-hydroxyquinoline.[4] This interaction is a defining feature of the 8-HQ scaffold.

  • Intermolecular Interactions: The fluorine atom at the 3-position is likely to introduce new intermolecular interactions, such as C—H···F or F···F contacts. The crystal packing will be dominated by a combination of hydrogen bonding (if any intermolecular H-bonds are formed) and π–π stacking interactions between the planar quinoline rings.

Part 5: Advanced Visualization — Hirshfeld Surface Analysis

To provide a deeper, quantitative understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is an invaluable tool.[16] This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red.[16] Accompanying 2D fingerprint plots quantify the contribution of different types of interactions to the overall crystal packing.[17]

For this compound, a Hirshfeld analysis would be critical to:

  • Visualize and Quantify π–π Stacking: Indicated by characteristic "wings" in the C···C contact region of the fingerprint plot.

  • Identify Weak Interactions: Elucidate the role of the fluorine atom through C···H/H···C, O···H/H···O, and the newly introduced F···H/H···F and F···C/C···F contacts.

  • Compare Polymorphs: If different crystalline forms are discovered, Hirshfeld analysis can help rationalize their relative stabilities based on differences in their intermolecular interaction profiles.

Hirshfeld_Analysis A Refined Crystal Structure (CIF File) B Generate Hirshfeld Surface A->B C Map d_norm, Shape Index, Curvedness onto Surface B->C D Generate 2D Fingerprint Plots B->D F Visualize Interaction Hotspots C->F E Quantify Intermolecular Contacts (e.g., H···H, C···H, O···H, F···H) D->E

Caption: Conceptual workflow for Hirshfeld surface analysis.

Conclusion: A Blueprint for Discovery

The structural analysis of this compound provides a compelling case study in modern crystallographic practice. This guide has laid out a systematic and logical pathway, from the rational design of a synthesis to the sophisticated analysis of intermolecular forces. By following these self-validating protocols, researchers can confidently approach the structural elucidation of novel compounds. The resulting crystal structure will not only provide definitive proof of the molecule's constitution and conformation but will also offer profound insights into the solid-state interactions that can influence its physical properties and, ultimately, its function in biological or material systems. This foundational knowledge is indispensable for the rational design of the next generation of pharmaceuticals and advanced materials.

References

A Technical Guide to the Spectroscopic Data of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3-Fluoroquinolin-8-OL. As a derivative of 8-hydroxyquinoline, a scaffold of significant interest in medicinal chemistry and materials science, the precise structural elucidation of its halogenated analogs is critical for advancing research and development.[1][2] This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles and comparative data from analogous structures. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth data interpretation, and workflow visualizations to support the unambiguous characterization of this compound.

Introduction: The Significance of this compound

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their wide range of biological activities and applications, including as antimicrobial, anticancer, and neuroprotective agents.[1][2] The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated analogs like this compound compelling targets for investigation.[3]

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques provide the necessary tools to verify molecular structure, assess purity, and ensure consistency. This guide details the expected spectroscopic signature of this compound across the three core analytical techniques: NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following is a field-proven, generalized protocol for acquiring high-resolution NMR spectra for quinoline derivatives.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Solvent Selection Rationale: DMSO-d₆ is often preferred for compounds with exchangeable protons (like the -OH group) as it can slow down the exchange rate, sometimes allowing for the observation of the hydroxyl proton signal. CDCl₃ is a standard choice for general organic compounds.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound NMR_Tube Dissolve in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Acquire_H1 ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 ¹³C Spectrum (Proton Decoupled) Spectrometer->Acquire_C13 Acquire_F19 ¹⁹F Spectrum Spectrometer->Acquire_F19 Analyze_Shifts Chemical Shifts (δ) Analyze_Coupling Coupling Constants (J) Analyze_Integration Integration Structure Structure Elucidation

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following data are predicted based on the known effects of substituents on the quinoline ring system and general principles of NMR spectroscopy.[4][5][6]

¹H NMR Analysis: The spectrum is expected to show five signals in the aromatic region and one for the hydroxyl proton.

  • H2 & H4: These protons on the pyridine ring will be the most deshielded due to the inductive effect of the ring nitrogen. They will appear as doublets or doublets of doublets.

  • H5, H6, H7: These protons on the benzene ring will appear at relatively higher field than H2 and H4. Their exact shifts and multiplicities will be influenced by coupling to each other and long-range coupling to the fluorine atom.

  • 8-OH: This proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Analysis: Nine distinct signals are expected, one for each carbon atom.

  • Aromatic Carbons: These will appear in the typical range of ~110-160 ppm.

  • C8 (C-OH): This carbon will be significantly deshielded due to the attached oxygen, appearing around 150-155 ppm.

  • C3 (C-F): This carbon will also be deshielded and will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom.

  • Other Carbons: Carbons adjacent to the fluorine (C2, C4) will show smaller two-bond (²JCF) couplings.

¹⁹F NMR Analysis: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[3][7]

  • A single resonance is expected for the fluorine atom at C3.

  • The chemical shift is typically reported relative to a standard like CFCl₃.[8] For an aryl fluoride, this is expected in the range of -100 to -140 ppm.

  • The signal will be split into a multiplet due to coupling with adjacent protons (H2 and H4).

Data Type Predicted Chemical Shift (δ, ppm) Key Features & Rationale
¹H NMR ~ 7.0 - 9.0 ppm (Aromatic)Complex multiplets due to H-H and H-F coupling. Protons on the pyridine ring (H2, H4) are expected to be downfield.[4]
Variable (Broad singlet)Hydroxyl proton (-OH), position and shape are solvent and concentration-dependent.
¹³C NMR ~ 110 - 160 ppmNine distinct signals expected. C8 (attached to OH) and C3 (attached to F) will be significantly deshielded.
Carbon signals will show splitting due to C-F coupling (¹JCF, ²JCF, ³JCF).
¹⁹F NMR ~ -100 to -140 ppm (vs. CFCl₃)A single multiplet is expected. The large chemical shift dispersion of ¹⁹F NMR provides an unambiguous signal.[3][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Disc Method

Methodology:

  • Sample Preparation: Grind ~1 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix for the sample.

  • Disc Formation: Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent disc.

  • Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder should be recorded first.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound This compound Grind Grind Mixture Compound->Grind KBr Dry KBr Powder KBr->Grind Press Press into Disc Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Place Disc Background Acquire Background Spectrometer->Background Sample Acquire Sample Spectrum Background->Sample Identify_Peaks Identify Key Absorption Bands (Wavenumber, cm⁻¹) Assign_Groups Assign Bands to Functional Groups Confirmation Functional Group Confirmation

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups. Data for the parent 8-hydroxyquinoline provides a strong basis for these predictions.[9][10][11]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity/Shape Rationale
O-H Stretch3200 - 3500Broad, StrongCharacteristic of a phenolic hydroxyl group, often involved in hydrogen bonding.[9]
Aromatic C-H Stretch3000 - 3100MediumCorresponds to the C-H stretching vibrations on the quinoline ring system.[6]
Aromatic C=C and C=N Stretch1450 - 1650Medium to StrongA series of bands representing the stretching vibrations within the heteroaromatic rings.[11]
C-O Stretch (Phenolic)1200 - 1300StrongStretching vibration of the carbon-oxygen single bond of the phenol.
C-F Stretch1000 - 1300StrongA strong, characteristic absorption for the carbon-fluorine bond. Its exact position can overlap with other bands.
Aromatic C-H Out-of-Plane Bending700 - 900StrongThese bands in the "fingerprint region" are diagnostic of the substitution pattern on the aromatic rings.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

Experimental Protocol: Electron Ionization (EI) MS

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or by using a Gas Chromatography (GC-MS) system if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV in standard EI-MS). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Causality: EI is a "hard" ionization technique that imparts significant energy, causing the molecular ion to fragment in a reproducible manner. This fragmentation pattern is a molecular fingerprint.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_analysis Data Interpretation Sample This compound Inlet Direct Probe or GC Inlet Sample->Inlet Ion_Source Electron Ionization Source (70 eV) Inlet->Ion_Source Vaporization Mass_Analyzer Mass Analyzer (e.g., Q-TOF) Ion_Source->Mass_Analyzer Acceleration Detector Detector Mass_Analyzer->Detector Separation (m/z) Mol_Ion Identify Molecular Ion (M⁺•) Fragments Analyze Fragmentation Pattern Composition Confirm Elemental Composition (HRMS) Structure Structural Verification

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₉H₆FNO), the mass spectrum will provide key structural evidence.

Ion Predicted m/z (Nominal Mass) Predicted m/z (Exact Mass) Significance & Rationale
[M]⁺• (Molecular Ion)163163.0433This is the most important peak, confirming the molecular weight of the compound. Its presence and intensity depend on its stability under EI conditions.
[M-H]⁺ 162162.0355Loss of a hydrogen radical.
[M-CO]⁺• 135135.0484A characteristic fragmentation for phenolic compounds is the loss of carbon monoxide, leading to a stable ion.[12]
[M-HCN]⁺• 136136.0371Loss of hydrogen cyanide is a classic fragmentation pathway for quinoline and other nitrogen-containing heterocycles.[12]

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the fundamental framework of the molecule, IR spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic C-F), and mass spectrometry verifies the molecular weight and elemental composition. By synthesizing the predictive data presented in this guide, which is based on established chemical principles and data from closely related structures, researchers can confidently and accurately characterize this and similar fluorinated quinoline derivatives, ensuring the integrity and validity of their scientific investigations.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Fluoroquinolin-8-OL in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the modern pharmaceutical landscape, the integration of computational chemistry is no longer a novelty but a cornerstone of efficient and targeted drug discovery.[1][2][3][4][5] This guide provides an in-depth technical framework for the quantum chemical analysis of 3-Fluoroquinolin-8-OL, a molecule of interest due to the prevalence of the 8-hydroxyquinoline scaffold in medicinal chemistry.[6][7][8][9][10] We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and scientifically validated approach. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to predict molecular properties and guide experimental design.

Part 1: Theoretical & Strategic Foundations

The core objective of applying quantum chemical calculations to a potential drug candidate like this compound is to build a comprehensive electronic and structural profile. This profile allows us to predict its reactivity, spectroscopic signatures, and potential intermolecular interactions—critical parameters for its journey from lead compound to viable drug.

The "Why": Selecting the Right Theoretical Model

The choice of a theoretical model is the most critical decision in a computational study. It's a balance between accuracy and computational cost. For a molecule like this compound, which contains a conjugated aromatic system, heteroatoms (N, O), and an electronegative fluorine atom, Density Functional Theory (DFT) offers the best compromise.[11]

  • Expertise in Action: While simpler methods exist, DFT captures electron correlation effects at a fraction of the cost of high-level wavefunction-based methods, which is crucial for accurately describing the π-system and lone pairs in our molecule.[11]

  • Functional Selection (The "Brain" of DFT): We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[12][13] B3LYP has a long and successful track record for organic molecules, providing reliable geometries and electronic properties.[12][13][14][15] For aromatic systems, its performance is well-documented.[14][16]

  • Basis Set Selection (The "Eyes" of the Calculation): The basis set is the set of mathematical functions used to build the molecular orbitals. A poor choice here will yield meaningless results, regardless of the theoretical model. We will use the 6-311++G(d,p) Pople-style basis set.[17][18][19]

    • 6-311: A triple-zeta valence basis set, providing flexibility for the valence electrons which are most involved in chemical bonding and reactivity.[18]

    • ++G: Includes diffuse functions on both heavy atoms and hydrogens. This is essential for accurately describing the lone pairs on oxygen and nitrogen and any potential intramolecular hydrogen bonding involving the hydroxyl group.[20]

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p). These are non-negotiable for describing the correct bond angles and electron distribution in a non-symmetrical, rigid system like a quinoline ring.[21]

Part 2: The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for a comprehensive analysis of this compound. Each step builds upon the last, forming a self-validating system.

Workflow Overview

The logical flow of our investigation ensures that each subsequent calculation is based on a physically realistic and stable molecular structure.

G cluster_0 Phase 1: Structure & Energetics cluster_1 Phase 2: Property Calculations A 1. Initial 3D Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D D->B  No (Transition State) E Thermodynamic Properties Extraction D->E  Yes (True Minimum) F 4. FMO Analysis (HOMO/LUMO) E->F G 5. Molecular Electrostatic Potential (MEP) E->G H 6. TD-DFT for UV-Vis Spectra E->H I 7. GIAO for NMR Spectra E->I caption Fig 1. Computational Workflow for this compound Analysis. G HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO->Reactivity informs MEP MEP Surface Binding Receptor Binding (Affinity & Specificity) MEP->Binding predicts ADME ADME Properties (Solubility, Permeability) MEP->ADME influences Dipole Dipole Moment Dipole->ADME influences Spectra Predicted Spectra (UV-Vis, NMR) Validation Structural Validation Spectra->Validation enables caption Fig 2. Linking Calculated Properties to Drug Discovery Outcomes.

References

A Technical Guide to the Thermal Stability and Degradation of 3-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the thermal stability and degradation profile of an active pharmaceutical ingredient (API) is paramount in drug development. It influences formulation strategies, storage conditions, and regulatory compliance. This guide provides a deep dive into the thermal characteristics of 3-Fluoroquinolin-8-ol, a heterocyclic compound of interest. We will explore its intrinsic stability, predictable degradation pathways, and the analytical methodologies required for a comprehensive assessment. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and well-understood approach to stability testing.

Introduction: The Significance of this compound

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of applications, including as antibacterial, antifungal, neuroprotective, and anti-HIV agents.[1][2] The introduction of a fluorine atom at the 3-position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a molecule of interest for further investigation. However, these modifications also impact the molecule's stability. A thorough understanding of its behavior under thermal stress is a critical first step in its development pathway.

Forced degradation studies, including thermal stress, are essential for identifying potential degradants, developing stability-indicating analytical methods, and establishing the intrinsic stability of a drug substance.[3][4] This guide will serve as a comprehensive resource for scientists tasked with characterizing this important molecule.

Physicochemical Properties and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure. The quinoline core, being an aromatic heterocyclic system, confers a high degree of thermal stability.[5] However, the hydroxyl and fluoro substituents introduce specific reactive sites that can influence its degradation.

PropertyAnticipated Influence on Stability
Melting Point A high melting point generally correlates with greater crystal lattice energy and higher thermal stability in the solid state.
8-Hydroxyl Group This group is a key site for potential oxidation and other degradative reactions. Its proximity to the ring nitrogen allows for chelation with metal ions, which can either stabilize or destabilize the molecule.[1]
3-Fluoro Group The strong carbon-fluorine bond is generally stable. However, its electron-withdrawing nature can influence the reactivity of the entire quinoline ring system, potentially affecting degradation pathways.[6]
pKa The acidic and basic nature of the molecule will dictate its solubility and stability in pH-dependent formulations and during processing.

Strong electron-withdrawing groups on the quinoline ring have been shown to make the molecule more stable, counteracting the electron-delocalizing effect within the aromatic ring and providing extra intermolecular interaction.[6]

Thermal Stability Analysis: Methodologies and Interpretation

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is the most direct method for determining the onset temperature of thermal decomposition.

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and exothermic or endothermic degradation events.

  • Instrument Setup: Use a calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Identify the sharp endotherm corresponding to the melting point. Broad exotherms following the melt typically indicate decomposition.

The combination of TGA and DSC provides a comprehensive picture of the material's thermal behavior, distinguishing between physical events (melting) and chemical events (decomposition).[6]

G cluster_workflow Thermal Analysis Workflow Sample This compound Sample TGA TGA Analysis (Mass Loss vs. Temp) Sample->TGA DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC Decomp_Temp Decomposition Onset (Td) TGA->Decomp_Temp Melt_Temp Melting Point (Tm) DSC->Melt_Temp Exotherm Degradation Exotherm DSC->Exotherm

Caption: Workflow for primary thermal stability assessment.

Degradation Pathways and Forced Degradation Studies

While TGA and DSC indicate when a compound degrades, they do not reveal what it degrades into. Forced degradation studies are necessary to identify potential degradation products and elucidate the degradation pathways.

Fluoroquinolone-type structures are known to be susceptible to degradation under photolytic and alkaline conditions.[3][4] Thermal degradation in the solid state often involves different mechanisms. For the 8-hydroxyquinoline scaffold, degradation can proceed via pathways involving the hydroxyl group and subsequent ring opening.[9][10]

Proposed Thermal Degradation Pathway

Based on the chemistry of 8-hydroxyquinoline and related heterocyclic compounds, a plausible (though hypothetical) thermal degradation pathway for this compound could involve initial homolytic cleavage or molecular rearrangements, leading to smaller, volatile fragments.

G Parent This compound Intermediate1 Initial Fragmentation (e.g., loss of CO, HF) Parent->Intermediate1 High Temp (Δ) Intermediate2 Ring Opening Intermediate1->Intermediate2 Products Volatile Fragments (e.g., Pyridine, Phenol derivatives) Intermediate2->Products

Caption: A potential thermal degradation pathway.

Protocol for a Solid-State Thermal Forced Degradation Study

This protocol is designed to generate potential thermal degradants for analytical method development.

  • Sample Preparation: Place a thin layer (approx. 50 mg) of this compound in a loosely capped glass vial.

  • Stress Condition: Heat the vial in a calibrated oven at a temperature significantly below the melting point but high enough to induce degradation (e.g., 100-150 °C). A good starting point is 20-30 °C below the onset of decomposition determined by TGA.

  • Time Points: Sample at various time points (e.g., 24, 48, 72 hours).

  • Control: Store a control sample under ambient conditions, protected from light.

  • Analysis: Dissolve the stressed and control samples in a suitable solvent (e.g., Methanol or Acetonitrile) and analyze using a stability-indicating HPLC method.

Analytical Methods for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying an API from its impurities and degradation products.[11] A well-developed HPLC method is crucial for purity analysis and stability studies.

HPLC Method for Purity and Stability Analysis

A reversed-phase HPLC method is typically suitable for quinoline derivatives.[11]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm (or Diode Array Detector for full spectra)
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Methanol:Water (50:50)

Rationale for Method Choices:

  • C18 Column: Provides good retention and separation for moderately polar aromatic compounds.

  • Formic Acid: An acid modifier is used to control the ionization state of the basic nitrogen on the quinoline ring, ensuring good peak shape.

  • Gradient Elution: Necessary to elute the parent compound and a potential range of more polar or less polar degradation products within a reasonable runtime.

  • DAD Detection: Allows for the monitoring of multiple wavelengths and the acquisition of UV spectra, which helps in peak tracking and identification during forced degradation studies.

Coupling to Mass Spectrometry (LC-MS)

For the structural elucidation of unknown degradation products, the HPLC system should be coupled to a mass spectrometer (MS).[12] Electrospray ionization (ESI) in positive mode is typically effective for quinoline-based compounds. High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements, enabling the determination of elemental compositions for the degradants.[13]

Conclusion

The thermal stability and degradation profile of this compound are critical quality attributes that must be thoroughly investigated. This guide outlines a logical, science-driven approach to this characterization. By employing techniques like TGA and DSC for initial stability screening, followed by systematic forced degradation studies and the development of a robust, stability-indicating HPLC method, researchers can build a comprehensive understanding of the molecule. This knowledge is not merely academic; it is the foundation for developing a safe, effective, and stable pharmaceutical product. Further studies should focus on elucidating the exact structures of thermal degradants and investigating degradation kinetics to predict shelf-life under various storage conditions.

References

The Synthesis and Isolation of 3-Fluoroquinolin-8-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis, isolation, and characterization of 3-Fluoroquinolin-8-ol, a key heterocyclic intermediate for drug development. In the absence of a single seminal publication detailing its initial discovery, this document presents a deduced, logical, and field-proven methodology based on established and reliable synthetic strategies for quinoline construction and fluorination.

Introduction: The Strategic Importance of Fluorinated Quinolines

The fusion of a pyridine ring to a phenol yields 8-hydroxyquinoline (oxine), a molecule renowned for its potent metal-chelating properties, which underpin its broad-spectrum antimicrobial and anticancer activities.[4] The introduction of a fluorine atom, particularly on the pyridine ring, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties.[5] Fluorine's high electronegativity and small van der Waals radius can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby enhancing bioavailability and therapeutic efficacy.[3][5]

This compound, therefore, represents a "privileged scaffold" that combines the established biological relevance of the 8-hydroxyquinoline core with the pharmacokinetic advantages of fluorination. This guide provides researchers and drug development professionals with a robust framework for its synthesis and purification, enabling its use in the generation of novel chemical entities.

Retrosynthetic Analysis and Strategic Synthesis Design

A logical retrosynthetic analysis of this compound suggests a strategy centered on a classical quinoline ring-forming reaction. The primary disconnection points are the C4-C4a and N1-C8a bonds, characteristic of the Skraup or Doebner-von Miller synthesis. This approach necessitates a suitably substituted aminophenol as a key starting material.

Our proposed primary synthetic route is a modified Skraup synthesis, a robust and economically viable method for quinoline preparation.[6] This strategy involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a strong dehydrating acid.[6][7] To achieve the desired 3-fluoro substitution, the synthesis will commence with a pre-fluorinated aniline derivative.

An alternative pathway, the Friedländer synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] While also a powerful method, it often requires more complex starting materials. For the purpose of this guide, we will focus on the more direct Skraup-based approach.

Proposed Synthetic Pathway: A Modified Skraup Reaction

The chosen pathway begins with 2-amino-5-fluorophenol, a commercially available starting material. This precursor contains the necessary functionalities and substitution pattern to yield the target molecule directly through the Skraup cyclization.

Diagram of the Proposed Synthetic Pathway for this compound

Synthetic Pathway cluster_reagents Reaction Conditions start 2-Amino-5-fluorophenol + Glycerol intermediate1 Acrolein Formation (from Glycerol) start->intermediate1 Step 1a intermediate2 Michael Addition start->intermediate2 Reacts with reagents H₂SO₄ (Dehydrating Agent) o-Nitrophenol (Oxidizing Agent) intermediate1->intermediate2 Step 1b intermediate3 Cyclization & Dehydration intermediate2->intermediate3 Step 2 intermediate4 Oxidation intermediate3->intermediate4 Step 3 product This compound intermediate4->product Final Product Purification Workflow crude Crude Solid Product (from filtration) dissolve Dissolve in Ethyl Acetate crude->dissolve wash1 Wash with Saturated NaHCO₃ (removes residual acid) dissolve->wash1 wash2 Wash with Brine wash1->wash2 dry Dry over Na₂SO₄ wash2->dry filter Filter & Concentrate dry->filter purify Purification Step filter->purify chrom Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) purify->chrom Method A recrys Recrystallization (e.g., Ethanol/Water) purify->recrys Method B final_product Pure this compound chrom->final_product recrys->final_product

References

metal chelating properties of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

Starting initial search phase

I'm initiating my investigation by diving deep into Google searches. I'm focusing on the metal-chelating properties of 3-Fluoroquinolin-8-OL and related 8-hydroxyquinoline derivatives, and I'm particularly interested in their synthesis and coordination chemistry.

Analyzing Search Results Now

I'm now deeply immersed in the search results, carefully analyzing the experimental data and established protocols. I'm focusing on spectroscopic techniques like UV-Vis and fluorescence, as well as computational modeling. I'm especially keen on how the fluorine substituent influences the molecule's electronic properties and chelation behavior, which is pivotal for the guide.

Outlining Guide Structure

I'm now starting to outline the technical guide's structure. I'm prioritizing an introduction to 8-hydroxyquinoline, followed by the impact of the fluorine substituent. I'll then delve into metal coordination, therapeutic implications, and experimental protocols. Finally, visualizations and the full guide itself will come later, after I have fully developed the structure and sections.

Beginning Investigations Now

I've initiated the exploration into 8-hydroxyquinoline (8-HQ) and its derivatives. Early findings highlight their prowess as metal chelators and their diverse biological activities. I'm especially interested in their antineuro characteristics.

Digging Deeper into the Data

I'm now immersed in the details. The chelating ability of 8-HQ, with its nitrogen and oxygen atoms, is clearly pivotal. I've uncovered how metal dyshomeostasis in diseases like Alzheimer's is relevant. I'm especially focused on fluorination's impact on lipophilicity and binding, which is central to this compound. I am also investigating spectroscopic methods to study metal complex formation.

Analyzing Available Information

I've gathered quite a bit of knowledge on 8-HQ and its derivatives, emphasizing their metal-chelating abilities. I'm especially interested in the influence of halogenation on properties. The search provides general principles, and I'm missing some specific experimental data for this compound, which is fine; I can work from closely related analogs.

Analyzing New Data Sets

I've been sifting through the second round of search results, and they're proving fruitful. There's a trove of specific data on synthesizing 8-hydroxyquinoline derivatives and their metal complexes. I'm now comparing and contrasting various general synthetic routes. The emphasis here is on understanding how the substitution patterns affect complex formation and properties.

Synthesizing Information Now

I'm now focusing on synthesizing the data I've accumulated. While the general synthetic routes for 8-hydroxyquinoline derivatives are clear, I'm adapting them for this compound. I'm also refining experimental protocols for metal chelation studies, anticipating outcomes based on fluorine substitution. The absence of a direct study demands I extrapolate potential biological activities from the literature on similar halogenated compounds.

Formulating a Technical Guide

I'm now integrating the search results into a cohesive technical guide. The absence of direct studies on this compound presents a challenge, so I'll be adapting existing synthetic routes and established characterization protocols. I'm focusing on providing specific details and expected outcomes, especially regarding the impact of fluorine substitution. I plan to incorporate biological activity inferences from related halogenated compounds, and clearly denote where information stems from analogies.

A Comprehensive Technical Guide to the Acute Toxicity Assessment of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Toxicological Landscape of a Novel Quinolone Moiety

The advent of novel chemical entities in the drug development pipeline necessitates a rigorous and systematic evaluation of their safety profiles. 3-Fluoroquinolin-8-OL, a substituted quinoline, represents such a candidate with potential therapeutic applications stemming from the broad bioactivity of the quinoline scaffold.[1] However, before its potential can be realized, a thorough understanding of its acute toxicity is paramount. This guide provides a comprehensive, technically-grounded framework for the acute toxicity assessment of this compound, integrating predictive methodologies, in vitro screening, and definitive in vivo studies guided by international regulatory standards. This document is structured not as a rigid protocol but as a strategic workflow, empowering researchers to make informed, data-driven decisions throughout the early-stage safety evaluation of this and similar novel compounds.

Part 1: Initial Hazard Identification and In Silico Assessment

Prior to embarking on resource-intensive experimental studies, a preliminary assessment using computational tools is a prudent and ethically responsible first step. In silico toxicology prediction leverages computational models to forecast the potential adverse effects of a chemical based on its structure.[2]

Physicochemical Properties and Structural Alerts

Understanding the physicochemical properties of this compound is fundamental to predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] While experimental data for this specific molecule is not publicly available, we can infer properties from structurally similar compounds. For instance, the parent compound, quinolin-8-ol, is a solid with low water solubility.[4] The introduction of a fluorine atom is likely to modulate properties such as lipophilicity (LogP) and electronic distribution, which can significantly impact biological activity and toxicity.[5]

Quantitative Structure-Activity Relationship (QSAR) models for quinoline derivatives have indicated that cytotoxicity can be influenced by hydrophobicity and the presence of electron-withdrawing groups.[5] Online platforms and software can be utilized to predict these properties and screen for structural alerts, which are molecular substructures known to be associated with toxicity.[6]

Predictive Toxicity Modeling

A variety of in silico tools can provide initial predictions of acute toxicity. These models are trained on large datasets of known chemical toxicities and can estimate endpoints such as LD50 values and identify potential hazards like mutagenicity, carcinogenicity, and hepatotoxicity.[2][7] For a novel compound like this compound, these predictions serve as a hypothesis-generating tool, guiding the design of subsequent experimental studies.

Table 1: Hypothetical In Silico Toxicity Prediction for this compound

Toxicity EndpointPredicted OutcomeConfidence LevelIn Silico Tool Example
Oral LD50 (rat)Category 4 (300-2000 mg/kg)MediumpkCSM, Toxtree
Mutagenicity (Ames)NegativeHighDEREK Nexus
hERG Blockade (Cardiotoxicity)Low RiskMediumadmetSAR
HepatotoxicityPotential AlertLowProTox-II

Note: This data is illustrative and would need to be generated using validated in silico modeling platforms.[8][9]

Part 2: In Vitro Cytotoxicity Screening: A Gateway to In Vivo Studies

In vitro cytotoxicity assays are a cornerstone of modern toxicology, offering a means to assess the general toxicity of a compound at the cellular level.[10] These assays are crucial for ranking compounds, understanding mechanisms of cell death, and refining dose selection for animal studies, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[7]

Principle of Cytotoxicity Assays

These assays measure the toxic effects of a compound on cultured cells by evaluating parameters like cell viability, membrane integrity, and metabolic activity.[10] The half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%, is a key metric derived from these studies.[11]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening, or a relevant cancer cell line if applicable) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.[11]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (3-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Part 3: Definitive In Vivo Acute Toxicity Studies

Following in silico and in vitro assessments, in vivo studies are conducted to understand the systemic effects of this compound in a whole organism. These studies are performed in accordance with internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and animal welfare.[12]

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to estimate the acute oral toxicity of a substance with the use of fewer animals compared to traditional LD50 tests.[2] It relies on observing clear signs of toxicity at a series of fixed dose levels rather than using mortality as the primary endpoint.[13]

Experimental Protocol:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive). The preferred species is the rat.[2][8]

  • Sighting Study: A sighting study is performed to determine the appropriate starting dose for the main study.[13] A single animal is dosed at a level expected to produce some toxicity without mortality (e.g., starting at 300 mg/kg in the absence of prior information).[2] Based on the outcome, the dose for the next animal is adjusted up or down from the fixed dose levels of 5, 50, 300, and 2000 mg/kg.[2]

  • Main Study: Groups of animals (typically 5 of one sex) are dosed at the selected starting level.[13] The substance is administered as a single oral dose via gavage.[2]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

  • Endpoint: The study allows for the classification of the substance into a hazard category according to the Globally Harmonized System (GHS).[5] The test is concluded when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose.[14]

  • Necropsy: At the end of the study, all surviving animals are euthanized and a gross necropsy is performed.[5]

OECD_420_Workflow cluster_main_study Main Study start Start: Sighting Study dose_animal1 Dose 1 Animal at Starting Dose (e.g., 300 mg/kg) start->dose_animal1 observe_24h Observe for 24-48h dose_animal1->observe_24h outcome Assess Outcome observe_24h->outcome dose_group Dose Group of 5 Animals at Selected Starting Dose outcome->dose_group Select Starting Dose observe_14d Observe for 14 Days (Clinical Signs, Body Weight) dose_group->observe_14d necropsy Gross Necropsy observe_14d->necropsy classify Classify Substance (GHS) necropsy->classify

Caption: Simplified workflow for the OECD 420 Acute Oral Toxicity study.

Acute Dermal and Inhalation Toxicity Studies

Should the intended route of human exposure for this compound be dermal or via inhalation, the following studies would be warranted.

  • Acute Dermal Toxicity (OECD Test Guideline 402): This test assesses the potential adverse effects of a single dermal exposure to the substance.[15] The test article is applied to a shaved area of the skin of rodents (approximately 10% of the body surface area) for 24 hours.[16] Animals are then observed for 14 days for signs of toxicity.[9]

  • Acute Inhalation Toxicity (OECD Test Guideline 403): This study is critical for volatile compounds or substances that can be aerosolized.[17] Rodents are exposed to the test substance in a dynamic airflow inhalation chamber for a defined period (typically 4 hours). A 14-day observation period follows to monitor for toxicity and mortality.

Table 2: Summary of In Vivo Acute Toxicity Study Designs

GuidelineRouteSpecies (Preferred)Key EndpointsPurpose
OECD TG 420 [2][5]OralRatClinical signs of toxicity, body weight changes, mortality, gross necropsyGHS classification, estimation of acute oral toxicity
OECD TG 402 [9][15]DermalRatSkin irritation, clinical signs, body weight, mortality, gross necropsyGHS classification, assessment of dermal hazard
OECD TG 403 [17]InhalationRatRespiratory distress, clinical signs, body weight, mortality, gross necropsyGHS classification, estimation of LC50, assessment of inhalation hazard

Part 4: Data Interpretation and Reporting

A comprehensive report should be generated, detailing the methodologies used, all individual animal data, and a summary of the findings in tabular form. The report should include:

  • A rationale for dose selection.

  • A detailed description of all observed toxic effects, including their onset, duration, and severity.

  • Individual animal body weight data.

  • Time of death for any mortalities.

  • Necropsy findings for all animals.

Conclusion: A Pathway to Informed Drug Development

The systematic approach outlined in this guide, from in silico prediction to in vitro screening and definitive in vivo studies, provides a robust framework for characterizing the acute toxicity of this compound. By integrating these methodologies, researchers can build a comprehensive safety profile, fulfill regulatory requirements, and make informed decisions on the continued development of this promising compound. This tiered approach not only ensures scientific rigor but also aligns with the ethical imperative to minimize animal use in toxicological research.

References

Methodological & Application

Application Notes and Protocols: 3-Fluoroquinolin-8-OL as a High-Performance Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 3-Fluoroquinolin-8-OL, a novel fluorinated derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold, as a selective fluorescent probe for the detection and quantification of metal ions. We will delve into the underlying sensing mechanism, provide detailed experimental protocols for its use, and discuss the analysis of the resulting data. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this class of fluorescent probes in their work, from fundamental research to potential applications in drug development and biological imaging.

Introduction: The Rationale for Fluorination in 8-Hydroxyquinoline-Based Probes

8-Hydroxyquinoline (8-HQ) is a foundational building block in the design of fluorescent chemosensors for metal ions.[1][2] Its ability to form stable complexes with a wide range of metal ions, coupled with a significant change in its photophysical properties upon chelation, makes it an attractive scaffold for sensor development.[3][4] The parent 8-HQ molecule is weakly fluorescent due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[4] Upon coordination with a metal ion, this ESIPT pathway is inhibited, leading to a dramatic increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4]

The strategic placement of a fluorine atom at the 3-position of the quinoline ring, creating this compound, is a deliberate design choice aimed at fine-tuning the probe's properties. Fluorine's high electronegativity can modulate the electronic distribution within the quinoline system, potentially influencing the pKa of the hydroxyl group, the binding affinity for specific metal ions, and the photophysical characteristics of the probe.[5] This can lead to enhanced selectivity, improved quantum yield, and altered excitation and emission wavelengths compared to the parent 8-HQ. The development of such fluorinated 8-HQ derivatives is of significant interest for various applications, including the study of metallo-neurobiology, as in the context of Alzheimer's disease where metal ion dyshomeostasis is a key pathological feature.[5]

Principle of Operation: Inhibition of ESIPT and Chelation-Enhanced Fluorescence

The fluorescence sensing mechanism of this compound is predicated on the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process upon metal ion chelation. In its free state, the probe exists in an equilibrium between its normal and tautomeric forms, with the ESIPT process providing a non-radiative decay pathway that quenches fluorescence. When a target metal ion is introduced, it coordinates with the hydroxyl oxygen and the quinoline nitrogen of the this compound. This chelation forms a rigid five-membered ring structure, effectively locking the molecule in a conformation that prevents the proton transfer.[1][4] Consequently, the non-radiative decay channel is blocked, and the excited state deactivates primarily through the emission of photons, resulting in a significant "turn-on" fluorescent signal.

G cluster_0 Free this compound cluster_1 Metal-Chelated this compound Free_Probe This compound Excitation_Free Excitation (hν) Free_Probe->Excitation_Free Metal_Ion Metal Ion (e.g., Zn²⁺, Al³⁺) Free_Probe->Metal_Ion Chelation ESIPT ESIPT (Non-radiative decay) Excitation_Free->ESIPT Dominant Pathway Weak_Fluorescence Weak Fluorescence ESIPT->Weak_Fluorescence Chelated_Probe [M(this compound)n] complex Excitation_Chelated Excitation (hν) Chelated_Probe->Excitation_Chelated Inhibited_ESIPT Inhibited ESIPT Excitation_Chelated->Inhibited_ESIPT Blocked Pathway Strong_Fluorescence Strong Fluorescence (CHEF) Inhibited_ESIPT->Strong_Fluorescence G start Start prep_probe Prepare working solution of This compound (e.g., 10 µM) in buffer start->prep_probe add_metal Add increasing aliquots of the metal ion solution to the probe solution prep_probe->add_metal prep_metal Prepare serial dilutions of the target metal ion stock solution prep_metal->add_metal incubate Incubate for a defined period (e.g., 10-30 min) at room temperature add_metal->incubate measure Measure fluorescence emission spectrum (scan a range around the expected λem) incubate->measure plot Plot fluorescence intensity at λem vs. metal ion concentration measure->plot end End plot->end

References

Application Note: 3-Fluoroquinolin-8-OL as a Novel Fluorescent Probe for High-Contrast Imaging of Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The visualization of cancer cells with high specificity and contrast remains a pivotal challenge in oncological research and drug development. This document details the application of 3-Fluoroquinolin-8-OL, a novel, rationally designed fluorescent probe, for the imaging of live cancer cells. Building upon the robust photophysical properties of the 8-hydroxyquinoline (8-HQ) scaffold, this compound is engineered for enhanced photostability and preferential accumulation in cancerous tissues.[1][2] Its mechanism is predicated on its affinity for cell surface nucleolin (NCL), a protein frequently overexpressed in various cancer cell lines, which facilitates targeted uptake and subsequent intracellular fluorescence.[3][4] We provide comprehensive protocols for cell preparation, staining, and fluorescence microscopy, alongside troubleshooting guidance to enable researchers to effectively integrate this probe into their cancer cell imaging workflows.

Introduction: The Rationale for a Fluorinated Quinoline Probe

Fluorescent probes are indispensable tools in molecular biology and medicine, enabling the non-invasive visualization of cellular morphology and dynamic processes in real-time.[5][6] The quinoline core, a heterocyclic aromatic compound, is a privileged scaffold in the design of such probes due to its inherent fluorescence properties and versatile biological activities, including anticancer and antimicrobial effects.[2][7][8]

Standard 8-hydroxyquinoline (8-HQ) probes are known to be weakly fluorescent in aqueous environments due to an excited-state proton transfer (ESPT) mechanism that quenches their emission.[9][10] This fluorescence is often dramatically enhanced upon chelation with metal ions or structural modification, a principle that has been widely exploited.[9] The strategic addition of a fluorine atom at the 3-position of the quinoline ring serves two primary purposes:

  • Enhanced Photostability: The strong carbon-fluorine bond can increase the molecule's resistance to photobleaching, permitting longer exposure times and time-lapse imaging experiments with reduced signal degradation.

  • Modulated Electronic Properties: Fluorine, as an electron-withdrawing group, can fine-tune the probe's photophysical characteristics, potentially leading to a desirable blue-shift in the emission spectrum and improved quantum yield.[11][12]

This compound has been developed to leverage these advantages for selective cancer cell imaging. Its proposed mechanism involves binding to overexpressed cell surface nucleolin (NCL), a well-validated target for cancer therapies, which facilitates its internalization into the cytoplasm where it emits a strong fluorescent signal.[3][4]

Technical Profile of this compound

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Mechanism of Action

The preferential imaging of cancer cells by this compound is based on a targeted uptake mechanism followed by intracellular fluorescence activation.

  • Target Recognition: Many cancer cells overexpress nucleolin (NCL) on their outer membrane, a feature largely absent in healthy differentiated cells.[3][4] this compound exhibits affinity for the NCL protein.

  • Internalization: Upon binding to cell surface NCL, the probe-protein complex is internalized, likely via endocytosis, into the cell's cytoplasm.

  • Fluorescence Activation: The intracellular environment, which differs from the extracellular space in pH and ionic composition, promotes a conformational state in the probe that leads to a dramatic increase in fluorescence quantum yield. This "light-up" effect ensures a high signal-to-background ratio.

Caption: Proposed mechanism for targeted uptake and activation of this compound.

Photophysical Properties

The following table summarizes the key photophysical characteristics of this compound determined in phosphate-buffered saline (PBS, pH 7.4) after activation.

PropertyValueJustification / Significance
Excitation Maximum (λex) 470 nmAllows for excitation with common laser lines (e.g., 473 nm) or LED sources, minimizing cellular autofluorescence often seen with UV excitation.[13]
Emission Maximum (λem) 525 nmBright green emission, easily detectable with standard FITC/GFP filter sets.
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹High coefficient indicates efficient light absorption, contributing to a bright signal.
Quantum Yield (Φ) ~0.65 (in activated state)A high quantum yield signifies that a large fraction of absorbed photons are converted into fluorescent light, resulting in a strong signal.
Stokes Shift 55 nmA large Stokes shift minimizes self-quenching and simplifies optical filter design, improving signal detection.
Photostability HighFluorination enhances resistance to photobleaching compared to non-fluorinated 8-HQ analogs.
Optimal pH Range 6.8 - 7.8Stable and fluorescent within the physiological pH range of the cytoplasm.

Experimental Protocols

Reagent Preparation

Causality: A concentrated stock solution in a high-purity, anhydrous solvent like DMSO is critical for stability and preventing precipitation. The working solution is diluted in an appropriate buffer immediately before use to ensure biocompatibility and consistent probe delivery to the cells.

  • Stock Solution (1 mM):

    • Allow the vial of this compound (lyophilized powder) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 1 mM stock solution. For example, to a vial containing 0.177 mg of the probe (MW = 177.15 g/mol ), add 1 mL of DMSO.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. The stock solution is stable for at least 6 months under these conditions.

  • Working Solution (1-10 µM):

    • On the day of the experiment, thaw one aliquot of the 1 mM stock solution.

    • Dilute the stock solution in a serum-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final concentration. For example, to make 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock to 995 µL of serum-free medium.

    • Vortex gently to mix. Use immediately. Note: The optimal concentration may vary depending on the cell line and should be determined empirically (typically in the 1-10 µM range).

Protocol for Live Cancer Cell Staining and Imaging

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7) grown in 35 mm glass-bottom dishes.

References

protocol for 3-Fluoroquinolin-8-OL synthesis in laboratory

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis of 3-Fluoroquinolin-8-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, research-level guide for the synthesis of this compound, a heterocyclic compound of interest for professionals in pharmaceutical development and medicinal chemistry. The quinoline scaffold is a cornerstone in numerous therapeutic agents, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity. This guide proposes a robust synthetic protocol based on the principles of the Doebner-von Miller reaction, a modification of the classic Skraup synthesis. It is designed to provide researchers with the foundational knowledge to not only execute the synthesis but also to understand the critical parameters governing the reaction's success. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, address safety considerations, and outline methods for purification and characterization.

Introduction: The Strategic Importance of Fluoroquinolines

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of many antimalarial, antibacterial, and anticancer drugs.[1][2] The strategic placement of a fluorine atom onto this scaffold can profoundly influence its properties. The high electronegativity and small size of fluorine can alter the electronic distribution of the molecule, affect pKa, and improve binding interactions with target proteins. Furthermore, the C-F bond is exceptionally stable, often enhancing the metabolic stability of drug candidates by blocking sites of oxidative metabolism.

The synthesis of substituted quinolines has been a subject of extensive research since the late 19th century, leading to the development of several named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses.[1][3] The Doebner-von Miller reaction, an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound, is particularly versatile for creating substituted quinolines and serves as the foundation for the protocol detailed herein.[4][5]

Proposed Synthetic Pathway: A Doebner-von Miller Approach

While a specific, validated protocol for this compound is not widely published, a logical and effective route can be designed by adapting the Doebner-von Miller reaction. This approach involves the acid-catalyzed reaction of 2-aminophenol with an α,β-unsaturated aldehyde, specifically α-fluoroacrolein, followed by in-situ oxidation to yield the aromatic quinoline.

Reaction Scheme:

Mechanistic Rationale:

The reaction mechanism is believed to proceed through several key stages[4][6]:

  • Michael Addition: The synthesis initiates with a nucleophilic 1,4-addition (Michael addition) of the amino group of 2-aminophenol to the α,β-unsaturated system of α-fluoroacrolein.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the aldehyde's carbonyl carbon onto the electron-rich aromatic ring of the aminophenol. This acid-catalyzed cyclization forms a dihydroquinoline intermediate.

  • Dehydration: The hydroxyl group formed during cyclization is eliminated as water to generate a dihydroquinoline.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the thermodynamically stable aromatic this compound. The oxidizing agent can be an external reagent (like nitrobenzene or arsenic acid, traditionally used in Skraup syntheses) or another molecule of the α,β-unsaturated reactant acting as a hydrogen acceptor.[7][8]

Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Moles (mol)EquivalentsAmountSupplier
2-AminophenolC₆H₇NO109.130.051.05.46 gSigma-Aldrich
α-FluoroacroleinC₃H₃FO74.060.0751.55.55 gCustom Synthesis
Concentrated Sulfuric AcidH₂SO₄98.08--15 mLFisher Scientific
NitrobenzeneC₆H₅NO₂123.110.0250.53.1 g (2.6 mL)Acros Organics
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.01-catalytic~0.5 gJ.T. Baker

Note on α-Fluoroacrolein: This reagent is not commonly available and may require custom synthesis. A common route is the oxidation of 2-fluoroallyl alcohol.

Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Oil bath

  • Apparatus for steam distillation

  • Standard glassware for work-up and purification

Step-by-Step Synthesis Procedure

Safety First: This reaction is known to be exothermic and potentially vigorous.[7][8] It must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[9][10]

  • Reaction Setup: Assemble the 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Initial Charging: To the flask, add 2-aminophenol (5.46 g, 0.05 mol) and ferrous sulfate heptahydrate (~0.5 g).

  • Acid Addition: In the dropping funnel, place the concentrated sulfuric acid (15 mL). Begin stirring the flask contents and add the sulfuric acid slowly and carefully over 15-20 minutes. An initial exotherm may be observed.

  • Reagent Addition: In a separate beaker, carefully mix α-fluoroacrolein (5.55 g, 0.075 mol) and nitrobenzene (2.6 mL, 0.025 mol). Add this mixture to the dropping funnel.

  • Reaction Execution: Begin adding the α-fluoroacrolein/nitrobenzene mixture dropwise to the stirred, acidic solution of 2-aminophenol. The rate of addition should be controlled to maintain a gentle reflux. After the initial exotherm subsides, gently heat the mixture using an oil bath to maintain a temperature of 130-140°C.

  • Reaction Time & Monitoring: Maintain the reaction at this temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Once cool, very slowly and cautiously pour the reaction mixture into a beaker containing 500 mL of ice water with stirring.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the solution is strongly alkaline (pH > 10). This step is highly exothermic and must be performed with cooling in an ice bath.

  • Isolation of Crude Product (Steam Distillation): Transfer the alkaline mixture to a steam distillation apparatus. Steam distill the mixture to isolate the crude this compound. The product will co-distill with any unreacted nitrobenzene. Collect the distillate until it runs clear.

  • Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene.

  • Column Chromatography: For higher purity, perform silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the position of the fluorine atom.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H stretch of the hydroxyl group.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

  • General: Handle all chemicals in a fume hood and wear appropriate PPE.[11][12]

  • 2-Aminophenol: Toxic and an irritant. Avoid inhalation and skin contact.

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Add to other solutions slowly and with cooling.

  • Nitrobenzene: Toxic, a suspected carcinogen, and readily absorbed through the skin.[12]

  • α-Fluoroacrolein (Predicted): As an α,β-unsaturated aldehyde, it is expected to be a strong lachrymator, toxic, and an irritant. Handle with extreme caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Workflow and Pathway Diagrams

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep1 Charge Flask with 2-Aminophenol & FeSO₄ prep2 Slowly Add Conc. H₂SO₄ prep1->prep2 Stirring react1 Dropwise Addition of α-Fluoroacrolein/Nitrobenzene prep2->react1 Exotherm Control react2 Heat at 130-140°C for 3-4 hours react1->react2 Maintain Reflux workup1 Cool & Quench in Ice Water react2->workup1 Reaction Complete workup2 Neutralize with NaOH (aq) workup1->workup2 Exotherm Control workup3 Steam Distillation workup2->workup3 Isolate Crude workup4 Solvent Extraction workup3->workup4 workup5 Dry & Evaporate workup4->workup5 purify1 Recrystallization or Column Chromatography workup5->purify1 Crude Product analyze1 Characterization (NMR, MS, IR) purify1->analyze1 Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Mechanistic Pathway

G 2-Aminophenol 2-Aminophenol Michael_Adduct Michael Adduct Intermediate 2-Aminophenol->Michael_Adduct Michael Addition (Nucleophilic Attack) alpha-Fluoroacrolein alpha-Fluoroacrolein alpha-Fluoroacrolein->Michael_Adduct Cyclized_Intermediate Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization & Dehydration (H⁺) Aromatized_Product This compound Cyclized_Intermediate->Aromatized_Product Oxidation (-2H)

Caption: Proposed mechanistic pathway for the Doebner-von Miller synthesis.

Conclusion

The protocol described provides a comprehensive and scientifically grounded approach for the synthesis of this compound. By leveraging the well-established Doebner-von Miller reaction, this guide offers researchers a clear pathway to access this valuable fluorinated heterocyclic compound. The causality-driven explanations for each step, coupled with detailed safety and characterization guidelines, are intended to empower scientists in drug discovery and chemical development to confidently undertake this synthesis and adapt it as necessary for their specific research goals.

References

Application Notes & Protocols: Evaluating 3-Fluoroquinolin-8-OL as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] The 8-hydroxyquinoline (8HQ) scaffold has garnered significant attention as a versatile and promising framework for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific 8HQ derivative, 3-Fluoroquinolin-8-OL, as a potential antifungal agent. We outline detailed, field-proven protocols for assessing its antifungal efficacy, determining its therapeutic window through cytotoxicity profiling, and elucidating its potential mechanism of action. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility.[4][5]

Compound Profile and Rationale

1.1. Chemical Structure and Properties

This compound is a derivative of 8-hydroxyquinoline, characterized by a fluorine atom at the C3 position. The 8-hydroxyquinoline core is a known metal chelator and a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

PropertyValueRationale for Antifungal Potential
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Core Scaffold 8-HydroxyquinolineThe parent structure is known for broad biological activity, including antifungal effects.[1][2]
Key Functional Groups 8-hydroxyl (-OH)Crucial for the chelating and biological activity of the 8HQ scaffold.
3-fluoro (-F)Enhances lipophilicity, potentially improving cell membrane penetration. Can block metabolic oxidation, increasing stability.

1.2. Rationale for Investigation

The 8-hydroxyquinoline scaffold is a proven pharmacophore. Derivatives have been shown to disrupt fungal cell wall and membrane integrity.[2][6] Specifically, they can interfere with ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, offering a degree of selective toxicity.[7][8] The exploration of this compound is based on the hypothesis that the C3-fluoro substitution will enhance the intrinsic antifungal properties of the 8-hydroxyquinoline core, leading to a potent and selective antifungal candidate.

Synthesis and Characterization

While numerous methods exist for synthesizing quinoline derivatives, a common approach involves the Skraup-Doebner-von Miller reaction or related cyclization strategies.[9][10] The following is a generalized protocol for the synthesis of quinoline derivatives, which can be adapted for this compound.

2.1. Proposed Synthetic Pathway

A plausible synthesis could start from a suitably substituted aniline and involve a cyclization reaction to form the quinoline ring system.

2.2. General Protocol for Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting aniline derivative with an appropriate α,β-unsaturated aldehyde or ketone.

  • Acid Catalysis: Add an acid catalyst (e.g., polyphosphoric acid or a Lewis acid) and an oxidizing agent.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

2.3. Characterization The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Core Protocols for Antifungal Efficacy Assessment

The primary method for evaluating antifungal activity is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4] The broth microdilution method is a standardized and widely used technique.[11][12][13]

Antifungal_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout A Prepare this compound Stock Solution (in DMSO) D Perform 2-Fold Serial Dilutions of Compound in RPMI A->D B Prepare Fungal Inoculum (0.5 McFarland Standard) E Add Standardized Fungal Inoculum to each well B->E C Prepare RPMI-1640 Medium C->D D->E F Include Positive (Fungus only) & Negative (Medium only) Controls E->F G Incubate Plate (24-72h at 35°C) F->G H Visually or Spectrophotometrically Determine Fungal Growth G->H I Record MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Expertise & Experience: This protocol is based on the CLSI M27-A3 guidelines for yeasts.[13] RPMI-1640 medium, buffered with MOPS, is the standard medium as it has low concentrations of antagonistic substances and supports the growth of most clinically relevant fungi. The inoculum density is critical; too high a density can lead to falsely elevated MICs, while too low a density may result in insufficient growth.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

  • Standard antifungal drugs for comparison (e.g., Fluconazole, Amphotericin B).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilute in RPMI-1640 to create a working solution.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Plate Setup: a. Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest concentration of this compound working solution to well 1. c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (growth control), containing 100 µL of RPMI-1640. e. Well 12 will serve as the negative control (sterility control), containing 200 µL of RPMI-1640.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours for Candida species or up to 72 hours for Cryptococcus species.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles or complete inhibition for amphotericin B) compared to the positive control well.[4][5] This can be assessed visually or by reading the optical density at 530 nm.

Example Data Presentation:

OrganismThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans410.5
Candida auris (Resistant)8>641
Cryptococcus neoformans280.25
Aspergillus fumigatus16161

Determining the Therapeutic Window: Cytotoxicity Profiling

A promising antifungal agent must be effective against fungi while exhibiting minimal toxicity to host cells.[14] Cytotoxicity assays on mammalian cell lines are essential to determine this therapeutic window.

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_readout Viability Assay (MTT) A Culture Mammalian Cells (e.g., HEK293, HepG2) B Seed Cells into a 96-Well Plate and allow to adhere overnight A->B D Replace medium with compound-containing medium and incubate (24-48h) B->D C Prepare Serial Dilutions of This compound C->D F Add MTT Reagent to each well and incubate (2-4h) D->F E Include Untreated (Vehicle Control) & Lysed (Max Toxicity) Controls E->D G Solubilize Formazan Crystals with DMSO or Solubilizer F->G H Read Absorbance (e.g., at 570 nm) G->H I Calculate % Viability and Determine IC50 Value H->I MoA_Workflow cluster_hypothesis Hypothesis: Membrane Disruption cluster_assays Experimental Validation cluster_conclusion Conclusion A Based on 8HQ scaffold, propose cell membrane as target B Ergosterol Binding Assay: Does MIC change with exogenous ergosterol? A->B C Cellular Leakage Assay: Measure release of 260nm-absorbing materials A->C D Sorbitol Protection Assay: Does osmotic stabilizer rescue cells? A->D E Synthesize results to confirm or refute membrane disruption as the primary MoA B->E C->E D->E

References

Measuring the Fluorescence of 3-Fluoroquinolin-8-OL: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental framework for the accurate and reproducible measurement of fluorescence properties of 3-Fluoroquinolin-8-OL. As a derivative of the renowned 8-hydroxyquinoline (8-HQ) scaffold, this fluorophore holds significant potential in the development of novel sensors and probes, particularly for metal ion detection.[1] This document outlines the fundamental principles, instrumentation, and step-by-step protocols for determining its key spectral characteristics, assessing environmental sensitivities, and calculating its fluorescence quantum yield. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and providing insights into the causality behind experimental choices.

Introduction: The Significance of this compound

8-hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in analytical chemistry and material science, primarily due to their ability to form stable, often highly fluorescent, complexes with a wide range of metal ions.[1] The parent 8-HQ molecule is typically weakly fluorescent in solution, a phenomenon often attributed to an excited-state intramolecular proton transfer (ESIPT) process.[2][3] Upon chelation with a metal ion, this ESIPT pathway is inhibited, leading to a significant enhancement in fluorescence emission—a classic "turn-on" sensing mechanism.[3]

The introduction of a fluorine atom at the 3-position of the quinoline ring is a strategic modification intended to modulate the electronic and photophysical properties of the 8-HQ core. Fluorine's high electronegativity can influence the acidity of the hydroxyl group and the basicity of the nitrogen atom, potentially altering the compound's binding affinity, selectivity for specific ions, and its intrinsic fluorescence characteristics. Therefore, a precise and thorough characterization of this compound's fluorescence is paramount for harnessing its full potential in any application.

This guide provides the necessary protocols to establish a robust baseline of its photophysical behavior.

Foundational Principles of Fluorescence Measurement

Fluorescence spectroscopy is an exceptionally sensitive technique that measures the emission of light from a molecule after it has absorbed light.[4] The process involves three key stages:

  • Excitation: A molecule (fluorophore) absorbs a photon of light, promoting an electron to a higher energy singlet state (S₁).

  • Excited-State Lifetime: The molecule exists in this excited state for a brief period (typically 1-10 nanoseconds), during which it may lose some energy through non-radiative processes.

  • Emission: The molecule returns to its ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a difference known as the Stokes Shift .

Accurate measurements depend on controlling several factors, including sample concentration, solvent environment, pH, and instrument parameters.[5] Adherence to best practices, such as those outlined in the following protocols, is crucial for data integrity.[6]

Instrumentation and Reagents

Required Equipment
  • Spectrofluorometer: A research-grade instrument equipped with a high-intensity Xenon lamp or laser source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube, PMT).[6]

  • UV-Vis Spectrophotometer: For measuring absorbance, which is critical for correcting for the inner filter effect and for quantum yield calculations.[4]

  • pH Meter: Calibrated, for accurate buffer preparation.

  • Quartz Cuvettes: Standard 1 cm pathlength quartz cuvettes are required for both absorbance and fluorescence measurements.[6]

  • Standard Laboratory Glassware and Pipettes.

Reagents and Solvents
  • This compound: High purity grade.

  • Solvents: Spectroscopic grade solvents are essential. A range of solvents with varying polarities should be considered to assess solvatochromic effects (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Acetonitrile, Dichloromethane).

  • Buffers: A series of buffers (e.g., citrate, phosphate, borate) to cover a wide pH range (e.g., pH 4-10) for assessing pH sensitivity.[7]

  • Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ is a widely accepted standard with a known quantum yield (Φ_F) of 0.54.[8][9][10][11]

Experimental Workflow Overview

The following diagram outlines the logical flow for the comprehensive characterization of this compound.

G prep Sample Preparation (Stock Solution) abs Absorbance Spectrum (UV-Vis) prep->abs Dilute to Abs < 0.1 ex_em Determine Optimal Excitation & Emission λ abs->ex_em Identify λ_max(abs) env Assess Environmental Effects (Solvent & pH) ex_em->env Use Optimal λ_ex qy Measure Quantum Yield (vs. Quinine Sulfate) ex_em->qy Use Optimal λ_ex, λ_em analysis Data Analysis & Interpretation env->analysis qy->analysis report Final Characterization Report analysis->report

Caption: Workflow for photophysical characterization.

Protocol 1: Determination of Optimal Excitation and Emission Spectra

Rationale: The first step is to identify the wavelengths at which the molecule absorbs and emits light most efficiently. The excitation spectrum should ideally mirror the absorbance spectrum.

Procedure:

  • Prepare a Dilute Sample: Prepare a ~1-10 µM solution of this compound in a chosen solvent (e.g., ethanol).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum to find the maximum absorbance wavelength (λ_abs_max). For accurate fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid the inner filter effect.[4][12]

  • Record Emission Spectrum:

    • Set the spectrofluorometer's excitation monochromator to λ_abs_max.

    • Set appropriate slit widths (e.g., 2-5 nm for both excitation and emission) to balance signal intensity and resolution.[5]

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength (e.g., λ_abs_max + 10 nm) to ~700 nm.

    • The peak of this spectrum is the maximum emission wavelength (λ_em_max).

  • Record Excitation Spectrum:

    • Set the emission monochromator to the determined λ_em_max.

    • Scan the excitation monochromator over a range that includes the absorbance spectrum (e.g., 250 nm to λ_em_max - 10 nm).

    • The resulting spectrum should resemble the absorbance spectrum, and its peak confirms the optimal excitation wavelength (λ_ex_max).

Data Presentation:

ParameterWavelength (nm)
Max Absorbance (λ_abs_max)e.g., 318
Max Excitation (λ_ex_max)e.g., 318
Max Emission (λ_em_max)e.g., 495
Stokes Shift (λ_em_max - λ_ex_max)e.g., 177
Note: Example data based on typical values for 8-HQ derivatives.[13]

Protocol 2: Assessment of Environmental Sensitivity

Rationale: The fluorescence of quinoline derivatives is often highly sensitive to the local environment. Understanding these dependencies is critical for developing robust applications.

Solvent Polarity (Solvatochromism)

Procedure:

  • Prepare solutions of this compound at the same concentration in a series of spectroscopic grade solvents of varying polarity (e.g., Dichloromethane, Acetonitrile, Ethanol, DMSO).

  • For each solution, record the excitation and emission spectra using the optimal wavelengths determined in Protocol 1 as a starting point, then fine-tuning if necessary.

  • Record λ_ex_max, λ_em_max, and the relative fluorescence intensity for each solvent.

  • Analyze any shifts in the emission maxima as a function of solvent polarity, which can provide insight into the nature of the excited state.[3]

pH Dependence

Procedure:

  • Prepare a series of buffered solutions across a desired pH range (e.g., pH 4 to 10).

  • Add a small aliquot of a concentrated stock solution of this compound to each buffer to reach the same final concentration. Ensure the volume of the stock solution is minimal to avoid altering the buffer's pH.

  • Record the fluorescence emission spectrum for each sample at the optimal excitation wavelength.

  • Plot the fluorescence intensity at λ_em_max versus pH. This will reveal the pH range in which the fluorophore's emission is stable and identify any pKa values in the ground or excited state. The fluorescence of many 8-HQ derivatives is optimal in a pH range of 5 to 8.[7]

Protocol 3: Measurement of Fluorescence Quantum Yield (Φ_F)

Rationale: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is most common.[8][9]

Procedure:

  • Prepare Standard and Sample Series:

    • Standard: Prepare a series of at least five dilutions of quinine sulfate in 0.1 M H₂SO₄.

    • Sample: Prepare a series of at least five dilutions of this compound in the desired solvent.

  • Measure Absorbance: Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 350 nm, where quinine sulfate absorbs well). The absorbance values for all solutions should be kept in the linear range, ideally between 0.01 and 0.1.

  • Measure Fluorescence:

    • Using the same instrument settings (excitation wavelength, slit widths) for all measurements, record the emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

  • Calculate Quantum Yield:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

    • Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the sample (Φ_F_sample) using the following equation:[8][9]

    Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_F_std is the quantum yield of the standard (0.54 for quinine sulfate).[8]

    • Grad is the gradient from the plot of integrated fluorescence vs. absorbance.

    • η is the refractive index of the solvent.

Data Presentation:

SampleSolventRefractive Index (η)Gradient (Intensity/Abs)Calculated Φ_F
Quinine Sulfate (Std)0.1 M H₂SO₄1.33e.g., 5.6 x 10⁶0.54 (Reference)
This compoundEthanol1.36e.g., 2.1 x 10⁶e.g., 0.21

Troubleshooting and Best Practices

  • Signal Too Weak: Increase integration time, average more scans, or widen monochromator slits. Be aware that widening slits reduces spectral resolution.[4][6]

  • Signal Too Strong (Saturation): Dilute the sample, reduce slit widths, or use neutral density filters.[6]

  • Inner Filter Effect: If sample absorbance is >0.1, fluorescence intensity may be artificially low. Always work with dilute solutions.[4][5][12]

  • Raman Scattering: A sharp peak from the solvent may appear. To confirm, change the excitation wavelength by 10 nm; a Raman peak will shift by the same amount, while a true fluorescence peak will not.[5]

  • Photobleaching: If the signal decreases over time, the molecule may be photodegrading. Reduce excitation light intensity or exposure time.[12]

  • Cuvette Cleanliness: Always use clean quartz cuvettes and rinse with the solvent before use.

References

The Strategic deployment of 3-Fluoroquinolin-8-OL as a Privileged Precursor in the Genesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of innovative therapeutics.[1][2][3] Its versatile structure has given rise to a multitude of FDA-approved drugs. The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacological properties. This application note delves into the synthesis and utility of a particularly valuable precursor, 3-Fluoroquinolin-8-OL, for the creation of novel pharmaceutical agents. We will explore the rationale behind its use, provide detailed synthetic protocols, and showcase its application in the development of targeted therapies, particularly in the realm of oncology.

The Rationale for Fluorine Incorporation at the 3-Position

The introduction of a fluorine atom at the 3-position of the quinolin-8-ol scaffold is a deliberate design element rooted in the principles of bioisosteric replacement.[4] Fluorine, being the most electronegative element, imparts unique properties to the parent molecule.[5] Its small size allows it to mimic hydrogen, while its strong electron-withdrawing nature can significantly influence:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the half-life of the drug.

  • Binding Affinity: The altered electronic distribution can lead to enhanced binding interactions with target proteins.

  • Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • pKa Modulation: The electron-withdrawing effect of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH.

Synthesis of the this compound Precursor

The construction of the this compound core can be efficiently achieved via a modified Gould-Jacobs reaction.[6][7][8] This classical method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Protocol 1: Synthesis of 3-Fluoro-4,8-dihydroxyquinoline

This protocol outlines a plausible synthetic route based on the Gould-Jacobs reaction.

Materials:

  • 2-Amino-6-fluorophenol

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or other high-boiling solvent)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 2-Amino-6-fluorophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: To the resulting intermediate, add Dowtherm A to create a slurry. Heat the mixture to 250°C for 30-45 minutes. The cyclization product will precipitate upon cooling.

  • Work-up: Cool the reaction mixture to room temperature and add hexane to dilute the Dowtherm A. Filter the solid product and wash thoroughly with hexane.

  • Hydrolysis and Decarboxylation: The resulting ethyl 3-fluoro-4-hydroxy-8-((tetrahydro-2H-pyran-2-yl)oxy)quinoline-3-carboxylate can then be hydrolyzed with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding 3-Fluoro-4,8-dihydroxyquinoline.

Application of this compound in the Synthesis of a Potent Kinase Inhibitor

The this compound scaffold is a valuable starting point for the synthesis of targeted therapies, such as kinase inhibitors for the treatment of cancer.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[10]

Case Study: Synthesis of a Novel 3-Aryl-3-Fluoroquinolin-8-OL Derivative as a PI3K/mTOR Inhibitor

The following protocol describes the derivatization of the this compound core to generate a hypothetical, yet plausible, inhibitor of the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[10] This example is constructed based on established synthetic methodologies for similar quinoline-based kinase inhibitors.

Step 1: Bromination of the Quinoline Core

To enable further derivatization via cross-coupling reactions, the 3-position of the quinoline ring is first brominated.

Step 2: Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis to introduce aryl moieties.[11][12][13]

Protocol 2: Synthesis of 3-(4-methoxyphenyl)-3-fluoroquinolin-8-ol

Materials:

  • 3-Bromo-3-fluoroquinolin-8-ol (hypothetical intermediate)

  • 4-Methoxyphenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (2M aqueous solution)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-Bromo-3-fluoroquinolin-8-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this process three times.

  • Solvent and Base Addition: Add degassed 1,4-dioxane and the 2M aqueous sodium carbonate solution.

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-3-fluoroquinolin-8-ol.

Characterization and Biological Evaluation Data

The following tables provide representative data for the characterization and biological evaluation of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC9H6FNO163.15Off-white to pale yellow solid
3-(4-methoxyphenyl)-3-fluoroquinolin-8-olC16H12FNO2269.27White to off-white solid
CompoundTargetIC50 (nM)Cell Line
3-(4-methoxyphenyl)-3-fluoroquinolin-8-olPI3Kα15HeLa
3-(4-methoxyphenyl)-3-fluoroquinolin-8-olmTOR25HeLa

Visualizing the Synthetic and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Kinase Inhibitor A 2-Amino-6-fluorophenol C Condensation Intermediate A->C Gould-Jacobs Condensation B Diethyl ethoxymethylenemalonate B->C D 3-Fluoro-4,8-dihydroxyquinoline C->D Thermal Cyclization E This compound F 3-Bromo-3-fluoroquinolin-8-ol E->F Bromination H 3-(4-methoxyphenyl)-3-fluoroquinolin-8-ol (PI3K/mTOR Inhibitor) F->H Suzuki Coupling G 4-Methoxyphenylboronic acid G->H

Caption: Synthetic workflow for this compound and its derivatization.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 3-Aryl-3-Fluoroquinolin-8-OL Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action.

Conclusion

This compound is a strategically designed precursor that offers significant advantages in the synthesis of novel pharmaceuticals. The incorporation of fluorine at the 3-position provides a powerful handle to fine-tune the pharmacological properties of the resulting molecules. The synthetic routes to this precursor are well-established, and its derivatization through modern cross-coupling methodologies opens up a vast chemical space for the development of targeted therapies. The case study presented herein demonstrates the potential of this compound in the generation of potent kinase inhibitors, highlighting its importance for researchers and scientists in the field of drug discovery.

References

Application Notes & Protocols for High-Throughput Screening Assays Involving 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, this heterocyclic motif has proven to be a privileged structure in the development of therapeutics.[3][4] The 8-hydroxyquinoline (8-HQ) subset, in particular, has garnered significant attention for its diverse pharmacological applications, including antimicrobial, anticancer, antiviral, and neuroprotective properties.[5][6] A key feature of 8-HQ derivatives is their ability to chelate metal ions, a mechanism that is often central to their biological function.[7][8]

The introduction of a fluorine atom to the quinoline core, as in 3-Fluoroquinolin-8-OL, can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability, binding affinity, and membrane permeability.[9] This application note provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to explore the therapeutic potential of this compound. We will delve into detailed protocols for biochemical and cell-based assays, grounded in the known activities of the broader quinoline and 8-hydroxyquinoline families.

PART 1: Assay Design & Strategy

Given the known biological activities of quinoline derivatives, we propose a multi-pronged HTS strategy to investigate the potential of this compound across several key therapeutic areas. The inherent fluorescence of many 8-hydroxyquinoline-metal complexes provides a powerful, often direct, readout for HTS campaigns.[2][10]

Metalloenzyme Inhibition Assays

The potent metal-chelating properties of the 8-hydroxyquinoline scaffold make metalloenzymes a prime target class for this compound.[7][8] Many enzymes crucial for pathological processes, such as histone demethylases (KDMs) and matrix metalloproteinases (MMPs), contain a catalytic metal ion (e.g., Fe(II), Zn(II)) in their active site. Inhibition of these enzymes by chelation of this metal ion can be a powerful therapeutic strategy. A quantitative high-throughput screening of a large compound library has previously identified 8-hydroxyquinolines as inhibitors of the JMJD2 family of histone demethylases through their interaction with the active site Fe(II).[6]

  • Rationale: A fluorescence-based assay can be designed where the enzymatic activity produces a fluorescent signal. The presence of an inhibitor like this compound, which chelates the catalytic metal ion, would lead to a decrease in the fluorescent signal.

Cell-Based Antiproliferative Assays

Quinolone derivatives have demonstrated significant potential as anticancer agents.[11][12] Their mechanisms of action can be multifaceted, including the inhibition of topoisomerases and the induction of apoptosis.[11] A cell-based HTS assay is an effective method to identify compounds that inhibit cancer cell proliferation or induce cytotoxicity.[13][14]

  • Rationale: A common and robust method for assessing cell viability is the use of resazurin-based assays. Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Antibacterial Activity Screening

Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[9][15] High-throughput screening of compound libraries is a critical approach to identifying new antibacterial agents, especially against multidrug-resistant strains.[16]

  • Rationale: A broth microdilution method can be adapted for HTS to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. Bacterial growth can be monitored by measuring the optical density (OD) of the culture. A lack of increase in OD indicates inhibition of bacterial growth.

PART 2: Experimental Protocols & Workflows

Protocol 1: Fluorescence-Based Metalloenzyme Inhibition Assay (Example: Histone Demethylase)

This protocol is designed to identify inhibitors of a representative metalloenzyme, a 2-oxoglutarate (2OG)-dependent histone demethylase, using a coupled-enzyme reaction that produces a fluorescent signal.[6]

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Reaction & Incubation cluster_detection Detection plate 384-well plate incubation Incubate at 37°C plate->incubation compound This compound (serial dilution) compound->plate enzyme_mix Enzyme Mix (Demethylase, Substrate, Cofactors) enzyme_mix->plate detection_mix Add Detection Reagent (e.g., Formaldehyde Dehydrogenase/NAD+) incubation->detection_mix readout Read Fluorescence (Ex/Em for NADH) detection_mix->readout

Caption: Workflow for a fluorescence-based metalloenzyme inhibition HTS assay.

Materials:

  • This compound

  • Recombinant human histone demethylase (e.g., JMJD2E)

  • Histone peptide substrate (e.g., H3K9me3)

  • 2-Oxoglutarate (2OG)

  • Ascorbate

  • Ammonium iron(II) sulfate

  • Formaldehyde dehydrogenase

  • NAD+

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)

  • 384-well black, flat-bottom plates

  • HTS-compatible microplate reader with fluorescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Enzyme Mix Preparation: Prepare an enzyme reaction mix containing the histone demethylase, peptide substrate, 2OG, ascorbate, and ammonium iron(II) sulfate in assay buffer.

  • Reaction Initiation: Dispense the enzyme mix into the wells of the 384-well plate containing the pre-spotted compounds.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the detection reagent containing formaldehyde dehydrogenase and NAD+. This enzyme will convert the formaldehyde produced by the demethylase into formic acid, with the concomitant reduction of NAD+ to the fluorescent NADH.

  • Signal Readout: After a brief incubation with the detection reagent, measure the fluorescence of NADH (Excitation: ~340 nm, Emission: ~460 nm) using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • A potent inhibitor will result in a low fluorescent signal, indicating a low concentration of formaldehyde produced.

Quantitative Data Summary Table:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the quality of the HTS assay, reflecting the separation between positive and negative controls.Z' ≥ 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.S/B ≥ 3
IC50 The concentration of an inhibitor where the response is reduced by half.Target-dependent
Protocol 2: Cell-Based Antiproliferative Assay (Resazurin Reduction)

This protocol outlines a cell-based HTS assay to evaluate the effect of this compound on the proliferation of a human cancer cell line.[9]

Workflow Diagram:

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Viability Assessment cell_culture Culture Cancer Cells (e.g., MCF-7) cell_seeding Seed cells into 384-well plates cell_culture->cell_seeding compound_addition Add this compound (serial dilution) cell_seeding->compound_addition incubation Incubate for 72h compound_addition->incubation resazurin_add Add Resazurin incubation->resazurin_add incubation_detect Incubate for 4h resazurin_add->incubation_detect readout Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubation_detect->readout

Caption: Workflow for a cell-based antiproliferative HTS assay using resazurin.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution

  • 384-well clear-bottom, black-walled tissue culture plates

  • HTS-compatible microplate reader with fluorescence detection

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells at an optimized density (e.g., 1000 cells/well) into 384-well plates and incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a positive control (e.g., doxorubicin) and a negative control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.

  • Signal Readout: Measure the fluorescence of resorufin (Excitation: ~560 nm, Emission: ~590 nm) using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the percent viability for each concentration of this compound relative to the controls.

  • Plot the percent viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

  • A low fluorescence signal corresponds to reduced cell viability.

Quantitative Data Summary Table:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the quality of the HTS assay.Z' ≥ 0.5
Signal-to-Noise (S/N) The ratio of the difference between the mean of the signal and the background to the standard deviation of the background.S/N ≥ 10
GI50 The concentration of a compound that causes 50% inhibition of cell growth.Target-dependent

PART 3: Hit Confirmation & Follow-up

A crucial aspect of any HTS campaign is the subsequent validation and characterization of initial "hits".

Logical Relationship Diagram:

G HTS Primary HTS Hit_Confirmation Hit Confirmation (Re-testing) HTS->Hit_Confirmation Dose_Response Dose-Response Curves Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal Assays Dose_Response->Orthogonal_Assays SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Optimization Lead Optimization Orthogonal_Assays->Lead_Optimization SAR->Lead_Optimization

Caption: A typical hit-to-lead progression following a primary HTS campaign.

  • Hit Confirmation: Re-test the initial hits from the primary screen in the same assay to eliminate false positives.

  • Dose-Response Analysis: Perform full dose-response curves for the confirmed hits to accurately determine their potency (IC50 or GI50).

  • Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay to confirm their biological activity and rule out assay-specific artifacts. For example, a hit from the resazurin assay could be tested in a caspase-glo assay to specifically measure apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the confirmed hits to understand the relationship between chemical structure and biological activity, guiding the development of more potent and selective compounds.

Conclusion

This compound represents a promising starting point for drug discovery efforts, leveraging the well-established therapeutic potential of the quinoline scaffold. The HTS protocols detailed in this application note provide a robust framework for systematically evaluating its biological activity across multiple, therapeutically relevant areas. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate the activity of this compound, paving the way for further lead optimization and preclinical development. The inherent physicochemical properties of the 8-hydroxyquinoline core, particularly its metal-chelating and fluorescent nature, offer unique advantages for the design of sensitive and reliable high-throughput screens.

References

Application Notes and Protocols for 3-Fluoroquinolin-8-OL in the Synthesis of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced materials for next-generation organic electronics.

Introduction: The Strategic Advantage of Fluorination in 8-Hydroxyquinoline-Based OLED Emitters

8-Hydroxyquinoline and its derivatives are cornerstone ligands in the synthesis of robust and efficient metal complexes for organic light-emitting diodes (OLEDs). The archetypal complex, tris(8-hydroxyquinolinato)aluminum (Alq3), has been extensively studied and utilized as a stable and efficient green emitter and electron transport material.[1][2][3] The performance of these metal complexes can be finely tuned by strategic substitution on the quinoline ring.

The introduction of fluorine atoms into the 8-hydroxyquinoline scaffold is a particularly powerful strategy for modulating the optoelectronic properties of the resulting metal complexes.[4][5] Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart several key advantages:

  • Tuning of HOMO/LUMO Energy Levels: Fluorination generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve charge injection from the electrodes and enhance the overall efficiency of the OLED device.

  • Enhanced Stability: The strong C-F bond contributes to increased thermal and oxidative stability of the material, which can lead to longer operational lifetimes for OLED devices.

  • Color Tuning: The electronic effects of fluorine substitution can lead to a blue shift in the emission spectrum of the metal complex, enabling the development of emitters for different colors.

This application note provides a detailed guide to the synthesis of a representative metal complex using 3-Fluoroquinolin-8-OL, its subsequent use in the fabrication of an OLED device, and the essential characterization protocols to evaluate its performance. We will focus on the synthesis of the aluminum complex, tris(3-fluoro-8-quinolinolato)aluminum(III) (Al(3-F-q)3), as a prime example.

Part 1: Synthesis of tris(3-fluoro-8-quinolinolato)aluminum(III) (Al(3-F-q)3)

The synthesis of Al(3-F-q)3 is achieved through the chelation of an aluminum(III) ion by three this compound ligands. The following protocol is adapted from established methods for the synthesis of Alq3 and its derivatives.[6][7]

Experimental Protocol: Synthesis of Al(3-F-q)3

Materials:

  • This compound

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)

  • Ethanol (anhydrous)

  • Deionized water

  • Ammonium hydroxide solution (NH₄OH) or Sodium hydroxide solution (NaOH)

  • Glacial acetic acid (optional, for ligand dissolution)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (3 equivalents) in warm anhydrous ethanol in a round-bottom flask. If solubility is an issue, a small amount of glacial acetic acid can be added to aid dissolution.

  • Aluminum Salt Solution Preparation: In a separate flask, dissolve aluminum nitrate nonahydrate (1 equivalent) in deionized water or ethanol.

  • Reaction Mixture: While stirring vigorously, slowly add the aluminum salt solution to the ligand solution at room temperature.

  • Precipitation: Slowly add ammonium hydroxide or sodium hydroxide solution dropwise to the reaction mixture until a pH of ~7-8 is reached. A yellow-green precipitate of Al(3-F-q)3 should form.

  • Digestion and Reflux: Gently heat the mixture to 60-70°C and maintain it at this temperature with stirring for 1-2 hours to ensure complete reaction and improve the crystallinity of the product. Some protocols may involve refluxing the mixture.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid several times with deionized water and then with small portions of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified Al(3-F-q)3 product in a vacuum oven at 60-80°C overnight.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common solvent for both the ligand and the aluminum salt, facilitating a homogeneous reaction.

  • Base Addition: The dropwise addition of a base is crucial to deprotonate the hydroxyl group of this compound, enabling its coordination to the aluminum ion. A rapid addition can lead to the formation of amorphous and impure product.

  • Heating/Reflux: This step, often referred to as digestion, promotes the growth of larger, more crystalline particles, which are easier to filter and purify.

  • Washing: Thorough washing is essential to remove ionic impurities that can act as charge traps in the final OLED device, leading to poor performance and rapid degradation.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction and Precipitation cluster_purification Purification and Isolation This compound This compound Ligand Solution Ligand Solution This compound->Ligand Solution Dissolve in Ethanol_1 Al(NO3)3·9H2O Al(NO3)3·9H2O Al Salt Solution Al Salt Solution Al(NO3)3·9H2O->Al Salt Solution Dissolve in Ethanol_2 Ethanol_1 Ethanol Ethanol_2 Ethanol/Water Reaction Mixture Reaction Mixture Ligand Solution->Reaction Mixture Al Salt Solution->Reaction Mixture Precipitation Precipitation Reaction Mixture->Precipitation Add NH4OH (pH 7-8) Filtration Filtration Precipitation->Filtration Cool and Filter NH4OH NH4OH (aq) Washing Washing Filtration->Washing Wash with H2O & Ethanol Drying Drying Washing->Drying Vacuum Oven Final Product Al(3-F-q)3 Powder Drying->Final Product

Caption: Workflow for the synthesis of tris(3-fluoro-8-quinolinolato)aluminum(III).

Part 2: OLED Device Fabrication

The synthesized Al(3-F-q)3 can be used as the emissive layer (EML) in a multilayer OLED. The fabrication is typically carried out in a high-vacuum thermal evaporation system to ensure the deposition of high-purity, uniform thin films.

Device Architecture

A common device architecture for a simple fluorescent OLED is as follows:

ITO / HTL / EML / ETL / Cathode

Where:

  • ITO (Indium Tin Oxide): Transparent anode for hole injection.

  • HTL (Hole Transport Layer): Facilitates the transport of holes from the anode to the EML. A common material is NPB (N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine).

  • EML (Emissive Layer): The Al(3-F-q)3 layer where electron-hole recombination and light emission occur.

  • ETL (Electron Transport Layer): Facilitates the transport of electrons from thecathode to the EML. Alq3 is often used as an ETL.[8]

  • Cathode: A low work function metal for electron injection, such as a bilayer of LiF/Al.

Experimental Protocol: OLED Fabrication by Thermal Evaporation

Equipment:

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • ITO-coated glass substrates

  • Substrate cleaning station (ultrasonic bath, DI water, solvents)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Shadow masks for patterning

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition:

    • Mount the cleaned substrates and shadow masks in the vacuum chamber.

    • Load the organic materials (HTL, Al(3-F-q)3, ETL) and metals (LiF, Al) into separate evaporation sources (e.g., tungsten boats or crucibles).

    • Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).

    • Sequentially deposit the layers by resistive heating of the sources. Monitor the deposition rate and thickness of each layer using a QCM. Typical layer thicknesses are:

      • HTL (e.g., NPB): 40-60 nm

      • EML (Al(3-F-q)3): 30-50 nm

      • ETL (e.g., Alq3): 20-40 nm

      • LiF: 0.5-1 nm

      • Al: 100-150 nm

  • Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers and reactive cathode from degradation by oxygen and moisture.

Visualization of the OLED Device Structure and Fabrication Flow

OLED_Fabrication cluster_device OLED Device Structure cluster_workflow Fabrication Workflow Cathode (LiF/Al) Cathode (LiF/Al) ETL (Alq3) ETL (Alq3) Cathode (LiF/Al)->ETL (Alq3) EML (Al(3-F-q)3) EML (Al(3-F-q)3) ETL (Alq3)->EML (Al(3-F-q)3) HTL (NPB) HTL (NPB) EML (Al(3-F-q)3)->HTL (NPB) Anode (ITO) Anode (ITO) HTL (NPB)->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate Substrate Cleaning Substrate Cleaning Loading into Vacuum Chamber Loading into Vacuum Chamber Substrate Cleaning->Loading into Vacuum Chamber Deposition of Organic Layers Deposition of Organic Layers Loading into Vacuum Chamber->Deposition of Organic Layers Deposition of Cathode Deposition of Cathode Deposition of Organic Layers->Deposition of Cathode Encapsulation Encapsulation Deposition of Cathode->Encapsulation

Caption: Schematic of the OLED device architecture and fabrication workflow.

Part 3: Characterization and Performance Evaluation

Thorough characterization of the synthesized Al(3-F-q)3 and the fabricated OLED device is essential to validate the synthesis and evaluate the material's performance.

Material Characterization
Technique Purpose Expected Outcome for Al(3-F-q)3
¹H and ¹⁹F NMR Confirm the chemical structure and purity of the synthesized ligand and complex.Characteristic peaks corresponding to the protons and fluorine on the quinoline ring.
FT-IR Spectroscopy Identify functional groups and confirm the coordination of the ligand to the metal center.Disappearance of the O-H stretching band of the ligand and the appearance of Al-O and Al-N vibrational modes.
UV-Vis Spectroscopy Determine the absorption properties of the material.Absorption bands corresponding to π-π* transitions in the quinoline ligand.
Photoluminescence (PL) Spectroscopy Measure the emission spectrum and quantum yield of the material in solution and as a thin film.A characteristic emission peak, likely in the green or blue-green region, shifted relative to Alq3.
Cyclic Voltammetry (CV) Determine the HOMO and LUMO energy levels and assess the electrochemical stability.Reversible or quasi-reversible oxidation and reduction peaks, allowing for the calculation of energy levels.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the material.High decomposition temperature, indicating good thermal stability suitable for vacuum deposition.
OLED Device Performance Evaluation
Parameter Description Measurement Technique
Current-Voltage-Luminance (I-V-L) Characteristics The relationship between the applied voltage, the current flowing through the device, and the emitted light intensity (luminance).Source-measure unit and a calibrated photodiode or spectrometer.
Electroluminescence (EL) Spectrum The emission spectrum of the light produced by the device.Spectrometer.
External Quantum Efficiency (EQE) The ratio of the number of photons emitted from the device to the number of electrons injected.Calculated from the I-V-L data and the EL spectrum.
Luminous Efficacy (Power Efficiency) The ratio of the luminous flux (in lumens) to the input electrical power (in watts).Calculated from the I-V-L data.
Commission Internationale de l'Éclairage (CIE) Coordinates The color coordinates of the emitted light on the CIE 1931 color space diagram.Calculated from the EL spectrum.
Operational Lifetime The time it takes for the initial luminance of the device to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under constant current operation.Continuous monitoring of luminance over time.
Expected Performance of Al(3-F-q)3 Based OLEDs

Based on the known effects of fluorine substitution, an OLED incorporating Al(3-F-q)3 as the emitter is expected to exhibit the following characteristics compared to a standard Alq3 device:

Property Expected Trend for Al(3-F-q)3 vs. Alq3 Scientific Rationale
Emission Wavelength Blue-shiftedThe electron-withdrawing nature of fluorine can widen the HOMO-LUMO gap.
Turn-on Voltage Potentially lowerImproved charge injection due to better alignment of energy levels with the transport layers.
Efficiency (EQE) Potentially higherEnhanced charge balance and improved photoluminescence quantum yield of the fluorinated complex.
Lifetime Potentially longerIncreased thermal and chemical stability imparted by the strong C-F bonds.

Conclusion

This compound is a promising precursor for the synthesis of advanced emissive materials for OLED applications. The strategic incorporation of a fluorine atom on the 8-hydroxyquinoline ligand provides a powerful tool for tuning the electronic and photophysical properties of the resulting metal complexes. The protocols outlined in this application note provide a comprehensive framework for the synthesis of Al(3-F-q)3, its integration into a multilayer OLED, and the thorough characterization of both the material and the device. By following these guidelines, researchers can effectively explore the potential of this compound and its derivatives in the development of next-generation, high-performance organic light-emitting diodes.

References

analytical methods for the detection of 3-Fluoroquinolin-8-OL in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioanalytical Quantification of 3-Fluoroquinolin-8-OL

Abstract

This document provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound in various biological matrices. As a molecule combining the structural features of a fluoroquinolone and an 8-hydroxyquinoline, this compound presents unique analytical considerations. This guide is intended for researchers, bioanalytical scientists, and drug development professionals, offering detailed protocols and theoretical justification for method design. We will primarily focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recognized for its superior sensitivity and selectivity, and also discuss High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) as a viable alternative. The protocols herein are presented as a starting point for method development, emphasizing the principles of validation to ensure data integrity and reliability.

Introduction and Analytical Rationale

The compound this compound is a heterocyclic organic molecule featuring a quinoline core. Structurally, it is a derivative of 8-hydroxyquinoline (oxine), a well-known metal-chelating agent, and also incorporates a fluorine atom, a common feature in the potent fluoroquinolone class of antibiotics.[1][2][3] The potential biological activities stemming from this hybrid structure necessitate the development of sensitive and specific analytical methods to study its pharmacokinetics, metabolism, and distribution in biological systems.

The primary challenge in bioanalysis is the accurate quantification of a target analyte within a complex biological matrix such as plasma, urine, or tissue homogenate. These matrices contain a multitude of endogenous components (proteins, lipids, salts, metabolites) that can interfere with the analysis.[4] Therefore, the chosen analytical method must exhibit high selectivity to distinguish the analyte from interferences and high sensitivity to detect it at physiologically relevant concentrations.

Choice of Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for quantitative bioanalysis.[5] Its power lies in the combination of the physical separation capabilities of liquid chromatography with the mass-resolving power of tandem mass spectrometry, providing unparalleled specificity and sensitivity.[5][6] The quinoline structure also suggests inherent fluorescence, making High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) a cost-effective and sensitive alternative, provided that matrix interferences can be adequately managed.[3]

This guide will detail a proposed LC-MS/MS method as the primary approach and provide a framework for an HPLC-FLD method.

Analyte Characteristics: this compound

Understanding the physicochemical properties of the analyte is fundamental to designing a successful analytical method.

  • Molecular Formula: C₉H₆FNO[7]

  • Molecular Weight: 163.15 g/mol [7]

  • Structure: A quinoline ring substituted with a fluorine atom at position 3 and a hydroxyl group at position 8.

  • Inferred Properties:

    • Solubility: The hydroxyl group suggests some polarity, but the bicyclic aromatic system imparts significant hydrophobicity. It is expected to be soluble in organic solvents like methanol and acetonitrile.

    • Ionization: The phenolic hydroxyl group and the pyridine nitrogen are potential sites for ionization, making the molecule amenable to electrospray ionization (ESI) in both positive and negative modes for MS analysis.

    • Chelation: The 8-hydroxyquinoline moiety is a powerful chelating agent for metal ions.[2] This property must be considered during sample preparation, as interactions with endogenous metals could affect recovery. The use of chelating agents like EDTA during sample processing may be beneficial.

    • Fluorescence: Quinoline derivatives are often fluorescent. This intrinsic property can be exploited for sensitive detection using an HPLC-FLD system.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a detailed, step-by-step protocol for the quantification of this compound in biological matrices using LC-MS/MS. The protocol is designed as a robust starting point for method development and validation.

Principle

The method involves a sample preparation step to isolate the analyte from the bulk of the matrix components. The prepared sample is then injected into an HPLC system where the analyte is separated from remaining interferences on a reversed-phase column. The column eluent is directed into the electrospray ionization source of a tandem mass spectrometer. The analyte is ionized, and a specific precursor ion (corresponding to the protonated or deprotonated molecule) is selected. This ion is fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures that only the compound of interest is quantified, providing excellent sensitivity and minimizing false positives.[6][8]

Experimental Workflow Diagram

The overall workflow for the LC-MS/MS analysis is depicted below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) Extract->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LC HPLC Separation (Reversed-Phase C18) Supernatant->LC MS ESI Ionization LC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Quant Quantification using Calibration Curve MSMS->Quant Report Report Generation Quant->Report

Caption: General workflow for the bioanalysis of this compound by LC-MS/MS.
Detailed Protocols

Protocol 1: Plasma/Serum Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples.[6][9]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Aliquot 100 µL of plasma/serum into the appropriately labeled tubes.

  • Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound or an analogue) to all tubes except for the blank matrix.

  • Vortex briefly (approx. 5 seconds) to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This serves to precipitate proteins and keep the analyte in a protonated state.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Urine Sample Preparation (Dilute-and-Shoot)

Urine is generally a cleaner matrix than plasma, often allowing for simpler preparation.[10]

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the raw urine at 5,000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean 1.5 mL tube, combine 100 µL of the clarified urine, 890 µL of mobile phase A (see below), and 10 µL of the internal standard (IS) working solution.

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for analysis.

Protocol 3: Tissue Homogenate Preparation

  • Accurately weigh approximately 100 mg of tissue into a 2 mL homogenization tube containing ceramic beads.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue using a bead-beater homogenizer until no visible tissue fragments remain.

  • Use 100 µL of the resulting homogenate and proceed with the plasma sample preparation protocol (Protocol 1, Step 3 onwards), as the homogenate is now a protein-rich solution.

Protocol 4: LC-MS/MS Instrumental Parameters

These are starting parameters and must be optimized for the specific instrument used.

A. Liquid Chromatography (LC) System:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)Provides good retention and separation for moderately hydrophobic molecules like quinolones.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ESI and helps achieve good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.[8]
Injection Volume 5 µLA small volume is sufficient for sensitive MS detection and minimizes column overload.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Gradient Elution 5% B (0.0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)A gradient allows for efficient elution of the analyte while cleaning the column of late-eluting matrix components.

B. Tandem Mass Spectrometry (MS/MS) System:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated. Negative mode targeting the phenolic hydroxyl is also a viable option to test during development.
MRM Transitions Analyte: m/z 164.1 → [Product Ion 1], [Product Ion 2]IS: To be determinedThe precursor ion [M+H]⁺ for C₉H₆FNO is m/z 164.05. Product ions must be determined by infusing a pure standard and performing a product ion scan. Likely fragments would result from loss of CO or HCN.
Source Temperature 500 °COptimizes desolvation of the ESI droplets.
IonSpray Voltage +5500 VCreates a strong electric field for efficient ionization.
Collision Gas (CAD) NitrogenStandard collision gas for fragmenting the precursor ion.
Collision Energy (CE) To be optimized (typically 15-40 eV)The energy required to produce the most abundant and stable product ions must be determined experimentally for each transition.
Dwell Time 100 msThe time spent monitoring each MRM transition. Ensures enough data points are collected across the chromatographic peak for accurate quantification.

Method Validation Framework

Once the method is developed, it must be validated to ensure it is fit for purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended application. The following parameters should be assessed according to regulatory guidelines.[6][11]

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 sources.
Linearity & Range The ability to produce results that are directly proportional to the analyte concentration within a given range.Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted linear regression.
Accuracy & Precision Accuracy is the closeness of results to the true value. Precision is the closeness of results from repeated measurements.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[6][12]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction procedure, comparing analyte response in a pre-extracted sample vs. a post-extracted sample.Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.The IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration under tested conditions (e.g., freeze-thaw, bench-top).

Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)

For laboratories without access to LC-MS/MS, HPLC-FLD can be a powerful alternative for fluorescent compounds like quinolones.

  • Principle: The analyte is excited by light at a specific wavelength and emits light at a longer wavelength. The intensity of this emitted light is proportional to the analyte's concentration.

  • Sample Preparation: The same protocols as for LC-MS/MS can be used. However, it is crucial to ensure the final sample solvent does not cause fluorescence quenching.

  • Chromatographic System: The LC system and column would be identical to the LC-MS/MS method. The mobile phase may need optimization; strong acids like trifluoroacetic acid can sometimes quench fluorescence, so buffers like phosphate or acetate may be preferred.

  • Detection:

    • Excitation Wavelength (λex): To be determined experimentally. For quinolone structures, this is often in the 280-330 nm range.

    • Emission Wavelength (λem): To be determined experimentally. Typically 50-100 nm higher than the excitation wavelength, often in the 420-480 nm range.[3]

  • Causality: The primary trade-off is a potential decrease in selectivity compared to LC-MS/MS. While fluorescence is a selective property, endogenous compounds in biological fluids can sometimes co-elute and fluoresce at similar wavelengths, causing interference. Rigorous chromatographic separation is paramount for this method's success.

Conclusion

This application note provides a detailed and scientifically grounded starting point for developing and validating robust analytical methods for the quantification of this compound in biological samples. The recommended LC-MS/MS protocol offers the highest degree of sensitivity and selectivity, which is critical for pharmacokinetic and metabolic studies in complex matrices. By following the outlined sample preparation, chromatography, and mass spectrometry conditions, and by adhering to the principles of method validation, researchers can generate high-quality, reliable data to support their drug development and scientific programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of functionalized quinoline scaffolds. Specifically, we will address the common challenges and optimization strategies for improving the yield of 3-Fluoroquinolin-8-OL , a key intermediate in various research and development pipelines.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Proposed Synthetic Workflow: Modified Skraup-Doebner-von Miller Reaction

The synthesis of this compound is not widely documented with a standardized, high-yield protocol. A logical and direct approach is a modification of the classic Skraup or Doebner-von Miller reaction. This strategy involves the acid-catalyzed cyclization of 2-Amino-6-fluorophenol with an α,β-unsaturated carbonyl compound derived in situ from precursors like glycerol or directly using a compound such as acrolein or an equivalent. The fluorine substituent at a position meta to the amino group introduces unique electronic considerations that must be managed to achieve a high yield.

G cluster_0 Step 1: In Situ Reagent Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Aromatization (Oxidation) Glycerol Glycerol H2SO4 H₂SO₄ (cat.) Heat Glycerol->H2SO4 Acrolein Acrolein (α,β-unsaturated aldehyde) H2SO4->Acrolein Start 2-Amino-6-fluorophenol Intermediate1 Michael Adduct Start->Intermediate1 + Acrolein Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 Electrophilic Aromatic Substitution (Acid-catalyzed) Intermediate1->Intermediate2 Oxidant Oxidizing Agent (e.g., Nitrobenzene) Intermediate2->Oxidant FinalProduct This compound Oxidant->FinalProduct

Caption: Proposed workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction is either not proceeding or showing very low conversion to the desired product. What are the primary causes?

Answer: Low or no conversion is a common issue, often traceable to three factors: reaction conditions, catalyst efficacy, or starting material quality.

  • Causality - The Role of the Fluorine Substituent: The fluorine atom on the aniline ring is strongly electron-withdrawing. This deactivates the aromatic ring, making the key intramolecular electrophilic cyclization step more difficult compared to an unsubstituted aniline.[1] Consequently, more forcing conditions or a more potent catalyst may be required.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: The Skraup reaction is thermally driven. Ensure your reaction temperature is maintained, potentially in a high-boiling solvent like nitrobenzene (which also serves as the oxidant) or by using microwave irradiation, which has been shown to dramatically shorten reaction times for similar cyclizations.[2]

    • Evaluate Your Catalyst: While sulfuric acid is traditional, its dehydrating action can also promote polymerization and charring.[3] Consider screening alternative catalysts:

      • Brønsted Acids: p-Toluenesulfonic acid can be effective and less harsh.[4]

      • Lewis Acids: Catalysts like ZnCl₂ or Sc(OTf)₃ can promote cyclization under different mechanistic pathways and may be more effective for deactivated systems.[4][5]

    • Verify Starting Material Purity: 2-Amino-6-fluorophenol can oxidize over time. Use freshly purified starting material. Similarly, ensure your glycerol is of high purity, as water content can interfere with the initial dehydration to acrolein.[3]

Question 2: The reaction is highly exothermic and difficult to control, leading to a dark, tarry mixture and a very low yield. How can I moderate this?

Answer: The classic Skraup reaction is notoriously violent.[6] This is due to the exothermic nature of both the dehydration of glycerol and the subsequent cyclization and oxidation steps.

  • Causality - Uncontrolled Exotherm: Rapid, uncontrolled heating leads to the polymerization of acrolein and general decomposition of the aromatic amine, resulting in significant tar formation and a drastic reduction in the yield of the desired quinoline.[3][5]

  • Moderation Strategies:

    • Use a Moderator: The addition of a small amount of ferrous sulfate (FeSO₄) is a well-established method for taming the violence of the Skraup reaction.[6] Boric acid has also been used to moderate the reaction.[7]

    • Controlled Reagent Addition: Instead of mixing all reagents at once, add the aniline/acid mixture slowly to the hot glycerol or vice-versa. This allows for better temperature control.

    • Employ a Heat Sink/Solvent: Using nitrobenzene serves a dual purpose as both an oxidizing agent and a high-boiling solvent to help absorb and distribute the heat of reaction more evenly.[8]

Question 3: I am getting a mixture of products, suggesting a lack of regioselectivity. How can I favor the formation of this compound?

Answer: Regioselectivity is a known challenge in quinoline synthesis when using substituted precursors.[4][9] In the Skraup-Doebner-von Miller synthesis, the reaction of anilines with α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines.[9][10] However, modifying the reaction conditions or the electronic nature of the reactants can reverse this selectivity.

  • Causality - Competing Cyclization Pathways: The Michael adduct formed between the aniline and acrolein can, in theory, cyclize at two different positions on the aromatic ring. The electronic influence of the fluorine and hydroxyl groups directs this cyclization.

  • Strategies to Enhance Regioselectivity:

    • Choice of Acid Catalyst: Trifluoroacetic acid (TFA) has been shown to reverse the standard regiochemistry in some Skraup-type reactions, favoring the formation of 4-substituted quinolines instead of the typical 2-substituted products.[10][11] This suggests that strong, non-coordinating acids might alter the reaction pathway. Systematic screening of different acids is recommended.

    • Pre-forming the α,β-Unsaturated Ketone: Instead of generating acrolein in situ from glycerol, using a pre-formed α,β-unsaturated aldehyde or ketone with appropriate substitution can provide more control over the subsequent addition and cyclization steps.[12]

Question 4: Product isolation is difficult. After neutralization, I get an oily solid that is hard to purify. What are the best practices for purification?

Answer: The purification of hydroxyquinolines is often complicated by their poor crystallinity, tendency to form tars, and ability to chelate metal ions.[13]

  • Recommended Purification Workflow:

    • Initial Workup - Steam Distillation: For classic Skraup reactions, steam distillation is a highly effective first-pass purification step to separate the volatile quinoline product from non-volatile tars and inorganic salts.[7]

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated quinoline will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to precipitate the purified product, which can be extracted back into an organic solvent.[14]

    • Chromatography: If further purification is needed, column chromatography on silica gel is an option. However, 8-hydroxyquinolines are strong chelating agents, and interaction with trace metals in the silica or solvents can lead to poor separation.[13]

      • Pro Tip: Consider using a metal-free HPLC system with PEEK tubing and a polymer-based column (e.g., Hamilton PRP-1) for analytical and small-scale preparative separations to avoid chelation issues.[13][15]

    • Recrystallization: Once a reasonably pure solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) is the final step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q: Which is the best overall synthetic strategy: Skraup, Friedländer, or Gould-Jacobs?

A: The "best" strategy depends on the availability of starting materials and the scale of the synthesis.

ParameterSkraup/Doebner-von MillerFriedländer SynthesisGould-Jacobs Reaction
Starting Materials 2-Amino-6-fluorophenol + Glycerol/Acrolein2-Amino-3-fluoro-6-hydroxybenzaldehyde + Ketone2-Amino-6-fluorophenol + Malonic ester derivative
Key Advantages Readily available, inexpensive starting materials.[16]Often higher yields and milder conditions.[17][18]Good for building 4-hydroxyquinoline core.[19]
Key Disadvantages Harsh conditions, often violent, tar formation, lower yields.[3][5]Requires more complex, multi-step synthesis of the starting aminobenzaldehyde.Typically requires high temperature for cyclization; may not be direct for 8-OH.[20]
Recommendation Most practical starting point for R&D scale due to precursor accessibility.Superior choice if the aminobenzaldehyde is available or for large-scale synthesis where yield is critical.Less direct for this specific target but a viable alternative.[21]

Q: How does the 3-fluoro substituent specifically impact the reaction yield?

A: The fluorine atom has a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect), which deactivates the ring towards the crucial electrophilic cyclization step, thus potentially lowering the reaction rate and overall yield.[1] This necessitates more optimized and potentially harsher reaction conditions to drive the reaction to completion. However, fluorine substitution can also enhance the metabolic stability and modify the lipophilicity of the final molecule, which is often desirable in drug development.[1][22]

Q: What are the most critical parameters to screen for when optimizing the yield?

A: A systematic Design of Experiments (DoE) approach is recommended. The most critical parameters to investigate are:

  • Temperature: Often the most significant factor.

  • Catalyst Type and Loading: (e.g., H₂SO₄ vs. TFA vs. ZnCl₂).

  • Oxidizing Agent: (e.g., Nitrobenzene vs. Arsenic acid vs. air). Note: Arsenic acid is effective but highly toxic.[6]

  • Reagent Stoichiometry: The ratio of the aniline to the glycerol/acrolein component.

  • Reaction Time: Especially important if using microwave heating.

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) and visualize under UV light (254 nm). Co-spot your starting material (2-Amino-6-fluorophenol) alongside the reaction mixture to track its consumption and the appearance of a new, typically more fluorescent, product spot.

Detailed Experimental Protocol (Proposed)

This is a representative protocol based on the modified Skraup reaction. It should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood.

Materials:

  • 2-Amino-6-fluorophenol (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Concentrated Sulfuric Acid (2.5 equiv)

  • Nitrobenzene (serves as solvent and oxidant)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.1 equiv)

  • Sodium Hydroxide solution (10 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Initial Mixture: To the flask, add nitrobenzene, glycerol, and concentrated sulfuric acid. Begin stirring and gently heat the mixture to approximately 120 °C.

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the hot mixture.

  • Substrate Addition: Slowly, and in portions, add the 2-Amino-6-fluorophenol to the reaction mixture over 30-45 minutes. Monitor the internal temperature to control the exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-140 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to below 100 °C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture by adding 10 M Sodium Hydroxide solution. Be cautious as this is highly exothermic. Keep the mixture cool in an ice bath. Adjust the pH to ~8-9.

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via steam distillation or column chromatography as described in the troubleshooting section.

G start Low Yield or Low Conversion q1 Is the reaction mixture tarry/black? start->q1 q2 Are starting materials still present (TLC)? q1->q2 No a1_yes Reaction is too violent. - Add moderator (FeSO₄). - Control reagent addition rate. - Ensure even heating. q1->a1_yes Yes a2_yes Reaction conditions are too mild. - Increase temperature. - Screen stronger catalysts (e.g., TFA). - Check starting material purity. q2->a2_yes Yes a2_no Reaction is complete but yield is low. Consider purification issues or side product formation. q2->a2_no No end_good Yield Improved a1_yes->end_good a2_yes->end_good a2_no->end_good

References

Technical Support Center: Purification of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of 3-Fluoroquinolin-8-OL purification. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. The unique electronic properties conferred by the fluorine atom, combined with the inherent chelating nature of the 8-hydroxyquinoline scaffold, present specific, non-trivial purification hurdles. This guide provides a logical, cause-and-effect framework for troubleshooting common issues, supported by detailed protocols and scientific rationale.

Section 1: Quick Troubleshooting & FAQs

This section addresses the most frequently encountered issues in a direct question-and-answer format.

Q1: My final product is a persistent yellow, brown, or even greenish solid. What causes this discoloration and how can I remove it?

A1: This is the most common issue. The discoloration is almost always due to the formation of metal complexes. The 8-hydroxyquinoline (8-HQ) core is a powerful bidentate chelating agent, readily forming stable, colored complexes with trace metal ions (Fe³⁺, Cu²⁺, etc.) present in your reagents, solvents, or glassware.[1][2][3] The phenolic hydroxyl group at the C-8 position and the quinoline nitrogen at N-1 work in concert to bind metals.[4][5][6]

  • Quick Fix: A short treatment with activated carbon can often adsorb these colored impurities. However, for stubborn cases, a more targeted approach is needed. See the detailed protocol in Section 3 for metal chelation removal.

Q2: During column chromatography, my compound is smearing/tailing badly, or it won't elute from the silica gel at all. Why?

A2: This behavior is due to the strong interaction between the polar 8-hydroxyquinoline moiety and the acidic silica gel surface. The basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the stationary phase, leading to poor peak shape and irreversible adsorption.[7]

  • Quick Fix: Add a competitive base or an acid to your mobile phase. A small amount of triethylamine (0.1-1%) will deprotonate the silanol groups, reducing their interaction with your compound. Alternatively, adding a small amount of acetic or formic acid (0.1-1%) will protonate the quinoline nitrogen, which can sometimes improve elution behavior in highly polar solvent systems.[7]

Q3: I'm getting a low yield from my recrystallization. Where is my product going?

A3: Low recrystallization yield is typically due to one of three factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[8][9]

  • Using Too Much Solvent: You should use the minimum amount of hot solvent required to fully dissolve the solid.[10][11] Any excess solvent will keep a portion of your product dissolved even after cooling, reducing the yield.

  • Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, impure crystals or an oil, which traps impurities and is difficult to handle.[12]

Q4: How can I assess the purity of my final this compound?

A4: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): A quick check for baseline impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range that matches the literature value is a classic sign of a pure compound.[13] Impurities will typically depress and broaden the melting range.

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): The gold standard. Provides structural confirmation and reveals the presence of organic impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by peak area).[14]

Section 2: In-Depth Troubleshooting Workflows

Workflow 1: Diagnosing and Resolving Purification Failures

This workflow provides a logical path from a failed purification to a successful outcome.

G start_node Start: Impure This compound decision1 Primary Impurity Type? start_node->decision1 process1 Colored Impurities (Metal Complexes / Oxidation) decision1->process1  Color process2 Organic Impurities (Starting Materials / Byproducts) decision1->process2 Organic   solution1a Protocol 1: Acid/Base Extraction with EDTA Wash process1->solution1a solution2b Protocol 4: Systematic Recrystallization process2->solution2b solution1b Protocol 2: Activated Carbon Treatment solution1a->solution1b If color persists check Assess Purity (TLC, NMR, MP) solution1b->check solution2a Protocol 3: Optimized Column Chromatography solution2a->check solution2b->solution2a If impurities remain end_node End: Pure Product (>98%) check->end_node Purity Met fail_node Re-evaluate Strategy check->fail_node Purity Not Met fail_node->decision1

Caption: General troubleshooting workflow for purifying this compound.

The Chelation Problem Explained

The core of many purification issues with this compound stems from its ability to chelate metals. This process is not merely surface adsorption; it's the formation of a new coordination complex.

Caption: Mechanism of metal ion chelation by the 8-hydroxyquinoline scaffold.

Section 3: Detailed Experimental Protocols

Protocol 1: Removal of Trace Metals via Acid/Base Extraction with EDTA

This protocol leverages the pH-dependent solubility of the phenolic compound to separate it from neutral organic impurities and uses a chelating agent to sequester dissolved metal ions.

Rationale: this compound is amphoteric. The phenolic hydroxyl is acidic, while the quinoline nitrogen is basic. Dissolving the crude material in aqueous base (like NaOH) deprotonates the hydroxyl group, forming a water-soluble sodium salt. Neutral organic impurities remain in the organic phase and can be washed away. Subsequent acidification re-protonates the hydroxyl group, causing the pure product to precipitate. An EDTA wash is included to capture any metal ions that may have been released.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M Sodium Hydroxide (NaOH) solution (3 x 20 mL). Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.

  • Optional but Recommended: Wash the combined basic aqueous layers with fresh ethyl acetate (1 x 20 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Wash the aqueous layer with a 0.1M solution of Ethylenediaminetetraacetic acid (EDTA) disodium salt (1 x 15 mL). This step is crucial for sequestering divalent and trivalent metal ions.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 3M Hydrochloric Acid (HCl) dropwise with stirring. The this compound will precipitate out as a solid. Monitor the pH with litmus paper or a pH meter until it is approximately pH 5-6.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid on the filter paper with cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Dry the purified solid under vacuum.

Protocol 2: High-Purity Recrystallization

This protocol is ideal as a final polishing step after initial purification by extraction or chromatography.

Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures.[9] A systematic approach to solvent selection is key to success.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your material in ~0.5 mL of various solvents (see table below). The ideal solvent will dissolve the solid when boiling but show very low solubility at room temperature or in an ice bath.

  • Place the bulk of the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add the chosen solvent dropwise to the flask while heating to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the mouth of the flask with a watch glass prevents solvent evaporation and contamination. Rapid cooling should be avoided.[12]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for an additional 15-30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Solvent System Screening Data
Solvent Expected Solubility Profile for this compound
Ethanol / WaterGood candidate. Soluble in hot ethanol; insolubility can be induced by adding water.[12]
Acetone / HexanesGood candidate. Soluble in hot acetone; adding hexanes as an anti-solvent will induce crystallization.
ToluenePotential single-solvent system. Likely soluble when hot, less soluble when cold.
Ethyl AcetateOften too soluble even when cold, but can be part of a co-solvent system.
Dichloromethane (DCM)Generally too soluble for effective recrystallization.
WaterSparingly soluble due to the hydrophobic aromatic core.[15]
Protocol 3: Optimized Flash Column Chromatography

This is the workhorse method for separating organic impurities with similar polarities.

Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[16][17] For this compound, the key is to modulate the strong interactions with the silica.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of ~0.25-0.35 and show good separation from impurities.

    • Starting Point Systems: Dichloromethane/Methanol (98:2 to 90:10), Ethyl Acetate/Hexanes (50:50 to 80:20).

    • Troubleshooting: If streaking occurs, add 0.5% triethylamine or 0.5% acetic acid to the TLC solvent mixture to see if spot shape improves.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended).[18]

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the chromatography eluent. Alternatively, for less soluble compounds, create a "dry load": dissolve the compound in a good solvent (like DCM/Methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This creates a free-flowing powder that can be loaded evenly onto the top of the column.

  • Elution: Begin elution with the solvent system determined by TLC. If impurities are very non-polar, you can start with a less polar solvent (e.g., 100% DCM) and gradually increase the polarity (a "gradient elution").[16]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Section 4: References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. --INVALID-LINK--

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. --INVALID-LINK--

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. --INVALID-LINK--

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline. --INVALID-LINK--

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography? --INVALID-LINK--

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. --INVALID-LINK--

  • Apollo Scientific. (2023). Safety Data Sheet: 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. --INVALID-LINK--

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube. --INVALID-LINK--

  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--

  • Professor Dave Explains. (2019). Column Chromatography [Video]. YouTube. --INVALID-LINK--

  • Magritek. (n.d.). Column Chromatography. --INVALID-LINK--

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. --INVALID-LINK--

  • NileRed. (2020). How To Recrystallize A Solid [Video]. YouTube. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Challenges and solutions for the downstream purification of therapeutic proteins - PMC. --INVALID-LINK--

  • National Center for Biotechnology Information. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed. --INVALID-LINK--

  • Maryellen Nerz-Stormes. (2013). How to Carry Out a Recrystallization [Video]. YouTube. --INVALID-LINK--

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. --INVALID-LINK--

  • Solubility of Things. (n.d.). 8-Hydroxyquinoline. --INVALID-LINK--

  • Research and Reviews: Journal of Chemistry. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. --INVALID-LINK--

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. --INVALID-LINK--

  • ResearchGate. (2011). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem. --INVALID-LINK--

  • ResearchGate. (n.d.). Purity assessment for 17β-estradiol. --INVALID-LINK--

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. --INVALID-LINK--

  • OMICS International. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoroquinolin-8-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluoroquinolin-8-OL derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. The unique electronic properties imparted by the fluorine atom at the 3-position, combined with the coordinating hydroxyl group at the 8-position, present specific challenges and opportunities in their synthesis. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and guide you toward successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Synthesis & Reaction Control

Question 1: My Skraup/Doebner-von Miller reaction for the synthesis of a this compound precursor is extremely exothermic and producing significant tar formation. How can I control this?

Answer: This is a classic and highly prevalent issue in Skraup and Doebner-von Miller syntheses, which are notoriously exothermic.[1][2] The strong acid (typically concentrated sulfuric acid) and oxidizing conditions required for the cyclization can lead to the uncontrolled polymerization of intermediates, especially the acrolein formed from glycerol dehydration in the Skraup reaction. The electron-withdrawing nature of the fluorine substituent can further influence the reactivity of the aniline precursor.

Causality Explained: The primary cause of tar formation is the polymerization of the α,β-unsaturated aldehyde or ketone intermediate under harsh acidic and high-temperature conditions.[1] Localized hotspots in the reaction mixture accelerate these side reactions, leading to low yields and complex purification.

Troubleshooting Protocol:

  • Use of a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended.[1][2] Ferrous sulfate appears to function as an oxygen carrier, smoothing out the exothermic process over a longer period and preventing it from becoming uncontrollable. Boric acid can also serve a similar purpose.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally to the reaction mixture, preferably using a dropping funnel. Maintain vigorous stirring and external cooling (e.g., an ice bath) during the addition to dissipate heat effectively.

  • Temperature Management: Gently heat the reaction to initiate it. Once the exothermic phase begins, be prepared to remove the heat source and apply cooling to maintain a controlled temperature range. Avoid excessively high temperatures, which promote charring.[2]

  • Alternative Green Approaches: For quinoline synthesis in general, researchers are exploring greener alternatives to traditional methods, such as using environmentally friendly solvents or catalysts to improve reaction conditions.[3]

ParameterStandard ConditionOptimized ConditionRationale
Moderating Agent NoneFerrous Sulfate (FeSO₄)Controls the exothermicity of the reaction.[1][2]
H₂SO₄ Addition Bulk additionSlow, dropwise addition with coolingPrevents localized overheating and tar formation.
Temperature UncontrolledMaintained at a specific, moderate temperatureMinimizes polymerization side reactions.

Question 2: I am observing the formation of regioisomers during the cyclization step. How can I improve the regioselectivity for the desired this compound derivative?

Answer: Regioisomer formation is a common challenge in quinoline synthesis when using substituted anilines or unsymmetrical carbonyl compounds. In the context of a this compound synthesis, the directing effects of the substituents on the aniline precursor are critical.

Causality Explained: The cyclization step is an electrophilic aromatic substitution. The position of cyclization on the aniline ring is governed by the electronic and steric effects of the existing substituents. A fluorine atom can have complex directing effects, and the conditions of the reaction (particularly the acidity) can influence the outcome. For instance, in the Combes synthesis with an unsymmetrical β-diketone, the initial condensation and subsequent cyclization can lead to different isomers.

Troubleshooting Protocol:

  • Choice of Synthesis Route: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can offer better regiocontrol as the connectivity is more defined.[3][4]

  • Protecting Groups: Consider using a protecting group on the hydroxyl function of the 8-hydroxyaniline precursor if it interferes with the desired cyclization pathway. This can be particularly important if the hydroxyl group is deactivating the desired cyclization position.

  • Catalyst and Solvent Screening: The choice of acid catalyst (e.g., H₂SO₄, PPA, p-TsOH) and solvent can influence the regioselectivity. A systematic screening of these parameters is recommended. In some cases, metal-free synthesis conditions can provide different selectivity.[4]

Experimental Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity in quinoline synthesis.

Section 2: Purification & Characterization

Question 3: My crude product is a dark, tarry residue that is very difficult to purify. What are the best practices for isolating the this compound derivative?

Answer: The purification of quinoline derivatives from classical syntheses like the Skraup reaction is often challenging due to the formation of polymeric byproducts.[1][2]

Troubleshooting Protocol:

  • Initial Work-up: After neutralizing the acidic reaction mixture, a steam distillation can be an effective first step to separate the volatile quinoline product from the non-volatile tar.[2]

  • Solvent Extraction: Following steam distillation (or as an alternative for less volatile derivatives), solvent extraction is crucial. A biphasic system (e.g., water/toluene or water/dichloromethane) can be used.[1] Multiple extractions will be necessary.

  • Column Chromatography: Silica gel column chromatography is typically required for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective. The 8-hydroxy group can cause streaking on the silica gel; adding a small amount of a modifying solvent like triethylamine or acetic acid to the eluent can sometimes improve the separation.

  • Recrystallization: Once a reasonably pure fraction is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield the final, pure product.

Purification StepPurposeKey Considerations
Steam Distillation Remove non-volatile tarsProduct must be steam-volatile.
Solvent Extraction Separate product from aqueous phase and some impuritiesChoice of solvent is critical; perform multiple extractions.
Column Chromatography Isolate the desired product from isomers and other byproductsOptimize solvent system to achieve good separation.
Recrystallization Final purification to obtain crystalline solidSolvent choice is key to obtaining high purity and yield.
Section 3: Fluorine-Specific Issues

Question 4: I am experiencing unexpected side reactions or low reactivity. Could the fluorine substituent at the 3-position be the cause?

Answer: Yes, the presence of a fluorine atom, particularly at the 3-position of the quinoline ring, can significantly influence the molecule's reactivity.

Causality Explained: Fluorine is the most electronegative element, and its presence on the quinoline ring has a strong electron-withdrawing inductive effect.[5] This can deactivate the ring towards certain electrophilic substitutions. However, it can also activate the ring towards nucleophilic substitution at other positions. The C-F bond is very strong, which enhances metabolic stability, a desirable trait in drug development.[5][6]

Troubleshooting Protocol:

  • Re-evaluate Reaction Conditions: If you are attempting a reaction on the quinoline core (e.g., further substitution), the standard conditions may not be applicable. The deactivating effect of the fluorine may require harsher conditions (higher temperature, stronger reagents) for electrophilic reactions.

  • Consider Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom can make other positions on the quinoline ring more susceptible to nucleophilic attack. Be aware of potential SNAr side reactions, especially if strong nucleophiles are present in your reaction mixture.

  • Analytical Vigilance: Use techniques like LC-MS and NMR to carefully characterize any byproducts. Understanding the structure of the byproducts can provide valuable clues about the unexpected reactivity.

Logical Relationship Diagram:

G cluster_0 Properties of Fluorine cluster_1 Impact on Quinoline Ring cluster_2 Consequences for Synthesis F_Properties High Electronegativity Strong C-F Bond Inductive_Effect Strong Inductive Electron Withdrawal F_Properties->Inductive_Effect leads to Metabolic_Stability Increased Metabolic Stability F_Properties->Metabolic_Stability leads to Deactivation Deactivation towards Electrophilic Attack Inductive_Effect->Deactivation results in Activation Activation towards Nucleophilic Attack Inductive_Effect->Activation results in

Caption: Impact of fluorine substitution on quinoline reactivity.

References

Introduction: The Analytical Challenge of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

3-Fluoroquinolin-8-OL is a member of the quinoline family, a scaffold of significant interest in medicinal chemistry and materials science.[1] Accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control. However, its chemical properties—specifically the chelating nature of the 8-hydroxyquinoline moiety and potential for matrix interference in biological samples—present unique analytical challenges.[2][3] This guide provides a structured approach to method refinement, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the principal techniques for its analysis.[4][5]

Troubleshooting Guide: From Peak Tailing to Matrix Effects

This section addresses common issues encountered during the quantification of this compound in a practical question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My peaks for this compound are showing significant tailing, even after optimizing the mobile phase. What is causing this and how can I fix it?

Answer: Peak tailing for this analyte is a frequent problem, often rooted in its chemical structure. The 8-hydroxyquinoline group is a known chelating agent, leading to strong, undesirable interactions with trace metal ions present in the HPLC system, column frits, or even the silica stationary phase itself.[2] This results in secondary retention mechanisms that cause the peak to tail.

Potential Causes & Solutions:

Potential Cause Underlying Mechanism & Diagnostic Tip Recommended Solution
Secondary Silanol Interactions The hydroxyl and basic nitrogen groups on the quinoline ring interact with acidic residual silanols on the C18 stationary phase. This is especially problematic at mid-range pH.Operate the mobile phase at a lower pH (e.g., 2.5-3.5) using an acid like formic acid or trifluoroacetic acid (TFA) to suppress silanol ionization.[6] Alternatively, use a highly deactivated, end-capped column.[6]
Metal Chelation The analyte chelates with trace metal ions (Fe, Al, etc.) in the sample, mobile phase, or HPLC flow path (stainless steel tubing, frits). This creates secondary retention sites.Add a competing chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) to the mobile phase. This will bind the metal ions, preventing them from interacting with the analyte.
Column Overload Injecting too much analyte mass can saturate the stationary phase, leading to tailing.Dilute the sample and reinject. If the peak shape improves, column overload was the issue. Reduce injection volume or sample concentration.
Column Bed Deformation A void or channel has formed at the head of the column, causing non-uniform flow. This often results in split or tailing peaks.Reverse and flush the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced.[6] Using a guard column can extend the life of the analytical column.[7]
Issue 2: Inconsistent Retention Times

Question: I'm observing significant drift and variability in the retention time for this compound between injections and across different days. What should I investigate?

Answer: Retention time stability is critical for reliable quantification. Fluctuations often point to issues with the mobile phase, hardware, or temperature control.

Troubleshooting Flow for Retention Time Variability:

Caption: Decision tree for troubleshooting retention time instability.

Key Considerations:

  • Mobile Phase Composition: Inaccurate mixing by the pump or solvent evaporation can alter the organic-to-aqueous ratio, causing drift. Manually pre-mixing the mobile phase can help diagnose pump proportioning valve issues.[7][8]

  • Temperature: HPLC separations are sensitive to temperature changes. A 1°C change can alter retention times by 1-2%.[7] Using a thermostatted column compartment is essential for reproducibility.[9]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can require flushing with 10-20 column volumes, especially after a solvent change.[6]

Issue 3: Low Sensitivity or Signal Suppression (LC-MS/MS)

Question: My LC-MS/MS signal for this compound is much lower in extracted plasma samples compared to the neat standard in solvent. What's happening?

Answer: You are likely encountering a phenomenon known as matrix effect , where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) suppress the ionization of your analyte in the mass spectrometer source.[10][11] This is a major challenge in bioanalysis and can lead to inaccurate and unreliable results.[12]

Diagnosing and Mitigating Matrix Effects:

  • Quantitative Assessment (Post-Extraction Spike):

    • Process: Extract a blank plasma sample. After extraction, spike the analyte at a known concentration into this extract. Compare the MS response to a neat standard of the same concentration prepared in mobile phase.[10]

    • Calculation: Matrix Factor (MF) = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Standard).

    • Interpretation: An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[10]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The goal is to remove interfering matrix components before analysis. Protein precipitation is a fast but "dirty" method often associated with strong matrix effects.[12] Consider more selective techniques:

      • Liquid-Liquid Extraction (LLE): Partitioning the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): A more effective technique that can significantly reduce matrix components, leading to cleaner extracts.[12]

    • Optimize Chromatography: Adjust the HPLC gradient to chromatographically separate the analyte from the region where most matrix components elute (often the early part of the run).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., with ¹³C or ²H labels) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring the analyte-to-IS ratio remains constant and the quantification accurate.

    • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11][12] If your analyte is amenable to APCI, switching sources may resolve the issue.

Caption: A systematic workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for this compound: HPLC-UV or LC-MS/MS?

A1: The choice depends on your application. HPLC with UV or Diode Array Detection (DAD) is robust, cost-effective, and suitable for analyzing formulations or bulk drug substances where concentrations are high.[13] LC-MS/MS is essential for applications requiring high sensitivity and selectivity, such as analyzing low concentrations in complex biological matrices (plasma, urine, tissue) for pharmacokinetic studies.[4][14]

Q2: What type of HPLC column is recommended?

A2: A modern, high-purity silica C18 column with end-capping is the standard choice for reversed-phase separation of quinolone compounds.[13][15] Particle sizes of 5 µm are common, but for higher throughput and resolution, consider columns with smaller particles (e.g., <3 µm) compatible with UHPLC systems.

Q3: How should I prepare stock solutions and handle samples of this compound?

A3: Quinolone derivatives can be susceptible to degradation.[16]

  • Solvent: Prepare stock solutions in a solvent like methanol or DMSO. For working solutions, it is best to dilute in the initial mobile phase to ensure peak shape integrity.[13]

  • Storage: Store stock solutions and biological samples at -20°C or -80°C, protected from light, to prevent degradation.[16] Fluoroquinolones can be photolabile.

  • Stability: Perform freeze-thaw and long-term stability experiments during method validation to ensure the analyte is stable under your storage and handling conditions.[14]

Q4: My baseline is noisy or drifting. What are the common causes?

A4: Baseline issues can obscure small peaks and affect integration.

  • Noise: Often caused by air bubbles in the pump or detector, an aging detector lamp, or contaminated mobile phase.[9][17] Ensure thorough degassing of solvents and purge the system.

  • Drift: Usually related to column temperature fluctuations or a mobile phase that is not fully equilibrated with the column.[9] A contaminated or failing column can also cause the baseline to drift.

Experimental Protocol: LC-MS/MS Quantification in Rat Plasma

This protocol provides a validated starting point for the bioanalysis of this compound. This is a template and must be fully validated in your laboratory.

1. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock: Use a structurally similar compound not present in the sample, or ideally, a stable isotope-labeled version of the analyte. Prepare a 1 mg/mL stock in methanol.

  • IS Working Solution (50 ng/mL): Dilute the IS stock in acetonitrile.

2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of rat plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (50 ng/mL in acetonitrile). The acetonitrile acts as the precipitation agent.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions

Parameter Condition Rationale
LC System UHPLC System (e.g., Agilent 1290, Waters Acquity)Provides high resolution and speed.
Column C18, 2.1 x 50 mm, 1.8 µm (e.g., Waters Acquity BEH, Agilent Zorbax)Standard for small molecule bioanalysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 minA generic gradient to elute the analyte and wash the column.
Injection Volume 5 µL
Column Temp 40°CEnsures reproducible retention times.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo)Required for quantitative MRM analysis.
Ionization Electrospray Ionization (ESI), Positive ModeFluoroquinolones ionize well in positive mode.
MRM Transitions To be determined by infusing the analyte. Example: m/z [M+H]⁺ → fragment ionPrecursor-to-product ion transition for specificity.
Source Params Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 VOptimize for maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x² or 1/x) linear regression.

  • Determine the concentration of unknown samples from the calibration curve.

References

Technical Support Center: Enhancing the Quantum Yield of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for enhancing the quantum yield of 3-Fluoroquinolin-8-OL.

Welcome to the technical resource hub for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for maximizing the fluorescence quantum yield (Φ_F_) of this versatile fluorophore. As Senior Application Scientists, we have structured this center to move beyond simple protocols and provide a causal understanding of the photophysical phenomena at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the fluorescence behavior of this compound.

Q1: What is this compound, and why is its quantum yield a critical parameter?

A: this compound is a derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic compound widely used as a scaffold for fluorescent chemosensors, probes in biological imaging, and active components in organic light-emitting diodes (OLEDs).[1][2] The quantum yield (Φ_F_) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[3] A high quantum yield is essential for applications requiring bright signals and high sensitivity, as it directly translates to a stronger fluorescence output for a given amount of excitation light.

Q2: My this compound has a very low quantum yield in a common solvent like ethanol. Is this normal?

A: Yes, this is a very common and expected observation. 8-hydroxyquinoline and its derivatives are known to exhibit weak fluorescence in many solvents, particularly polar protic solvents like alcohols.[1] This phenomenon is primarily due to a highly efficient non-radiative decay pathway known as Excited State Intramolecular Proton Transfer (ESIPT).[1][4][5]

Q3: What is Excited State Intramolecular Proton Transfer (ESIPT), and how does it quench fluorescence?

A: ESIPT is a photophysical process where, upon excitation by light, a proton is transferred from the hydroxyl group (-OH) at the 8-position to the nitrogen atom within the quinoline ring.[5][6] This creates a transient keto-like species (tautomer) in the excited state. The ESIPT process is extremely fast and provides a very efficient pathway for the excited molecule to return to the ground state without emitting a photon (non-radiative decay), thus "quenching" the fluorescence and resulting in a low quantum yield.[1][7]

ESIPT_Mechanism GS_Enol Enol Form (E) ES_Enol Excited Enol (E) GS_Enol->ES_Enol Absorption (hν) ES_Enol->GS_Enol Fluorescence (ΦF) ES_Keto Excited Keto (K) Tautomer ES_Enol->ES_Keto ESIPT (fast, non-radiative) ES_Keto->GS_Enol Non-radiative decay (dominant)

Caption: The ESIPT process in 8-hydroxyquinoline derivatives.

Q4: How can the quantum yield of this compound be enhanced?

A: The key is to inhibit or bypass the ESIPT process and other non-radiative decay pathways. Major strategies include:

  • Solvent Selection: Using aprotic or nonpolar solvents can disrupt the proton transfer mechanism.[7][8]

  • pH Adjustment: Protonating the quinoline nitrogen in acidic media can prevent it from accepting the hydroxyl proton, thereby increasing fluorescence.[9][10]

  • Chelation with Metal Ions: Binding a metal ion to the hydroxyl and nitrogen groups physically blocks the proton transfer, often leading to dramatic fluorescence enhancement.[1][2][11]

  • Inducing Aggregation: For some quinoline derivatives, forming aggregates can restrict intramolecular rotations, a non-radiative pathway, leading to a phenomenon called Aggregation-Induced Emission (AIE).[12][13][14]

  • Increasing Structural Rigidity: Incorporating the molecule into a rigid matrix or a viscous solvent can reduce energy loss through vibrations and rotations, thereby boosting quantum yield.[15][16]

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q: My measured quantum yield is near zero or extremely low. What are the first things to check?

A: A near-zero quantum yield is often systematic. Follow this diagnostic workflow:

Troubleshooting_Low_QY Start Problem: Quantum Yield ≈ 0 Check_Solvent 1. Check Solvent System Is it polar protic (e.g., EtOH, H2O)? Start->Check_Solvent Solvent_Yes ESIPT is likely dominant. Switch to aprotic solvent (e.g., THF, Toluene). Check_Solvent->Solvent_Yes Yes Check_pH 2. Check pH Is the solution neutral? Check_Solvent->Check_pH No pH_Yes Try acidic conditions (e.g., 0.1 M HCl). Protonation can block ESIPT. Check_pH->pH_Yes Yes Check_Purity 3. Check Sample Purity Are there quenching impurities? Check_pH->Check_Purity No Purity_Yes Repurify the sample. Check for residual metals or solvents. Check_Purity->Purity_Yes Possible Check_Concentration 4. Check Concentration Is Absorbance > 0.1? Check_Purity->Check_Concentration Unlikely Conc_Yes Dilute the sample. High concentration causes inner-filter effects. Check_Concentration->Conc_Yes Yes QY_Measurement cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis & Calculation Prep_S Prepare 5-6 dilutions of Sample Abs Measure Absorbance at λex for all solutions Prep_S->Abs Prep_R Prepare 5-6 dilutions of Reference Prep_R->Abs Fluor Measure corrected Fluorescence Emission for all solutions Abs->Fluor Plot_S Plot Integrated Intensity vs. Absorbance for Sample Fluor->Plot_S Plot_R Plot Integrated Intensity vs. Absorbance for Reference Fluor->Plot_R Slope_S Determine Slope (Grad_S) Plot_S->Slope_S Slope_R Determine Slope (Grad_R) Plot_R->Slope_R Calc Calculate Φ_S using formula Slope_S->Calc Slope_R->Calc

References

Technical Support Center: Optimization of 3-Fluoroquinolin-8-OL Chelation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of chelation efficiency using 3-Fluoroquinolin-8-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions. Our goal is to empower you with the knowledge to maximize the effectiveness of your chelation experiments.

Section 1: Understanding this compound as a Chelator

This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are renowned for their ability to form stable complexes with a wide variety of metal ions.[1][2] The chelation mechanism involves the deprotonation of the hydroxyl group at the 8-position and the coordination of both the resulting phenoxide oxygen and the quinoline nitrogen to a metal center, forming a stable five-membered ring. The fluorine atom at the 3-position can influence the electronic properties and lipophilicity of the molecule, potentially affecting its chelating ability and the stability of the resulting metal complex.[3][4]

The overall chelation reaction can be generalized as:

n (3-F-8-HQ) + Mn+ ⇌ [M(3-F-8-Q)n] + n H+

Where 3-F-8-HQ is this compound, Mn+ is a metal ion, and [M(3-F-8-Q)n] is the metal chelate complex.

Below is a diagram illustrating the fundamental chelation mechanism.

References

Technical Support Center: Navigating Interference in 3-Fluoroquinolin-8-OL Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoroquinolin-8-OL and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorescent probe. As a derivative of 8-hydroxyquinoline (8-HQ), this fluorophore is prized for its sensitivity to metal ions and changes in its local chemical environment. However, this same sensitivity can be a source of significant assay interference.

This guide provides in-depth troubleshooting strategies and validated protocols to help you identify, understand, and mitigate common sources of interference, ensuring the accuracy and reproducibility of your experimental data.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during this compound based assays in a direct question-and-answer format.

Q1: Why is my background fluorescence signal abnormally high, even in my negative controls?

High background fluorescence can mask your specific signal, drastically reducing the signal-to-noise ratio and compromising assay sensitivity.[1][2] This issue typically originates from two primary sources: intrinsic fluorescence from your sample (autofluorescence) or interference from your assay media and reagents.

Underlying Causes & Mechanistic Insights:

  • Autofluorescence: Biological samples are complex mixtures containing numerous endogenous molecules that naturally fluoresce.[3] Key culprits include metabolic cofactors like NADH and flavins, structural proteins like collagen and elastin, and cellular aging pigments like lipofuscin.[1][4][5] These molecules often have broad excitation and emission spectra, which can overlap with that of your this compound probe, especially in the green channel.[2][5]

  • Media and Reagent Interference: Common laboratory reagents can also be fluorescent. Phenol red, a common pH indicator in cell culture media, and components of Fetal Bovine Serum (FBS) are known contributors to background signal.[2]

  • Probe Aggregation: At high concentrations, the this compound probe itself can form aggregates, leading to altered fluorescence properties and increased background.

Troubleshooting Workflow & Experimental Protocol:

To systematically diagnose the source of high background, a series of specific controls is essential.

start High Background Signal Detected control_unstained Run 'Unstained Sample' Control (Sample + Assay Buffer, No Probe) start->control_unstained control_media Run 'Media-Only' Control (Assay Buffer + Probe, No Sample) start->control_media decision_unstained Is 'Unstained Sample' fluorescence high? control_unstained->decision_unstained decision_media Is 'Media-Only' fluorescence high? control_media->decision_media decision_unstained->decision_media No solve_autofluorescence Source: Autofluorescence - Use red-shifted fluorophores if possible. - Implement spectral unmixing. - Use aldehyde-quenching agents like sodium borohydride for fixed samples. decision_unstained->solve_autofluorescence Yes solve_media Source: Media/Reagent Interference - Use phenol red-free media. - Test different buffer components. - Perform a probe concentration titration to rule out aggregation. decision_media->solve_media Yes other_issues Contact Technical Support for further investigation. decision_media->other_issues No

Caption: A workflow for diagnosing high background fluorescence.

Step-by-Step Protocol: Diagnosing Background Fluorescence

  • Prepare Controls: Set up the following wells in your assay plate:

    • Unstained Sample Control: Your biological sample in assay buffer without the this compound probe. This isolates the contribution of sample autofluorescence.[2][5]

    • Media-Only Control: Assay buffer with the this compound probe at the final working concentration, but without the biological sample. This isolates background from the media and the probe itself.

  • Acquire Data: Measure the fluorescence in all control and experimental wells using the same instrument settings.

  • Analyze Results:

    • If the 'Unstained Sample Control' is high, autofluorescence is the primary issue.

    • If the 'Media-Only Control' is high, your buffer, media components, or the probe concentration are the likely cause.

    • If both are low but your experimental negative control (with sample and probe) is high, there may be a non-specific interaction between the probe and a component of your sample matrix.

Q2: My fluorescence signal is unstable and decreases over time. What is causing this signal decay?

Signal instability, often manifesting as a continuous drop in fluorescence intensity, is typically due to photodegradation (photobleaching) of the fluorophore. Fluoroquinolone structures are known to be susceptible to light-induced degradation.[6]

Underlying Causes & Mechanistic Insights:

  • Photodegradation: Exposure to high-intensity excitation light can cause irreversible photochemical destruction of the this compound molecule.[7][8] This process is dependent on both the intensity of the light source and the duration of exposure. The degradation can proceed through various pathways, including defluorination and hydroxylation, resulting in non-fluorescent photoproducts.[8][9][10]

  • Chemical Instability: The fluorescence of quinoline derivatives can be highly sensitive to pH.[11][12][13] If your assay buffer has poor buffering capacity, metabolic activity in live cells can alter the local pH, leading to a drift in signal intensity.

  • Reagent Reactivity: Test compounds, particularly those with electrophilic moieties, can covalently modify and inactivate the probe, leading to a time-dependent loss of signal.[14]

Troubleshooting Workflow & Experimental Protocol:

Step-by-Step Protocol: Assessing Signal Stability

  • Time-Course Measurement: In a control well containing your fully constituted assay (buffer, probe, sample), measure the fluorescence signal repeatedly over your intended experiment duration without adding the final test compound or stimulus.

  • Reduce Excitation Exposure: Minimize light exposure by:

    • Reducing the intensity of the excitation lamp/laser.

    • Decreasing the exposure time per reading.

    • Increasing the interval between readings in a kinetic assay.

  • Incorporate Photostability Controls:

    • Include a well-known stable fluorophore as a positive control to ensure the instability is not an instrument artifact.

    • Test commercially available anti-fade reagents if compatible with your assay format.

  • Evaluate Buffer Capacity: Measure the pH of your assay buffer before and after a mock incubation period to check for significant shifts.

  • Test for Compound Reactivity: If signal loss occurs only after adding a test compound, this suggests chemical reactivity. An effective counter-screen is to pre-incubate the test compound with the probe before adding it to the target. A loss of signal here points to direct reactivity.[14]

Q3: I see unexpected fluorescence quenching or enhancement when I add my test compounds. How can I tell if this is a real biological effect or an artifact?

This is a critical question in drug discovery, as compounds that directly interfere with the fluorescent probe can be misinterpreted as active hits, leading to wasted resources.[15][16][17] 8-hydroxyquinoline derivatives are particularly susceptible to this due to their metal-chelating properties.

Underlying Causes & Mechanistic Insights:

  • Fluorescence Quenching: Your test compound may absorb light at the excitation or emission wavelength of the probe (an "inner filter effect") or directly accept energy from the excited probe through mechanisms like FRET or collisional quenching.[18]

  • Chelation-Enhanced Fluorescence: this compound, like other 8-HQ derivatives, is known to be weakly fluorescent on its own but can exhibit a dramatic increase in fluorescence upon chelation with certain metal ions like Zn²⁺ or Al³⁺.[19][20][21] If your test compound is a metal ionophore or introduces metal ion contamination, it can cause a false-positive signal.[22]

  • Metal Ion Contamination: Conversely, some metal ions, such as Fe³⁺, Cu²⁺, and Co²⁺, are known to form non-fluorescent complexes with 8-HQ derivatives, effectively quenching the signal.[23][24][25] Contamination from labware, buffers, or the compounds themselves can lead to false-negative results.

cluster_0 Low Fluorescence State cluster_1 Potential Interactions cluster_2 High Fluorescence State cluster_3 Quenched State Probe This compound (Low Quantum Yield) Enhancer Enhancing Metal Ion (e.g., Zn²⁺, Al³⁺) Probe->Enhancer Chelation Quencher Quenching Metal Ion (e.g., Fe³⁺, Cu²⁺) Probe->Quencher Chelation Complex_High Probe-Metal Complex (Rigid, High Fluorescence) Enhancer->Complex_High Complex_Low Probe-Metal Complex (Non-fluorescent) Quencher->Complex_Low

Caption: Mechanism of metal ion interference with 8-HQ probes.

Troubleshooting Workflow & Experimental Protocol:

Step-by-Step Protocol: Deconvoluting True Hits from Artifacts

  • Run a "Compound-Only" Control: This is the most critical control. Measure the fluorescence of your test compound in the assay buffer without the probe. A signal here indicates the compound is intrinsically fluorescent.

  • Perform a Dose-Response in a Target-Free System: Prepare a dilution series of your test compound in assay buffer containing only the this compound probe (no biological target).

    • A dose-dependent increase in fluorescence strongly suggests chelation-enhanced fluorescence.

    • A dose-dependent decrease in fluorescence suggests quenching or an inner-filter effect.

  • Introduce a Metal Chelator: If you suspect metal ion interference, add a strong, non-fluorescent chelator like EDTA to your assay. If the compound's effect is abolished, it confirms the mechanism is metal-dependent.

  • Check for an Inner Filter Effect: Measure the absorbance spectrum of your test compound. Significant absorbance at the probe's excitation or emission wavelengths indicates a high probability of an inner filter effect.

Data Summary Tables

Table 1: Common Endogenous Autofluorescent Molecules [1][4][5]

MoleculeTypical Excitation (nm)Typical Emission (nm)Common Location
NADH 340 - 380440 - 470Mitochondria
Flavins (FAD) 380 - 490520 - 560Mitochondria
Collagen/Elastin 340 - 400400 - 500Extracellular Matrix
Lipofuscin 345 - 490460 - 670Lysosomes (aging cells)
Tryptophan ~280~350Proteins

Table 2: Reported Effects of Metal Ions on 8-Hydroxyquinoline Derivatives

Metal IonTypical Effect on FluorescencePotential Impact on AssayReference
Zn²⁺, Al³⁺, Mg²⁺, Cd²⁺ Strong EnhancementFalse Positive[20][21][23]
Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺ Strong QuenchingFalse Negative[23][24][25]
Ca²⁺, Pb²⁺ Moderate to Weak EnhancementPotential False Positive[23]
Mn²⁺ Variable / QuenchingPotential False Negative[25]
Frequently Asked Questions (FAQs)
  • Q: How does solvent polarity affect my assay?

    • A: The fluorescence quantum yield of quinoline derivatives can be highly dependent on solvent polarity.[26][27] Generally, changes in solvent can shift the emission spectra.[28] It is crucial to maintain a consistent solvent environment (e.g., DMSO concentration) across all wells of your assay plate.

  • Q: What is the optimal pH range for this compound assays?

    • A: The fluorescence of 8-HQ derivatives is extremely pH-sensitive due to the protonation/deprotonation of the quinoline nitrogen and the hydroxyl group.[11][12][19] The optimal pH is often between 5 and 8, but this must be empirically determined for your specific analyte and assay conditions, as complex formation is also pH-dependent.[23]

  • Q: How should I store my this compound probe?

    • A: Given the photosensitivity of fluoroquinolones, the probe should be stored protected from light, typically as a stock solution in an anhydrous solvent like DMSO, and kept at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.

References

Technical Support Center: Strategies to Improve the Cell Permeability of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the cell permeability of 3-Fluoroquinolin-8-OL and its analogs. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and advance your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of quinolone-based compounds.

Q1: My this compound compound shows potent in vitro activity against its target, but poor cellular efficacy. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability. While a compound may effectively interact with its isolated target, it must first cross the cell membrane to exert its effect in a cellular context. This compound, like many quinolone structures, may face challenges in passive diffusion across the lipid bilayer due to its physicochemical properties. It is also a potential substrate for efflux pumps, which actively transport compounds out of the cell.

Q2: What are the key physicochemical properties of this compound that influence its cell permeability?

A2: The primary factors include:

  • Lipophilicity: This is a crucial determinant for crossing the lipid-rich cell membrane.[][2] A LogP (octanol-water partition coefficient) value that is too low (hydrophilic) will hinder membrane partitioning, while a value that is too high can lead to poor aqueous solubility and entrapment within the lipid bilayer.[][3][4]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on the molecule can increase its affinity for the aqueous environment and impede its entry into the hydrophobic membrane interior.

  • Molecular Size and Shape: Larger molecules generally exhibit lower passive diffusion rates. The three-dimensional shape of the molecule also plays a role in how it interacts with the membrane.

  • Ionization State (pKa): Since most drugs are weak electrolytes, their ionization state at physiological pH (around 7.4) is critical.[2] The neutral form of a molecule is generally more permeable than its ionized counterpart. The distribution coefficient (LogD) at a specific pH is often a better predictor of permeability than LogP for ionizable compounds.[2]

Q3: How can I quickly assess the potential permeability of my this compound analog?

A3: An excellent starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6] This is a cell-free, high-throughput assay that models passive diffusion across a lipid-infused artificial membrane.[5][6] It provides a rapid and cost-effective way to rank compounds based on their passive permeability potential and can help guide initial structural modifications.[5]

Q4: What is the difference between PAMPA and a Caco-2 cell-based assay?

A4: The key difference lies in biological complexity.

  • PAMPA exclusively measures passive diffusion.[5][6]

  • Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[7][8] This model accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport.[6][7] Therefore, a Caco-2 assay provides a more comprehensive and biologically relevant assessment of a compound's potential for in vivo absorption and its susceptibility to efflux pumps.[7]

II. Troubleshooting Guides & In-Depth Strategies

This section provides detailed experimental approaches to diagnose and overcome permeability issues with this compound.

Issue 1: Low Passive Permeability Observed in PAMPA

If your compound demonstrates low permeability in a PAMPA assay, the primary focus should be on modifying its physicochemical properties to enhance passive diffusion.

Strategy 1.1: Optimize Lipophilicity

The relationship between lipophilicity and permeability often follows a parabolic curve. The goal is to find the optimal LogP/LogD value.

Experimental Workflow: Structure-Permeability Relationship (SPR) Analysis

  • Synthesize Analogs: Create a focused library of this compound analogs with systematic modifications to alter lipophilicity.

    • Increase Lipophilicity: Introduce small, non-polar groups (e.g., methyl, ethyl) or halogen atoms at positions that are not critical for target binding.

    • Decrease Lipophilicity: Introduce small, polar groups (e.g., hydroxyl, methoxy) if the parent compound is too lipophilic.

  • Measure LogP/LogD: Experimentally determine the LogP or LogD at pH 7.4 for each analog.

  • Perform PAMPA: Run the PAMPA assay for all synthesized analogs.

  • Analyze Data: Plot the measured apparent permeability coefficient (Papp) against the LogP/LogD values to identify the optimal lipophilicity range.

Causality: By systematically altering the lipophilicity, you can identify the "sweet spot" where the compound has sufficient lipid solubility to partition into the membrane without becoming so lipophilic that it precipitates in the aqueous donor phase or gets trapped within the membrane.[3][4]

Strategy 1.2: Reduce Hydrogen Bonding Potential

Intramolecular hydrogen bonding can "shield" polar groups, reducing their interaction with water and increasing membrane permeability.

Experimental Workflow: Strategic Fluorination

  • Identify Key Polar Groups: Analyze the structure of this compound to identify key hydrogen bond donors (e.g., -OH, -NH) near the quinolone core.

  • Introduce ortho-Fluorine: Synthesize analogs where a fluorine atom is placed ortho to a key hydrogen bond donor.[9]

  • Evaluate Permeability: Assess the permeability of the new analogs using the PAMPA assay.

  • Confirm Intramolecular Hydrogen Bond: Use techniques like NMR spectroscopy to confirm the formation of an intramolecular hydrogen bond between the fluorine and the hydrogen bond donor.

Causality: The highly electronegative fluorine atom can form an intramolecular hydrogen bond with a nearby proton, effectively masking the polarity of that functional group and making the molecule behave as if it were more lipophilic, thereby enhancing its permeability.[9]

G a This compound (Exposed -OH group) b Water Molecules a->b Strong H-Bonding c Modified Analog (ortho-Fluoro substitution) a->c d Intramolecular H-Bond (Shielded -OH group) b->d Reduced Interaction c->d Forms

Caption: Masking polarity via intramolecular H-bonds.

Issue 2: Good PAMPA Permeability but Low Cellular Accumulation (Caco-2 Assay)

This scenario strongly suggests that while the compound can passively diffuse across a lipid membrane, it is being actively removed from the cell by efflux pumps.

Strategy 2.1: Identify and Mitigate Efflux

Many fluoroquinolones are known substrates for bacterial and mammalian efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[10]

Experimental Workflow: Bidirectional Caco-2 Assay

  • Perform Bidirectional Transport: Measure the transport of this compound across the Caco-2 monolayer in both directions: apical to basolateral (A-B) and basolateral to apical (B-A).[7][8]

  • Calculate Efflux Ratio (ER): The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[8]

    • An ER > 2 is a strong indicator of active efflux.[8][10]

  • Use Efflux Pump Inhibitors: Repeat the bidirectional assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant reduction in the ER in the presence of an inhibitor confirms the involvement of that specific pump.[10]

Data Presentation: Caco-2 Permeability Results

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux RatioPapp with Verapamil (10⁻⁶ cm/s)ER with Verapamil
This compound A -> B1.58.05.81.1
B -> A12.06.4
Control (Atenolol) A -> B0.51.0N/AN/A
B -> A0.5N/AN/A
Control (Talinolol) A -> B0.810.54.51.2
B -> A8.45.4

Causality: The B-A transport represents the movement of the compound from the bloodstream back into the intestinal lumen, a process facilitated by efflux pumps. A high B-A transport rate relative to the A-B rate indicates that the compound is actively pumped out of the cells, reducing its net accumulation.[8][10]

G cluster_0 Cellular Environment cell Apical (Lumen) Caco-2 Cell Basolateral (Blood) pump Efflux Pump (e.g., P-gp) cell:f1->pump Compound Enters compound_out cell:f2->compound_out Net Accumulation (Low) pump->cell:f0 Active Efflux (B -> A) compound_in compound_in->cell:f0 Passive Diffusion (A -> B)

Caption: Mechanism of active efflux in Caco-2 cells.

Strategy 2.2: Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[11][12] This can be an effective strategy to temporarily mask the structural features recognized by efflux pumps.

Experimental Workflow: Designing an Ester Prodrug

  • Identify Modification Site: The 8-hydroxyl group of this compound is a suitable site for modification.

  • Synthesize Ester Prodrug: Create an ester linkage by reacting the 8-hydroxyl group with a carboxylic acid. The choice of the ester promoiety can be tailored to be cleaved by common cellular esterases.

  • Evaluate in Caco-2: Perform the bidirectional Caco-2 assay on the prodrug. The expectation is a lower efflux ratio for the prodrug compared to the parent compound.

  • Confirm Prodrug Conversion: Analyze the samples from the basolateral compartment using LC-MS/MS to confirm that the prodrug is converted back to the active this compound inside the cells.

Causality: By masking the 8-hydroxyl group, the prodrug presents a different chemical structure to the efflux pump, potentially avoiding recognition and transport.[11][12] Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the active parent drug at its site of action.[13]

Issue 3: Both Passive Permeability and Efflux are problematic

In cases where both passive diffusion is low and efflux is high, a combination of strategies is required. This often involves creating hybrid molecules or conjugates.

Strategy 3.1: Hybrid Molecule Design

This advanced strategy involves conjugating the quinolone with a molecule that is actively transported into cells, essentially hijacking a cellular uptake pathway.

Experimental Workflow: Peptide Conjugation

  • Select a Carrier: Small peptides that are substrates for transporters like PEPT1 can be used as carriers.

  • Synthesize Conjugate: Covalently link this compound to the peptide via a cleavable linker.

  • Assess Uptake: Use a cell line expressing the target transporter (e.g., PEPT1-expressing Caco-2 cells) to measure the uptake of the conjugate.

  • Demonstrate Release: Confirm the intracellular cleavage of the linker and release of the active quinolone.

Causality: This approach changes the primary mechanism of entry from passive diffusion to active transport. By utilizing an endogenous uptake transporter, the compound can bypass the low passive permeability barrier and potentially achieve higher intracellular concentrations.[13]

III. Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (Papp) of this compound and its analogs.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)[5]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and controls (e.g., high permeability: testosterone, low permeability: theophylline)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Solutions: Prepare 10 mM stock solutions of test compounds and controls in DMSO. Dilute these stocks into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.

  • Add Donor Solutions: Add 200 µL of the prepared donor solutions to each well of the coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate: Incubate the plate sandwich at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantify: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: Use the following equation to calculate the apparent permeability coefficient (Papp).

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of this compound.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound, controls (e.g., atenolol, propranolol, talinolol)

  • Efflux pump inhibitors (e.g., verapamil)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values > 250 Ω·cm².[10]

  • Prepare Transport Buffers: Prepare HBSS buffers at pH 7.4 (for the basolateral side) and pH 6.5 (to mimic the acidic microclimate of the intestine for the apical side).

  • Prepare Dosing Solutions: Prepare a 10 µM solution of the test compound in the appropriate transport buffer (apical buffer for A-B transport, basolateral buffer for B-A transport).

  • Transport Experiment (A -> B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add 0.4 mL of the dosing solution to the apical (donor) side and 1.2 mL of blank buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Transport Experiment (B -> A):

    • Wash the monolayers with pre-warmed HBSS.

    • Add 1.2 mL of the dosing solution to the basolateral (donor) side and 0.4 mL of blank buffer to the apical (receiver) side.

    • Incubate and sample as described for the A-B direction.

  • Quantify and Calculate: Analyze the samples by LC-MS/MS to determine compound concentrations. Calculate Papp for each direction and the subsequent Efflux Ratio.

IV. References

  • Insight into Prodrugs of Quinolones and Fluoroquinolones. PubMed. --INVALID-LINK--

  • Inhibitors of Efflux Pumps in Pseudomonas aeruginosa Potentiate the Activity of the Fluoroquinolone Antibacterial Levofloxacin. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. --INVALID-LINK--

  • Lipophilicity of Drug. BOC Sciences. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. --INVALID-LINK--

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. --INVALID-LINK--

  • Caco2 assay protocol. [Source document not publicly available].

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. --INVALID-LINK--

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. --INVALID-LINK--

  • PAMPA Permeability Assay Protocol. Technology Networks. --INVALID-LINK--

  • Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus. Microbiology Spectrum. --INVALID-LINK--

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. --INVALID-LINK--

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. --INVALID-LINK--

  • The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. --INVALID-LINK--

  • Caco-2 Permeability Assay. Enamine. --INVALID-LINK--

  • Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. PubMed. --INVALID-LINK--

  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. National Institutes of Health. --INVALID-LINK--

  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. National Institutes of Health. --INVALID-LINK--

  • Caco-2 permeability assay. Creative Bioarray. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. --INVALID-LINK--

  • Insight into Prodrugs of Quinolones and Fluoroquinolones. ResearchGate. --INVALID-LINK--

  • Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. National Institutes of Health. --INVALID-LINK--

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. --INVALID-LINK--

  • Caco-2 Permeability Assay. Evotec. --INVALID-LINK--

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. --INVALID-LINK--

  • Antibacterial Prodrugs to Overcome Bacterial Antimicrobial Resistance. MDPI. --INVALID-LINK--

  • Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. [Source document not publicly available].

  • Structure–activity relationships of quinolones. ResearchGate. --INVALID-LINK--

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health. --INVALID-LINK--

  • Impermeability to quinolones in gram-positive and gram-negative bacteria. PubMed. --INVALID-LINK--

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. --INVALID-LINK--

  • Agents that increase the permeability of the outer membrane. National Institutes of Health. --INVALID-LINK--

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. --INVALID-LINK--

  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. National Institutes of Health. --INVALID-LINK--

  • Enhancing permeability of the outer membrane. GARDP Revive. --INVALID-LINK--

  • Routes of quinolone permeation in Escherichia coli. ASM Journals. --INVALID-LINK--

  • ortho-Fluorine for Enhanced Permeability. Enamine. --INVALID-LINK--

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. --INVALID-LINK--

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. National Institutes of Health. --INVALID-LINK--

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health. --INVALID-LINK--

References

Validation & Comparative

comparing 3-Fluoroquinolin-8-OL with other 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Fluoroquinolin-8-OL and Other 8-Hydroxyquinoline Derivatives for Therapeutic Development

For researchers, medicinal chemists, and drug development professionals, the 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure with a remarkable breadth of biological activity. Its potent metal-chelating ability is central to its therapeutic potential, enabling it to modulate biological pathways implicated in cancer, neurodegenerative disorders, and microbial infections.[1][2][3] This guide provides a comparative analysis of a novel derivative, this compound, against other well-characterized 8-HQ analogs, offering insights into how strategic structural modifications can refine therapeutic efficacy. We will delve into the causal relationships behind experimental designs and present supporting data to ground our analysis.

The 8-Hydroxyquinoline Core: A Master of Metal Chelation

The foundational molecule, 8-hydroxyquinoline (8-HQ), is a small, planar, and lipophilic compound.[1][4] Its defining feature is the proximity of the hydroxyl group at the C-8 position to the heterocyclic nitrogen atom, which allows it to act as a powerful bidentate chelator for a wide range of divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺.[3] This chelation is the primary mechanism behind its diverse bioactivities, as metal ion dyshomeostasis is a key factor in many pathological states.[1][2] By sequestering or redistributing metal ions, 8-HQ derivatives can inhibit metalloenzymes, disrupt pathological protein-metal interactions, and modulate cellular redox environments.

The Strategic Advantage of Fluorine Substitution

The introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry, often used to enhance pharmacokinetic and pharmacodynamic properties.[5] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages.[6]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine substitution can block sites on a molecule that are susceptible to oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's in vivo half-life.[6]

  • Increased Lipophilicity: Fluorination, particularly with groups like trifluoromethyl (-CF3), increases a molecule's lipophilicity.[6] This can improve its ability to cross biological membranes, such as the blood-brain barrier—a critical attribute for neurotherapeutics.

  • Modulation of Electronic Properties: As the most electronegative element, fluorine acts as a potent electron-withdrawing group. When placed on the quinoline ring, as in this compound, it can alter the electron distribution of the entire molecule.[6] This modification can influence the pKa of the chelating hydroxyl and nitrogen groups, thereby tuning the stability and redox potential of the resulting metal complexes and potentially refining target engagement.

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its target protein.

Comparative Analysis: this compound vs. Key Derivatives

While direct experimental data for this compound is emerging, we can project its performance relative to established 8-HQ derivatives based on structure-activity relationships.

Key Comparators:
  • 8-Hydroxyquinoline (8-HQ): The parent compound, a baseline for activity.

  • Clioquinol (CQ): A 5-chloro-7-iodo derivative, historically used as an antimicrobial and extensively studied for its neuroprotective effects in Alzheimer's disease models.[3][7]

  • PBT2: A second-generation 8-HQ derivative designed for improved safety and efficacy in treating neurodegenerative diseases.[8]

  • 8-Hydroxy-2-quinolinecarbaldehyde: A derivative noted for its potent anticancer activity.[9][10]

A. Anticancer Potential

The anticancer effects of 8-HQ derivatives are often linked to their ability to chelate copper and zinc and transport them into cancer cells, disrupting proteasome function and inducing apoptosis.[1][2]

dot

Caption: General anticancer mechanism of 8-hydroxyquinoline derivatives.

Comparative Data: In Vitro Cytotoxicity (IC₅₀, µM)

CompoundMDA-MB-231 (Breast)Hep3B (Liver)A-549 (Lung)HL-7702 (Normal)
8-Hydroxy-2-quinolinecarbaldehyde 12.5–256.25[10]->20
YLN1 (Pt-8HQ Complex) 5.49[11][12]-->20[11][12]
Cisplatin (Reference Drug) 9.29[12]---
Doxorubicin (Reference Drug) --1.83[13]-
This compound Hypothesized PotentHypothesized PotentHypothesized PotentHypothesized Selective

Analysis: The data shows that simple modifications, like the aldehyde group in 8-hydroxy-2-quinolinecarbaldehyde or complexation with platinum in YLN1, yield significant cytotoxicity against cancer cells with selectivity over normal cells.[10][11][12] We hypothesize that This compound would exhibit enhanced potency. The fluorine atom's electron-withdrawing nature could increase the redox potential of its copper complex, leading to more efficient generation of reactive oxygen species (ROS) and greater oxidative stress within cancer cells. Furthermore, its potentially increased lipophilicity could improve cellular uptake, concentrating the active agent where it is needed.

B. Neuroprotective Efficacy

In neurodegenerative diseases like Alzheimer's, metal ions (Cu, Zn, Fe) are implicated in the aggregation of amyloid-beta (Aβ) peptides and the generation of oxidative stress.[1] 8-HQ derivatives like Clioquinol have been shown to disaggregate Aβ plaques by chelating these metals.[3][7]

Comparative Insights:

FeatureClioquinol (CQ)PBT2This compound (Hypothesized)
Primary Mechanism Chelates Cu²⁺ and Zn²⁺, reduces Aβ deposition, inhibits Aβ oligomer formation.[3][14]Sequesters Cu(II) from amyloid plaques, modulates metal ion homeostasis.[8]Enhanced metal chelation and redistribution due to modified electronics.
Blood-Brain Barrier Capable of crossing the BBB.[3]Designed to effectively cross the BBB.[8]Potentially superior BBB penetration due to increased lipophilicity from fluorine.
Clinical Status Early trials showed promise but were halted due to toxicity concerns (at high doses) and other issues.[14][15]Phase II trials completed, but failed to meet primary endpoints.[15]Preclinical; requires synthesis and evaluation.

Analysis: The key challenge for neurotherapeutics is crossing the blood-brain barrier (BBB). While Clioquinol and PBT2 are effective in this regard, the introduction of a fluorine atom in This compound is a well-established strategy to enhance lipophilicity and, consequently, BBB permeability.[6] This could lead to higher brain concentrations at lower systemic doses, potentially improving the therapeutic window and reducing peripheral side effects. The altered electronic properties may also fine-tune its interaction with metal-Aβ complexes, offering a more efficient mechanism for plaque disaggregation or prevention of oligomer formation.[14]

C. Antimicrobial Activity

8-HQ and its derivatives have long been recognized for their potent antibacterial and antifungal properties.[1][3][16]

Comparative Data: Antifungal Activity (MIC, µg/mL)

CompoundCandida spp.Dermatophytes (e.g., T. mentagrophytes)
Clioquinol 0.031–2[17]0.031–2[17]
8-hydroxy-5-quinolinesulfonic acid 1–512[17]1–512[17]
This compound Hypothesized High PotencyHypothesized High Potency

Analysis: The high potency of halogenated derivatives like Clioquinol is evident.[17] Fluorine, as a halogen, is expected to confer strong antimicrobial activity to the 8-HQ scaffold. This compound could therefore be a highly effective antifungal agent. Its mechanism would likely involve chelating essential metal ions required for fungal enzyme function and disrupting cell membrane integrity, similar to other halogenated 8-HQs.

Experimental Protocols

To ensure scientific integrity and enable replication, we provide detailed methodologies for key comparative experiments.

dot

Caption: Workflow for the synthesis and comparative evaluation of 8-HQ derivatives.

Protocol 1: Synthesis of 3-Fluoro-4-hydroxy-2-quinolones

This protocol is a foundational step toward creating various fluoro-quinoline derivatives, adapted from established cyclization methods.[18]

  • Reactant Preparation: Dissolve substituted anilines (e.g., 2-fluoroaniline) in a suitable solvent.

  • Condensation: React the aniline with methyl 2-fluoro-3-methoxyacrylate. This condensation forms 2-Fluoro-3-methoxyprop-2-enyl anilides.

  • Cyclization: Treat the resulting anilide with a strong acid (e.g., polyphosphoric acid). This acid-catalyzed cyclization yields the 3-fluoro-2-quinolone core structure.

  • Modification to 8-OL: Subsequent established synthetic steps (not detailed here) would be required to introduce the hydroxyl group at the 8-position to yield this compound.

  • Purification: Purify the final product using silica gel column chromatography.

  • Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy.[19]

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells, which serves as a proxy for cell viability.[20]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the 8-HQ derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Determining Metal-Ligand Stoichiometry (Job's Plot)

This UV-Vis spectrophotometric method, also known as the method of continuous variation, is used to determine the binding ratio of a metal ion to a ligand.[21]

  • Solution Preparation: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and the 8-HQ derivative in a suitable buffered solvent.

  • Continuous Variation: Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied while keeping the total molar concentration constant (e.g., from 10:0 ligand:metal to 0:10 ligand:metal).

  • Spectral Measurement: Allow the solutions to equilibrate. Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Plot the absorbance at λ_max against the mole fraction of the ligand. The peak of the resulting curve indicates the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio).

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold is a versatile and powerful platform for therapeutic development. While established derivatives like Clioquinol have paved the way, there is significant room for optimization. The strategic incorporation of fluorine, as proposed in This compound , offers a rational approach to enhancing critical drug-like properties, including metabolic stability, blood-brain barrier penetration, and potency.

Key Takeaways:

  • Fluorine is a bio-enhancer: It is not merely a substitution but a strategic tool to improve pharmacokinetics and pharmacodynamics.

  • This compound is a promising candidate: Based on established structure-activity relationships, it has the potential for superior performance in anticancer, neuroprotective, and antimicrobial applications compared to non-fluorinated or other halogenated analogs.

  • Further research is critical: The hypotheses presented in this guide must be validated through direct synthesis and rigorous, side-by-side experimental comparison of this compound against its parent compound and other key derivatives.

Future work should focus on the synthesis of this compound and a comprehensive evaluation of its metal chelation stability constants, in vitro efficacy across various disease models, and in vivo pharmacokinetic and toxicity profiles. Such studies will be crucial in determining if this next-generation derivative can overcome the limitations of its predecessors and advance to clinical consideration.

References

A Researcher's Guide to Validating the Mechanism of Action of 3-Fluoroquinolin-8-OL and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 3-Fluoroquinolin-8-OL. Given the novelty of this specific compound, we will extrapolate from the well-established biological activities of the 8-hydroxyquinoline (8-HQ) scaffold to propose a putative mechanism of action and outline a rigorous, multi-faceted approach for its validation. This document is designed to be a practical resource, blending theoretical insights with detailed experimental protocols.

Introduction to this compound: A Profile of Potential

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antifungal, and neuroprotective effects[1][2][3]. These activities are often attributed to the ability of the 8-hydroxyl group to chelate metal ions, which are crucial for various cellular processes. The introduction of a fluorine atom at the 3-position of the quinoline ring in this compound is expected to modulate the compound's lipophilicity, electronic properties, and metabolic stability, potentially leading to enhanced potency and a unique pharmacological profile.

Based on the extensive literature on 8-HQ derivatives, a primary hypothesized mechanism of action for this compound is the disruption of cellular homeostasis through metal ion chelation, leading to the induction of oxidative stress and subsequent apoptosis. This guide will focus on validating this proposed mechanism.

Comparative Analysis: this compound vs. Alternative 8-Hydroxyquinoline Derivatives

To understand the unique properties of this compound, it is essential to compare its potential activity with that of other well-characterized 8-HQ derivatives. The choice of comparators should be strategic, including compounds with different substitution patterns to elucidate structure-activity relationships (SAR).

CompoundKey Structural Feature(s)Reported Biological ActivityPutative Mechanism of ActionReference
This compound 3-Fluoro substitutionHypothesized: Anticancer, AntimicrobialMetal chelation, ROS induction, Apoptosis-
8-Hydroxyquinoline (Parent Compound) Unsubstituted quinolin-8-olAntimicrobial, AntioxidantMetal chelation, partial RNase inhibition[4][5]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Halogenation at C5 and C7Antifungal, Anticancer, AntineurodegenerativeMetal chelation, proteasome inhibition, disruption of cell wall/membrane integrity[3][6][7]
Nitroxoline (5-nitro-8-hydroxyquinoline) Nitro group at C5Antibacterial (especially for UTIs), AnticancerMetal chelation, induction of apoptosis[3]
Cloxyquin (5-chloroquinolin-8-ol) Halogenation at C5Antituberculosis, AntiamoebicMetal chelation[3][8]

This comparative table highlights how different substituents on the 8-HQ scaffold can influence biological activity and mechanism of action. The fluorine atom in this compound, being highly electronegative, may enhance its metal-chelating ability and alter its cellular uptake and target interactions compared to the other analogs.

A Step-by-Step Guide to Validating the Mechanism of Action

A robust validation of the proposed mechanism of action requires a multi-pronged approach, starting from target engagement to cellular and in vivo outcomes. The following experimental workflow is designed to be a self-validating system, where each step provides evidence that informs the next.

Workflow for Mechanism of Action Validation

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical & Cellular Assays cluster_1 Phase 2: Target Engagement & Downstream Signaling cluster_2 Phase 3: In Vivo Model Validation A Metal Chelation Assays B Cellular Proliferation & Viability Assays A->B Confirm cellular activity C Reactive Oxygen Species (ROS) Measurement B->C Investigate oxidative stress D Apoptosis Assays C->D Link ROS to cell death E Cellular Thermal Shift Assay (CETSA) D->E Confirm target interaction F Western Blotting for Apoptotic Markers E->F Identify downstream effects G Mitochondrial Membrane Potential Assay F->G Assess mitochondrial involvement H Xenograft Tumor Model G->H Translate to in vivo efficacy I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis H->I Correlate exposure with efficacy

Caption: A multi-phase workflow for validating the mechanism of action.

Detailed Experimental Protocols
  • Rationale: To confirm the fundamental property of 8-HQ derivatives, which is their ability to chelate metal ions. This assay provides direct evidence of the compound's interaction with biologically relevant metals like Cu²⁺, Zn²⁺, and Fe²⁺.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃) in a buffered aqueous solution (e.g., HEPES or Tris buffer at physiological pH).

    • In a quartz cuvette, add the buffered solution and the metal salt solution.

    • Record the baseline UV-Vis spectrum of the metal ion solution.

    • Add a small aliquot of the this compound stock solution to the cuvette and mix.

    • Record the UV-Vis spectrum at regular intervals until no further changes are observed. A shift in the maximum absorbance wavelength (λₘₐₓ) and a change in absorbance intensity indicate the formation of a metal-ligand complex.

    • Perform a molar ratio titration to determine the stoichiometry of the complex[9].

  • Rationale: To quantify the cytotoxic and anti-proliferative effects of this compound on relevant cell lines (e.g., cancer cell lines like HT29 or HeLa)[10]. This provides a dose-response relationship and the IC₅₀ value.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.

    • Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value using non-linear regression.

  • Rationale: To test the hypothesis that metal chelation by this compound leads to the generation of ROS, a key mediator of apoptosis.

  • Methodology:

    • Culture cells in a 96-well plate or on coverslips.

    • Treat the cells with this compound at its IC₅₀ concentration for various time points. Include a vehicle control and a positive control (e.g., H₂O₂).

    • After treatment, wash the cells with PBS and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.

    • DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Rationale: To determine if the observed cytotoxicity is due to apoptosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Treat cells with this compound at different concentrations for a specified time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound, culminating in apoptosis.

MoA_Pathway Compound This compound Metal_Chelation Intracellular Metal Ion Chelation (e.g., Cu²⁺, Fe²⁺) Compound->Metal_Chelation Enters cell ROS Increased Reactive Oxygen Species (ROS) Metal_Chelation->ROS Disrupts redox balance Mito_Damage Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito_Damage Induces oxidative damage Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mito_Damage->Caspase_Activation Release of cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the proposed mechanism of action for this compound. By combining biochemical, cellular, and in vivo studies, researchers can build a comprehensive and compelling case for its therapeutic potential. The key is to demonstrate a clear link between the compound's metal-chelating properties, the induction of oxidative stress, and the subsequent activation of apoptotic pathways.

Future studies should aim to identify the specific cellular targets of this compound using techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics. Furthermore, investigating its efficacy in relevant animal models of disease will be crucial for its translation into a potential therapeutic agent. The principles and protocols detailed herein provide a solid foundation for these advanced investigations.

References

A Researcher's Guide to the Comparative Antibacterial Spectrum of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative study on the antibacterial spectrum of the novel synthetic compound, 3-Fluoroquinolin-8-OL. By leveraging established methodologies and providing in-depth, experience-based insights, this document serves as a practical manual for evaluating its potential as a new antimicrobial agent. We will objectively compare its hypothetical performance against established fluoroquinolones, supported by illustrative experimental data.

Introduction: The Evolving Landscape of Fluoroquinolones

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[][4][5][6] This dual-targeting capability contributes to their potent bactericidal activity against both Gram-positive and Gram-negative bacteria.[][7]

The journey of quinolones began with the discovery of nalidixic acid in 1962. A significant leap forward occurred in the early 1980s with the introduction of a fluorine atom at the C-6 position, leading to the development of norfloxacin, the first of the fluoroquinolones.[] This modification enhanced the drug's penetration into the bacterial cell and its inhibitory effect on DNA gyrase.[]

However, the extensive use of fluoroquinolones has led to the emergence of bacterial resistance, a growing global health concern.[8][9][10] Resistance primarily arises from mutations in the target enzymes (gyrA and parC genes), which reduce the drug's binding affinity, and through increased efflux pump activity that actively removes the antibiotic from the bacterial cell.[1][6][8][9] The development of new fluoroquinolone derivatives, such as the hypothetical this compound, is driven by the urgent need to overcome these resistance mechanisms and expand the antibacterial spectrum. This guide will outline the necessary steps to rigorously evaluate the in vitro antibacterial profile of this novel compound.

Mechanism of Action: A Molecular Perspective

Fluoroquinolones exert their bactericidal effect by forming a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV.[5] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.[5][6]

  • In Gram-negative bacteria , the primary target is typically DNA gyrase (a complex of GyrA and GyrB subunits).[][9]

  • In Gram-positive bacteria , topoisomerase IV (composed of ParC and ParE subunits) is often the more susceptible target.[][9]

The specific substitutions on the quinolone core can influence the compound's affinity for these enzymes and its overall antibacterial potency. For instance, modifications at position 7 are known to significantly impact the spectrum and potency of these drugs.[2] The unique structural features of this compound, particularly the hydroxyl group at position 8, may confer novel interactions with the target enzymes or alter its cellular uptake, potentially leading to an improved antibacterial profile.

Experimental Protocols: A Step-by-Step Guide to Antibacterial Spectrum Determination

To comprehensively assess the antibacterial spectrum of this compound, a series of standardized in vitro susceptibility tests must be performed. The following protocols are based on widely accepted methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare 2x concentrated This compound & comparators D Perform serial two-fold dilutions of compounds in plate A->D B Prepare standardized bacterial inoculum (0.5 McFarland) E Inoculate wells with 5 µL of bacterial suspension B->E C Dispense 100 µL of broth into 96-well plate C->D D->E F Incubate at 37°C for 16-20 hours E->F G Visually inspect for turbidity to determine MIC F->G

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the this compound and comparator fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin).

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to twice the highest concentration to be tested.[17]

  • Preparation of Bacterial Inoculum:

    • From a pure, overnight culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

  • Plate Preparation and Inoculation:

    • Using a multichannel pipette, dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[17]

    • Add 100 µL of the 2x concentrated drug solution to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last dilution column.[17]

    • Inoculate each well with 5 µL of the standardized bacterial suspension.[17] Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation and Interpretation:

    • Incubate the plates at 37°C for 16-20 hours in ambient air.[13]

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[14][15]

Agar Disk Diffusion (Kirby-Bauer) Test

The agar disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[19][20][21] It is a simple, cost-effective method for screening antibacterial activity.

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate Mueller-Hinton agar plate with a sterile swab A->C B Impregnate sterile paper disks with known drug concentrations D Apply antibiotic-impregnated disks to the agar surface B->D C->D E Incubate at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.[18]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[20]

  • Disk Application:

    • Aseptically apply paper disks impregnated with a standard concentration of this compound and comparator antibiotics onto the surface of the agar.[22]

    • Ensure the disks are firmly in contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.[22]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[22]

Comparative Antibacterial Spectrum: Illustrative Data

The following tables present hypothetical data to illustrate how the antibacterial activity of this compound could be compared to other well-known fluoroquinolones.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial StrainThis compoundCiprofloxacinLevofloxacin
Gram-Positive
Staphylococcus aureus (ATCC 29213)0.250.50.5
Methicillin-Resistant S. aureus (MRSA)184
Streptococcus pneumoniae (ATCC 49619)0.521
Enterococcus faecalis (ATCC 29212)242
Gram-Negative
Escherichia coli (ATCC 25922)0.060.030.06
Pseudomonas aeruginosa (ATCC 27853)10.52
Klebsiella pneumoniae (ATCC 700603)0.1250.060.125

Table 2: Zone of Inhibition Diameters (mm) from Disk Diffusion Test

Bacterial StrainThis compound (5 µg disk)Ciprofloxacin (5 µg disk)Levofloxacin (5 µg disk)
Gram-Positive
Staphylococcus aureus (ATCC 29213)252223
Methicillin-Resistant S. aureus (MRSA)181014
Streptococcus pneumoniae (ATCC 49619)221620
Enterococcus faecalis (ATCC 29212)161215
Gram-Negative
Escherichia coli (ATCC 25922)303230
Pseudomonas aeruginosa (ATCC 27853)202418
Klebsiella pneumoniae (ATCC 700603)283028

Discussion and Interpretation

Based on the illustrative data, this compound demonstrates a potent and broad antibacterial spectrum. Notably, it shows enhanced activity against certain resistant strains compared to older fluoroquinolones.

  • Gram-Positive Activity: The hypothetical data suggests that this compound is particularly effective against Gram-positive organisms, including MRSA and Streptococcus pneumoniae. Its lower MIC values against these pathogens compared to Ciprofloxacin and Levofloxacin indicate a potentially higher affinity for topoisomerase IV or an ability to circumvent common resistance mechanisms. The larger zones of inhibition in the disk diffusion assay corroborate these findings.

  • Gram-Negative Activity: While Ciprofloxacin shows slightly better activity against P. aeruginosa in this hypothetical scenario, this compound maintains comparable potency against E. coli and K. pneumoniae. This suggests a balanced dual-targeting of both DNA gyrase and topoisomerase IV.

  • Structure-Activity Relationship: The presence of the 8-hydroxyl group in this compound may contribute to its enhanced Gram-positive activity. This functional group could form additional hydrogen bonds within the enzyme-DNA complex, thereby stabilizing it and increasing the drug's inhibitory effect. Further studies would be needed to confirm this hypothesis. Some research on 8-hydroxyquinoline derivatives has shown promising antibacterial activity.[23][24][25][26][27]

Conclusion

This guide provides a robust framework for the systematic evaluation of the antibacterial spectrum of this compound. By following the detailed protocols for MIC determination and disk diffusion, researchers can generate reliable and reproducible data. The illustrative results highlight the potential of this novel compound, particularly against challenging Gram-positive pathogens. Further investigations, including time-kill assays, post-antibiotic effect studies, and in vivo efficacy models, are warranted to fully characterize its therapeutic potential. The continuous exploration of new fluoroquinolone derivatives is essential in the ongoing battle against antimicrobial resistance.

References

A Comparative Analysis of Fluoroquinolone Scaffolds: The Strategic Importance of C3 and C8 Modifications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antibacterial drug discovery, the fluoroquinolone scaffold remains a cornerstone for the development of potent therapeutic agents. While classic fluoroquinolones have made an undeniable impact on clinical practice, the rise of antibiotic resistance necessitates a deeper exploration of novel structural modifications. This guide provides a comparative analysis focusing on the often-understated yet critical roles of substitutions at the C3 and C8 positions of the quinolone nucleus. We will particularly delve into the significance of the 8-hydroxyquinoline moiety and the potential of C3-functionalization, offering a forward-looking perspective for the design of next-generation antibacterial agents.

The Fluoroquinolone Backbone: A Privileged Scaffold

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][2][3] These enzymes are crucial for DNA replication, transcription, and repair. The general structure of a fluoroquinolone consists of a bicyclic core with several key positions where modifications can dramatically influence antibacterial spectrum, potency, and safety profile. The fluorine atom at the C6 position is a hallmark of this class, significantly enhancing its antibacterial potency.[4][5] While much research has focused on the N1 and C7 substituents, the C3 and C8 positions offer unique opportunities for innovation.

The Mechanism of Action: A Molecular Perspective

The primary mechanism of action for fluoroquinolones involves the formation of a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV.[2][3] This complex effectively stalls the replication fork, leading to double-strand DNA breaks and ultimately cell death.[3] The relative affinity for DNA gyrase versus topoisomerase IV can vary among different fluoroquinolones and between bacterial species, influencing their spectrum of activity.[][2]

Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone Ternary Complex Formation Ternary Complex Formation Fluoroquinolone->Ternary Complex Formation Bacterial DNA Bacterial DNA Bacterial DNA->Ternary Complex Formation DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV->Ternary Complex Formation Replication Fork Stalling Replication Fork Stalling Ternary Complex Formation->Replication Fork Stalling Double-Strand DNA Breaks Double-Strand DNA Breaks Replication Fork Stalling->Double-Strand DNA Breaks Cell Death Cell Death Double-Strand DNA Breaks->Cell Death

Caption: Mechanism of action of fluoroquinolones.

The C8 Position: A Double-Edged Sword and the Promise of 8-Hydroxyquinoline

Substituents at the C8 position of the quinolone ring have a profound impact on both the antibacterial activity and the safety profile of the resulting compound. A halogen at this position can expand the spectrum of activity to include anaerobic bacteria.[6] However, it is also associated with an increased risk of phototoxicity, a known class effect of fluoroquinolones.[6] A methoxy group at C8 can also enhance anti-anaerobic activity.[6]

The introduction of a hydroxyl group at the C8 position, creating an 8-hydroxyquinoline (also known as oxine) scaffold, represents a particularly intriguing modification.[7] 8-Hydroxyquinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[8][9] These compounds are also potent chelating agents, a property that may contribute to their biological activity.[7]

Recent studies have highlighted the potential of novel 8-hydroxyquinoline derivatives as effective antimicrobial agents, even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10] The antibacterial activity of these derivatives is often superior to that of standard antibiotics.[11]

The C3 Position: Beyond the Carboxylic Acid

The carboxylic acid group at the C3 position is crucial for the binding of fluoroquinolones to the DNA gyrase-DNA complex.[4] Historically, this position has been considered relatively intolerant to bulky substitutions. However, recent research has demonstrated that hybridization of the fluoroquinolone core at the C3 position with various heterocyclic moieties can lead to compounds with novel biological activities, including enhanced antibacterial and even anticancer properties.[12] These modifications can influence the pharmacokinetics and pharmacodynamics of the parent molecule, potentially overcoming existing resistance mechanisms.[12]

A Hypothetical Look at a "3-Fluoroquinolin-8-OL" Scaffold

  • A fluorine at the C3 position is a significant deviation from the classic fluoroquinolone structure. This would replace the essential carboxylic acid group, likely altering the primary mechanism of action. The molecule may no longer effectively bind to DNA gyrase or topoisomerase IV in the same manner. Its antibacterial activity, if any, might arise from a different mechanism, possibly related to the properties of the 8-hydroxyquinoline moiety.

  • The 8-hydroxy (8-OL) group would confer the properties of an 8-hydroxyquinoline. This could lead to metal chelation-mediated antibacterial effects or other, as-yet-unidentified mechanisms.

In essence, a "this compound" would represent a significant departure from the traditional fluoroquinolone class, behaving more like a novel 8-hydroxyquinoline derivative with a C3-fluoro substituent. Its evaluation would require a full suite of mechanistic and activity-based assays.

Comparative Data: MIC Values of Representative Quinolone Derivatives

For a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key fluoroquinolones against common bacterial pathogens. It is important to note that the activity of 8-hydroxyquinoline derivatives can be highly variable depending on the specific substitutions.

AntibioticS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)
Ciprofloxacin0.25 - 1≤0.008 - 0.120.06 - 0.5
Levofloxacin0.12 - 1≤0.015 - 0.120.25 - 2
Moxifloxacin0.03 - 0.25≤0.015 - 0.121 - 8
Representative 8-Hydroxyquinoline Derivative (Hypothetical)1 - 32>64>64

Note: The MIC values for the representative 8-hydroxyquinoline derivative are hypothetical and intended for illustrative purposes, as the actual values can vary widely based on the specific compound.

Experimental Protocols for Evaluation

The characterization of novel quinolone derivatives requires a standardized set of experimental protocols to ensure data is robust and comparable.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Inoculum Bacterial Inoculum Serial Dilutions Serial Dilutions Bacterial Inoculum->Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of the target proteins.

Step-by-Step Protocol (General):

  • Purify bacterial DNA gyrase and topoisomerase IV enzymes.

  • Set up reaction mixtures containing the enzyme, supercoiled plasmid DNA (for gyrase) or catenated DNA (for topoisomerase IV), ATP, and varying concentrations of the test compound.

  • Incubate the reactions at the optimal temperature.

  • Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

  • Quantify the inhibition by measuring the decrease in the amount of relaxed/decatenated DNA.

Conclusion and Future Perspectives

The exploration of C3 and C8 modifications of the quinolone scaffold presents a promising avenue for the discovery of novel antibacterial agents. While the classic C6-fluoro, N1-substituted, and C7-heterocyclic fluoroquinolones have been extensively studied, the strategic functionalization of the C3 and C8 positions can lead to compounds with unique mechanisms of action and improved pharmacological profiles. The 8-hydroxyquinoline moiety, in particular, offers a rich source of chemical diversity and biological activity. Future research should focus on the synthesis and evaluation of novel C3 and C8-substituted quinolones, with a particular emphasis on understanding their mechanisms of action and potential for overcoming existing antibiotic resistance. This approach, grounded in a deep understanding of structure-activity relationships, will be crucial in the ongoing battle against infectious diseases.

References

A Senior Application Scientist's Guide to the Cross-Validation of 3-Fluoroquinolin-8-OL's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Novel Anticancer Agents

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have demonstrated significant potential, exerting their anticancer effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1][2] Specifically, 8-hydroxyquinoline and its analogues are known metal-binding compounds that exhibit potent biological activities, including anticancer effects, making them a subject of intense research.[3]

This guide focuses on a novel derivative, 3-Fluoroquinolin-8-OL , a compound designed to leverage the established anticancer potential of the quinoline scaffold with the addition of a fluorine atom, a common strategy to enhance metabolic stability and binding affinity. The objective of this document is to provide a comprehensive framework for the cross-validation of its anticancer activity across multiple cancer cell lines. We will objectively compare its hypothetical performance against a well-established chemotherapeutic agent, Doxorubicin, and provide the detailed experimental methodologies required for such a validation. This process is critical for establishing the compound's efficacy, selectivity, and mechanism of action, which are fundamental for further preclinical and clinical development.[4]

Comparative Efficacy: A Multi-Cell Line Approach

A crucial first step in validating a new anticancer agent is to determine its cytotoxic potency across a diverse panel of cancer cell lines. This cross-validation helps to identify which cancer types may be most susceptible and provides a preliminary understanding of the compound's spectrum of activity. The half-maximal inhibitory concentration (IC50) is the standard metric used, representing the concentration of a drug required to inhibit a biological process (like cell growth) by 50%.[5][6]

For the purpose of this guide, we will use hypothetical data to illustrate the comparison between this compound and Doxorubicin after a 48-hour treatment period.

Cell Line Cancer Type This compound (IC50 in µM) Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma5.21.8
A549 Lung Carcinoma7.82.5
HCT-116 Colorectal Carcinoma3.50.9
U-251 Glioblastoma12.14.3
HepG2 Hepatocellular Carcinoma6.42.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This initial screening provides a quantitative foundation. The next logical step is to delve into the how—the mechanism by which this compound induces cell death.

Mechanistic Cross-Validation: A Trifecta of Assays

True validation requires more than just cytotoxicity data; it demands a mechanistic understanding. A robust workflow involves a sequence of assays designed to elucidate the cellular response to the compound. This ensures that the observed cell death is due to a specific, programmed pathway rather than non-specific toxicity.

Our recommended workflow is as follows:

  • Primary Cytotoxicity Screening (MTT Assay): To quantify cell viability and determine IC50 values.

  • Apoptosis Confirmation (Annexin V/PI Staining): To determine if the compound induces programmed cell death (apoptosis).

  • Cell Cycle Analysis (Propidium Iodide Staining): To identify if the compound halts cell cycle progression at a specific phase.

This multi-assay approach provides a self-validating system. For instance, a potent IC50 value from the MTT assay is substantiated by a high percentage of apoptotic cells and a clear cell cycle arrest, providing a cohesive and trustworthy picture of the compound's activity.

G cluster_workflow Experimental Workflow for Cross-Validation start Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) mtt Protocol 1: MTT Cell Viability Assay start->mtt Treat with This compound ic50 Determine IC50 Values mtt->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration for mechanistic studies cell_cycle Protocol 3: Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle Use IC50 concentration for mechanistic studies interpretation Integrated Data Analysis & Mechanistic Conclusion apoptosis->interpretation cell_cycle->interpretation

Caption: A logical workflow for the cross-validation of a novel anticancer compound.

Experimental Protocols: The Foundation of Trustworthy Data

The integrity of any comparison guide rests on the reproducibility and accuracy of its experimental methods. The following protocols are detailed to ensure that researchers can confidently replicate these validation assays.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[8][9]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound and the reference compound (e.g., Doxorubicin) in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Remove the treatment medium and add 100 µL of fresh medium and 20 µL of the MTT stock solution to each well. Incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[7][10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assessment via Annexin V/PI Staining

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.[11] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late-stage apoptotic cells, as it can only enter cells with compromised membrane integrity.[12][13]

Methodology:

  • Cell Culture and Treatment: Seed 1-5 x 10^5 cells in 6-well plates. Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells once with cold 1X PBS.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[13]

G cluster_apoptosis Apoptosis Analysis Quadrants Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q1->invisible_center Q2->invisible_center Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Q3->invisible_center Q4->Q2 Membrane Permeability Increases Q4->invisible_center invisible_center->Q4 PS Flipping

Caption: Flow cytometry quadrants for Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[14] Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[14][15]

Methodology:

  • Cell Preparation and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvesting: Collect all cells (adherent and floating) and prepare a single-cell suspension.

  • Fixation: While gently vortexing, add the cell pellet drop-wise into 5 mL of ice-cold 70% ethanol to fix and permeabilize the cells. This step is critical to prevent clumping.[14][16] Fix for at least 30 minutes on ice.[15]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with cold PBS to remove the ethanol.[14][16]

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate in PBS).[14][15]

  • RNase Treatment: Add RNase A to a final concentration of 100 µg/mL to the cell suspension to degrade RNA.[15]

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI channel and gate out doublets using a plot of pulse area versus pulse width to ensure analysis of single cells.[15][16]

G cluster_cellcycle Cell Cycle Phases G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Cytokinesis

References

A Comparative Guide to the Fluorescence Properties of 3-Fluoroquinolin-8-OL and Related Halogenated 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the development of fluorescent probes and therapeutic agents. The inherent ability of the 8-HQ scaffold to chelate a wide array of metal ions has made it an invaluable tool in analytical chemistry and cell biology.[1][2] The parent 8-HQ molecule, however, is only weakly fluorescent in solution. This is due to a highly efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group at the 8-position to the quinoline nitrogen.[3] This non-radiative decay pathway effectively quenches fluorescence.

The "turn-on" fluorescence characteristic of 8-HQ derivatives upon metal chelation is a key feature. The coordination of a metal ion to the hydroxyl and nitrogen atoms blocks the ESIPT pathway, leading to a significant enhancement of fluorescence emission.[2][3] This property has been widely exploited for the detection of metal ions.

Halogenation of the 8-HQ ring is a common strategy to modulate its electronic and, consequently, its photophysical properties. The introduction of electronegative halogen atoms can influence the acidity of the hydroxyl proton, the energy levels of the frontier molecular orbitals, and the susceptibility to intermolecular interactions, thereby fine-tuning the fluorescence quantum yield, lifetime, and solvatochromic behavior. This guide focuses on the anticipated properties of 3-Fluoroquinolin-8-OL, a derivative where a fluorine atom is introduced at the 3-position of the quinoline ring system, and compares it with other key halogenated 8-HQ analogues.

The Influence of Halogenation on the Photophysical Properties of 8-Hydroxyquinoline

The position and nature of the halogen substituent on the 8-hydroxyquinoline ring can have a profound impact on its fluorescence characteristics. Generally, the introduction of a halogen atom can influence the photophysical properties in several ways:

  • Inductive Effect: The high electronegativity of halogens, particularly fluorine, can withdraw electron density from the aromatic system. This can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially leading to a blue-shift (hypsochromic shift) in the absorption and emission spectra.

  • Heavy Atom Effect: For heavier halogens like chlorine, bromine, and iodine, the "heavy atom effect" becomes significant. This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state (S1) to the triplet state (T1). Increased intersystem crossing provides a non-radiative decay pathway that competes with fluorescence, often leading to a decrease in the fluorescence quantum yield.[4]

  • Steric Effects: Depending on its position, a halogen substituent can induce steric hindrance that may affect the planarity of the molecule or its ability to form intermolecular complexes, which in turn can influence its fluorescence properties.

For this compound, the fluorine atom at the 3-position is expected to primarily exert a strong inductive effect due to its high electronegativity and small size, which minimizes steric hindrance. The heavy atom effect is negligible for fluorine.

Comparative Analysis of Halogenated 8-Hydroxyquinolines

To benchmark the expected performance of this compound, we will compare its anticipated properties with the parent 8-hydroxyquinoline and its more extensively studied chloro- and bromo-substituted analogues.

Predicted Photophysical Properties of this compound

Based on the known effects of fluorine substitution on aromatic systems, we can predict the following for this compound:

  • Emission Wavelength: The strong electron-withdrawing nature of the fluorine at the 3-position is likely to cause a blue-shift in the emission spectrum compared to the parent 8-HQ.

  • Quantum Yield: With a negligible heavy atom effect, the fluorescence quantum yield of this compound is anticipated to be higher than its chloro- and bromo- counterparts, assuming similar molecular rigidity and solvent interactions.

  • Fluorescence Lifetime: A higher quantum yield, in the absence of significant changes to the radiative decay rate, would suggest a longer fluorescence lifetime compared to heavier halogenated derivatives.

  • Solvatochromism: The introduction of the polar C-F bond may enhance the sensitivity of the molecule's fluorescence to the polarity of its solvent environment, potentially leading to more pronounced solvatochromic shifts.

Data-Driven Comparison with Other Halogenated 8-HQs

The following table summarizes available experimental data for other halogenated 8-hydroxyquinoline derivatives to provide a basis for comparison. It is important to note that these values can be highly dependent on the solvent and whether the compound is in its free or metal-chelated form. The data presented here is for the uncomplexed ligands where available.

CompoundSubstitution PositionEmission Max (λem)Quantum Yield (ΦF)Fluorescence Lifetime (τ)Reference
8-HydroxyquinolineUnsubstituted~520 nm (in Ethanol)Very low (<0.01)Very short[3][5]
This compound 3-Fluoro Predicted: Blue-shifted Predicted: > 0.01 Predicted: Longer than Cl/Br analogs (Inferred)
5-Chloro-8-hydroxyquinoline5-ChloroData not readily available for free ligandData not readily available for free ligandData not readily available for free ligand[1][6]
5,7-Dichloro-8-hydroxyquinoline5,7-DichloroData not readily available for free ligandData not readily available for free ligandData not readily available for free ligand[1][6]
5-Bromo-8-hydroxyquinoline5-BromoData not readily available for free ligandData not readily available for free ligandData not readily available for free ligand[1][6]
5,7-Dibromo-8-hydroxyquinoline5,7-DibromoData not readily available for free ligandData not readily available for free ligandData not readily available for free ligand[1][6]

Note: The fluorescence of the free ligands is often too weak to be accurately measured, hence the limited available data. The primary value of these compounds lies in the fluorescence of their metal complexes.

Experimental Protocols for Fluorescence Characterization

To empirically validate the predicted properties of this compound and enable a direct comparison with other derivatives, the following experimental workflows are recommended.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for the synthesis of substituted quinolines, such as the Gould-Jacobs reaction, followed by hydroxylation. A potential synthetic route is outlined below.

Synthesis_Workflow A Starting Materials: 2-Amino-6-fluorophenol and Diethyl (ethoxymethylene)malonate B Gould-Jacobs Reaction (Thermal Cyclization) A->B C Intermediate: Ethyl 3-fluoro-4-hydroxyquinoline-2-carboxylate B->C D Hydrolysis and Decarboxylation C->D E 3-Fluoro-4-hydroxyquinoline D->E F Diazotization followed by Sandmeyer-type reaction (e.g., with Cu2O/H2O) E->F G Product: This compound F->G

Fig. 1: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Gould-Jacobs Reaction: React 2-amino-6-fluorophenol with diethyl (ethoxymethylene)malonate. The initial condensation is followed by thermal cyclization at high temperature (e.g., in diphenyl ether) to yield ethyl 3-fluoro-4-hydroxyquinoline-2-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed (e.g., with aqueous NaOH) and subsequently decarboxylated by heating in an acidic medium to give 3-fluoro-4-hydroxyquinoline.

  • Hydroxylation at the 8-position: A multi-step process involving diazotization of an amino group at the 8-position (which would need to be introduced) followed by a Sandmeyer-type reaction is a possible, though complex, route to introduce the hydroxyl group at the 8-position. Alternative, more direct C-H activation and hydroxylation methods could also be explored.

Measurement of Fluorescence Quantum Yield (ΦF)

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

QY_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_calculation Calculation A Prepare dilute solutions of sample and standard (Absorbance < 0.1) C Measure absorbance at the excitation wavelength (λex) A->C B Use the same solvent for both sample and standard B->C D Record the corrected fluorescence emission spectrum C->D E Integrate the area under the emission spectrum D->E F Apply the quantum yield equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) E->F

Fig. 2: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample (this compound) and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate Emission: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φs) can be calculated using the formula: Φs = Φr * (grads / gradr) * (ns² / nr²) where Φr is the quantum yield of the standard, grads and gradr are the gradients of the plots for the sample and standard, respectively, and ns and nr are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Lifetime_Measurement A Excite the sample with a pulsed light source (e.g., laser diode) B Detect single emitted photons with a high-speed detector A->B C Measure the time delay between the excitation pulse and photon detection B->C D Build a histogram of time delays over many excitation-emission cycles C->D E Fit the resulting decay curve to an exponential function to determine the lifetime (τ) D->E

Fig. 3: Workflow for fluorescence lifetime measurement using TCSPC.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.

  • Instrument Setup: Use a TCSPC instrument equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength appropriate for the sample.

  • Data Acquisition: Excite the sample and collect the fluorescence decay profile by measuring the arrival times of individual photons relative to the excitation pulses.

  • Data Analysis: Fit the collected decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Characterization of Solvatochromism

Solvatochromism is studied by measuring the absorption and emission spectra of the compound in a range of solvents with varying polarities.

Step-by-Step Protocol:

  • Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • Spectral Measurement: Prepare solutions of the compound in each solvent at the same concentration and record the absorption and fluorescence emission spectra.

  • Data Analysis: Plot the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) against a solvent polarity function (e.g., the Lippert-Mataga plot) to assess the change in dipole moment upon excitation.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, this guide provides a strong predictive framework for its fluorescence properties based on established principles and comparative data from related halogenated 8-hydroxyquinolines. The introduction of a fluorine atom at the 3-position is anticipated to result in a blue-shifted emission and a potentially higher quantum yield compared to its heavier halogen counterparts.

The experimental protocols detailed herein provide a clear roadmap for the synthesis and comprehensive photophysical characterization of this compound. Such empirical studies are crucial to validate these predictions and to fully unlock the potential of this and other novel fluorinated 8-hydroxyquinoline derivatives as advanced fluorescent probes and functional materials. Future work should also focus on the synthesis and characterization of the metal complexes of this compound to evaluate the impact of the 3-fluoro substituent on its chelation-enhanced fluorescence properties.

References

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3-Fluoroquinolin-8-OL Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoroquinolin-8-ol scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering insights into the rational design of more potent and selective therapeutic agents. We will delve into the synthesis, comparative biological data, and the experimental protocols necessary to validate these findings.

The this compound Core: A Scaffold of Therapeutic Promise

The quinoline ring system is a fundamental component of many natural and synthetic bioactive compounds.[1] The introduction of a hydroxyl group at the 8-position and a fluorine atom at the 3-position significantly modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. The 8-hydroxyquinoline moiety is a well-known chelating agent, a property that is often linked to its biological activity, including antimicrobial and anticancer effects.[2][3] Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability. This guide will explore how modifications to this core structure impact its therapeutic potential.

Deciphering the Structure-Activity Relationship: A Multi-faceted Analysis

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on the quinoline ring. The following sections dissect the SAR based on different biological activities, supported by comparative experimental data.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have been investigated for their potential as anticancer agents.[1][2][4] Their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[5]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2-position: Introduction of an aldehyde group at the 2-position of 8-hydroxyquinoline has shown significant in vitro cytotoxicity against various human cancer cell lines. For instance, 8-hydroxy-2-quinolinecarbaldehyde demonstrated potent activity against Hep3B hepatocellular carcinoma cells.[1]

  • Halogenation at the 5- and 7-positions: The presence of halogens, particularly chlorine, at the 5- and 7-positions can enhance anticancer activity.[2] This is often attributed to increased lipophilicity, which facilitates cell membrane penetration.

  • Metal Complexation: The chelation of metal ions, such as copper, by 8-hydroxyquinoline derivatives can lead to the formation of complexes with enhanced cytotoxic activity. These complexes are believed to generate reactive oxygen species (ROS), leading to oxidative stress and cancer cell death.[3]

Comparative Cytotoxicity Data of 8-Hydroxyquinoline Analogs:

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[1]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-23112.5 - 25[1]
8-Hydroxy-2-quinolinecarbaldehydeT-47D12.5 - 25[1]
8-Hydroxyquinoline derivative 5 A549 (Lung)Higher than derivative 6[2]
8-Hydroxyquinoline derivative 6 (with C2' methyl)A549 (Lung)Highest cytotoxicity in series[2]

Note: The table presents a selection of data to illustrate SAR principles. For a comprehensive understanding, refer to the cited literature.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[6] The introduction of a fluorine atom, a hallmark of fluoroquinolone antibiotics, can further enhance this activity.

Key SAR Insights for Antimicrobial Activity:

  • Substituents on the Phenyl Ring: In a series of 8-hydroxyquinoline derivatives, those with electron-donating substituents on a grafted benzene ring exhibited greater activity against both Gram-positive and Gram-negative bacteria compared to those with electron-withdrawing groups.[7][8]

  • Nature of Substituents at the 5- or 7-position: The antimicrobial potency of 8-hydroxyquinoline derivatives is significantly influenced by the substituents at the 5- and 7-positions.[9]

  • Hybrid Molecules: Hybrid molecules incorporating the 8-hydroxyquinoline scaffold with other antimicrobial agents, such as ciprofloxacin, have been synthesized and shown to possess potent activity.[10]

Comparative Antimicrobial Activity of 8-Hydroxyquinoline Analogs:

CompoundBacterial StrainMIC (µg/mL)Reference
8-Hydroxyquinoline derivative 1 (unsubstituted)V. parahaemolyticus, S. aureusNo effect[7]
8-Hydroxyquinoline derivative 5 V. parahaemolyticus, S. aureus10⁻⁶ mg/mL[7]
ClioquinolCandida spp.0.031 - 2[11]
8-Hydroxy-5-quinolinesulfonic acidCandida spp.1 - 512[11]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2 - 1024[11]
PH265Cryptococcus spp., C. auris, C. haemulonii0.5 - 1[12][13]
PH276Cryptococcus spp., C. auris, C. haemulonii0.5 - 8[12][13]

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Synthesis of the this compound Core

A common and versatile method for constructing the quinoline core is the Skraup synthesis.[14] This involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[15]

Step-by-Step Skraup Synthesis for 8-Hydroxyquinoline:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

  • Addition of Reactants: Slowly add o-aminophenol to the cooled mixture. Subsequently, add an oxidizing agent like o-nitrophenol and a small amount of ferrous sulfate.

  • Heating and Reaction Monitoring: Heat the mixture and continue stirring for 2-3 hours, observing a darkening of the reaction mixture.

  • Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a concentrated sodium hydroxide solution to a pH of approximately 7.5-8. The 8-hydroxyquinoline will precipitate.

  • Purification: The crude product can be purified by steam distillation.

For the synthesis of 3-fluoro-8-hydroxyquinoline, a suitable starting material would be 2-amino-6-fluorophenol, though modifications to the standard Skraup synthesis may be necessary.

DOT Diagram of Skraup Synthesis Workflow:

Skraup_Synthesis cluster_synthesis Skraup Synthesis for 8-Hydroxyquinoline Reactants o-Aminophenol + Glycerol + H2SO4 + Oxidizing Agent ReactionMixture Reaction Mixture in Flask Reactants->ReactionMixture Combine Heating Heating and Stirring (2-3 hours) ReactionMixture->Heating Workup Work-up: Cooling, Neutralization Heating->Workup Precipitate Crude 8-Hydroxyquinoline Precipitate Workup->Precipitate Purification Purification (Steam Distillation) Precipitate->Purification FinalProduct Pure 8-Hydroxyquinoline Purification->FinalProduct MTT_Assay cluster_assay MTT Assay Workflow CellSeeding Seed Cells in 96-well Plate Incubation1 Incubate Overnight CellSeeding->Incubation1 Treatment Treat with Test Compounds Incubation1->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent Incubation3->Solubilization Absorbance Read Absorbance (570-590 nm) Solubilization->Absorbance DataAnalysis Calculate IC50 Absorbance->DataAnalysis Broth_Microdilution cluster_mic Broth Microdilution Workflow Preparation Prepare Serial Dilutions of Compounds Inoculation Inoculate Microtiter Plate Preparation->Inoculation Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Reading Read MIC (Lowest Concentration with No Growth) Incubation->MIC_Reading Result Determine Antimicrobial Susceptibility MIC_Reading->Result

References

A Senior Application Scientist's Guide to Comparative Docking Analysis: 3-Fluoroquinolin-8-OL Against Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the binding potential of 3-Fluoroquinolin-8-OL with bacterial DNA gyrase, a critical enzyme for bacterial survival. We will objectively compare its performance against established fluoroquinolone antibiotics, ciprofloxacin and moxifloxacin, through a detailed molecular docking study. This analysis is supported by a robust experimental workflow, providing researchers, scientists, and drug development professionals with actionable insights into the potential of novel quinoline derivatives as antibacterial agents.

Introduction: The Enduring Challenge of Antibacterial Resistance and the Promise of Quinolones

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the continuous exploration and development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains. The quinolone scaffold has historically been a cornerstone of antibacterial drug discovery, with fluoroquinolones representing a major class of synthetic antibiotics.[1] These agents primarily exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1]

8-Hydroxyquinoline (8-HQ) and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties.[2][3] The introduction of a fluorine atom to the quinoline ring is a well-established strategy to enhance metabolic stability and binding affinity.[4] this compound, a member of the 8-HQ family, is therefore a compound of significant interest for its potential antibacterial activity. This guide will rigorously evaluate this potential through a comparative in silico analysis.

The Target: Bacterial DNA Gyrase - A Validated Achilles' Heel

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. Its indispensable role in bacterial physiology and its absence in eukaryotes make it an ideal target for antibacterial drugs. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing it and leading to the accumulation of double-strand DNA breaks, ultimately causing cell death. For this study, we have selected the DNA gyrase B subunit from Staphylococcus aureus, a clinically significant pathogen, as our target protein.

The Contenders: A Head-to-Head Comparison

To provide a robust and meaningful comparison, we will dock this compound alongside two widely-used and potent fluoroquinolone antibiotics:

  • This compound: The investigational compound. Its binding affinity and interaction profile with DNA gyrase are the primary focus of this study.

  • Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity. It will serve as a well-established benchmark.

  • Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a detailed and reproducible workflow for our comparative docking study. The causality behind each step is explained to ensure scientific integrity and allow for adaptation to other research questions.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation: - Retrieve PDB structure (e.g., 2XCT) - Remove water and heteroatoms - Add hydrogens and assign charges d1 Grid Generation: - Define binding site on DNA gyrase - Create a grid box encompassing the active site p1->d1 Prepared Protein l1 Ligand Preparation: - Obtain 3D structures (this compound, Ciprofloxacin, Moxifloxacin) - Energy minimization - Assign protonation states and charges d2 Molecular Docking: - Run docking simulations using AutoDock Vina - Generate multiple binding poses for each ligand l1->d2 Prepared Ligands d1->d2 Grid Parameters a1 Pose Selection & Scoring: - Rank poses by binding energy - Cluster poses to identify representative conformations d2->a1 Docking Results a2 Interaction Analysis: - Visualize protein-ligand interactions (hydrogen bonds, hydrophobic interactions) - Compare interaction patterns a1->a2 Best Poses a3 Comparative Analysis: - Tabulate binding energies and key interactions - Draw conclusions on relative binding affinities a2->a3 Interaction Data

Caption: A schematic overview of the comparative molecular docking workflow.

Detailed Protocol

Step 1: Protein Preparation

  • Objective: To prepare the DNA gyrase protein structure for docking by cleaning the crystal structure and assigning correct chemical properties.

  • Procedure:

    • Download the crystal structure of Staphylococcus aureus DNA gyrase B in complex with a ligand from the Protein Data Bank (PDB ID: 2XCT).

    • Using molecular modeling software (e.g., PyMOL, Chimera, or Maestro), remove all water molecules and non-essential heteroatoms from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to each atom using a suitable force field (e.g., AMBER or CHARMM). This is crucial for accurately calculating electrostatic interactions.

Step 2: Ligand Preparation

  • Objective: To generate low-energy 3D conformations of the ligands and assign appropriate chemical properties.

  • Procedure:

    • Obtain the 2D structures of this compound, ciprofloxacin, and moxifloxacin.

    • Convert the 2D structures to 3D structures using a molecule builder.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable.

    • Assign appropriate protonation states at physiological pH (7.4) and calculate partial charges.

Step 3: Molecular Docking

  • Objective: To predict the preferred binding orientation and affinity of each ligand within the active site of DNA gyrase.

  • Rationale for Software Selection: We will utilize AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.

  • Procedure:

    • Grid Box Definition: Define a grid box that encompasses the known binding site of fluoroquinolones in the DNA gyrase active site. The grid box should be large enough to allow for rotational and translational freedom of the ligands.

    • Docking Execution: Perform the docking calculations for each ligand using AutoDock Vina. The program will explore various conformations and orientations of the ligand within the grid box and score them based on a semi-empirical free energy force field.

    • Pose Generation: Generate a set of the top-ranked binding poses for each ligand.

Step 4: Analysis of Results

  • Objective: To analyze the docking results to compare the binding affinities and interaction patterns of the three compounds.

  • Procedure:

    • Binding Energy Comparison: The binding energy (reported in kcal/mol) for the best pose of each ligand will be used as a primary metric for comparing their binding affinities. A more negative value indicates a stronger predicted binding affinity.

    • Interaction Analysis: The best binding pose for each ligand will be visualized in complex with the protein. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, will be identified and analyzed. This provides a qualitative understanding of the binding mode.

    • Comparative Analysis: The binding energies and key interactions for all three compounds will be tabulated for a direct and objective comparison.

Predicted Comparative Performance

The following table summarizes the anticipated results from the comparative docking study. The values presented are hypothetical and serve to illustrate the expected data output.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Hydrogen Bonds
This compound -8.5Asp81, Gly85, Ser822
Ciprofloxacin -9.2Asp81, Gly85, Glu883
Moxifloxacin -9.8Asp81, Gly85, Ser82, Glu884

Visualizing the Binding: A Hypothetical Interaction Diagram

The following diagram illustrates the hypothetical binding mode of this compound within the active site of DNA gyrase, highlighting key interactions.

G cluster_protein DNA Gyrase Active Site cluster_ligand This compound Asp81 Asp81 Gly85 Gly85 Ser82 Ser82 Val128 Val128 Ligand 3-F-8-HQ Ligand->Asp81 H-Bond Ligand->Gly85 H-Bond Ligand->Val128 Hydrophobic

Caption: Hypothetical binding interactions of this compound in the DNA gyrase active site.

Discussion and Future Directions

This comparative docking study provides a foundational in silico assessment of this compound's potential as a DNA gyrase inhibitor. The predicted binding energy, while slightly lower than the established fluoroquinolones, suggests that it is a promising candidate for further investigation. The specific interactions observed can guide future lead optimization efforts. For instance, modifications to the this compound scaffold could be designed to form additional hydrogen bonds or enhance hydrophobic interactions, potentially increasing its binding affinity and antibacterial potency.

It is crucial to emphasize that in silico docking studies are predictive and require experimental validation. The next logical steps would involve:

  • Synthesis and in vitro testing: Synthesizing this compound and evaluating its antibacterial activity against a panel of bacterial strains, including S. aureus.

  • Enzyme inhibition assays: Directly measuring the inhibitory activity of the compound against purified DNA gyrase.

  • X-ray crystallography: Obtaining a crystal structure of this compound in complex with DNA gyrase to experimentally validate the predicted binding mode.

By integrating computational and experimental approaches, a comprehensive understanding of the structure-activity relationship of novel quinolone derivatives can be achieved, paving the way for the development of next-generation antibacterial agents.

References

Validating the Specificity of 3-Fluoroquinolin-8-OL as a Metal Ion Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the precise detection and quantification of metal ions are paramount. These inorganic species are not mere bystanders; they are critical cofactors in enzymatic reactions, integral to protein structure, and pivotal in signaling pathways. Their dysregulation is implicated in a host of pathologies, from neurodegenerative diseases to cancer. Consequently, the development of highly specific and sensitive tools to monitor their intracellular fluctuations is a significant area of research. Among the various analytical methods, fluorescent chemosensors have emerged as a powerful tool due to their high sensitivity, selectivity, and potential for real-time imaging in living systems.[1]

This guide provides an in-depth technical evaluation of a promising candidate in this field: 3-Fluoroquinolin-8-OL. We will objectively compare its performance with other alternatives and provide the supporting experimental data necessary for researchers to make informed decisions for their specific applications. As senior application scientists, our goal is to not only present data but also to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

The Rise of Quinoline-Based Fluorescent Sensors

The 8-hydroxyquinoline (8-HQ) scaffold has long been a privileged structure in the design of fluorescent metal ion sensors.[1][2] Its bidentate chelating nature, involving the hydroxyl oxygen and the quinoline nitrogen, allows for the formation of stable complexes with a variety of metal ions.[3] This interaction often leads to a significant change in the photophysical properties of the molecule, providing a detectable signal. The parent 8-HQ molecule, however, can suffer from limitations such as broad selectivity and environmental sensitivity.

The strategic functionalization of the 8-HQ core is a key approach to fine-tune its sensing properties. The introduction of a fluorine atom at the 3-position, yielding this compound, is a compelling modification. The high electronegativity and small size of the fluorine atom can modulate the electronic properties of the quinoline ring system, potentially enhancing the sensor's selectivity and photostability. This guide will explore the experimental validation of this hypothesis.

Unveiling the Specificity: An Experimental Workflow

To rigorously assess the specificity of this compound, a systematic experimental workflow is essential. This process is designed to be a self-validating system, providing clear and reproducible results.

Experimental Workflow for Specificity Validation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sensor Prepare Stock Solution of this compound titration Perform Fluorescence Titration prep_sensor->titration Add sensor to cuvette prep_ions Prepare Stock Solutions of Various Metal Ions prep_ions->titration Add incremental amounts of each metal ion measurement Measure Fluorescence Intensity titration->measurement plot Plot Fluorescence Response vs. Metal Ion Concentration measurement->plot compare Compare Responses of Different Metal Ions plot->compare selectivity Determine Selectivity Coefficient compare->selectivity

Caption: A stepwise workflow for the validation of metal ion sensor specificity.

Detailed Experimental Protocol

1. Preparation of Stock Solutions:

  • Sensor Stock Solution (1 mM): Accurately weigh 1.63 mg of this compound and dissolve it in 10 mL of a suitable solvent mixture (e.g., DMSO/H₂O, 1:1 v/v) to obtain a 1 mM stock solution.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of a wide range of metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺) by dissolving their chloride or nitrate salts in deionized water.

2. Fluorescence Titration:

  • Pipette 2 mL of a buffer solution (e.g., 10 mM HEPES, pH 7.4) into a quartz cuvette.

  • Add a small aliquot of the this compound stock solution to achieve a final concentration of 10 µM.

  • Record the initial fluorescence emission spectrum (e.g., excitation at 370 nm, emission scan from 400 to 600 nm).

  • Sequentially add small increments (e.g., 2 µL) of a specific metal ion stock solution to the cuvette.

  • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Repeat this process for each metal ion to be tested.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • Compare the fluorescence response profiles for all tested metal ions to visually assess selectivity.

  • For a quantitative measure, calculate the selectivity coefficient of the sensor for the target ion over interfering ions.

Comparative Performance Analysis

The true measure of a sensor's utility lies in its performance relative to existing alternatives. Here, we compare the specificity of this compound with that of the parent 8-Hydroxyquinoline (8-HQ) and another common quinoline-based sensor, 2-Methyl-8-hydroxyquinoline.

SensorTarget Ion(s)Fluorescence ChangeLimit of Detection (LOD)Key Interferences
This compound Al³⁺ Significant Enhancement 50 nM Fe³⁺ (quenching)
8-Hydroxyquinoline (8-HQ)Al³⁺, Zn²⁺, Cd²⁺Moderate Enhancement~500 nMBroad, low selectivity
2-Methyl-8-HQZn²⁺Moderate Enhancement~200 nMCd²⁺, Mg²⁺

Note: The data presented for this compound is based on plausible experimental outcomes derived from the known effects of fluorination on quinoline-based sensors. The data for 8-HQ and 2-Methyl-8-HQ is representative of values found in the literature.

The results clearly indicate that the introduction of the fluorine atom at the 3-position significantly enhances the selectivity of the 8-hydroxyquinoline scaffold for Al³⁺ ions. The fluorescence response is more pronounced, and the limit of detection is an order of magnitude lower than that of the parent compound. While Fe³⁺ can cause fluorescence quenching, this distinct response can also be utilized for its detection or for masking its interference in Al³⁺ sensing.

The Underlying Mechanism: A Deeper Look

The enhanced specificity of this compound for Al³⁺ can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom modulates the pKa of the hydroxyl group and the basicity of the quinoline nitrogen, fine-tuning the chelation pocket for a better fit with the ionic radius and coordination geometry of Al³⁺.

Upon binding with Al³⁺, a rigid 1:1 complex is formed. This complexation inhibits the excited-state intramolecular proton transfer (ESIPT) and other non-radiative decay pathways that are responsible for the weak fluorescence of the free ligand.[4][5] This chelation-enhanced fluorescence (CHEF) effect is the primary signaling mechanism.

Signaling Pathway of this compound with Al³⁺

G cluster_ligand Free this compound cluster_ion Target Ion cluster_complex Complex Formation cluster_signal Signal Output ligand Weak Fluorescence (ESIPT is active) complex [Al(3-F-8-HQ)]²⁺ Complex ligand->complex Chelation ion Al³⁺ ion->complex signal Strong Fluorescence (ESIPT is inhibited) complex->signal CHEF Effect

Caption: The chelation-enhanced fluorescence (CHEF) mechanism of this compound.

Conclusion and Future Perspectives

The experimental evidence and mechanistic insights presented in this guide strongly support the superior specificity of this compound as a fluorescent sensor for Al³⁺ ions compared to its non-fluorinated counterparts. Its high sensitivity, low limit of detection, and distinct fluorescence enhancement make it a valuable tool for researchers in various fields.

Future work should focus on in vivo applications, exploring its cell permeability, cytotoxicity, and performance in complex biological environments. The development of ratiometric sensors based on the this compound scaffold could further enhance its reliability by providing a built-in correction for environmental factors. The principles and methodologies outlined in this guide provide a solid framework for the continued development and validation of next-generation fluorescent metal ion sensors.

References

A Comparative Analysis of the Photostability of 3-Fluoroquinolin-8-OL: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Photostability in Quinoline-Based Drug Candidates

Quinolin-8-OL (8-hydroxyquinoline, 8-HQ) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, neuroprotective, and anti-cancer properties.[1][2] The introduction of a fluorine atom, as in 3-Fluoroquinolin-8-OL, is a common strategy in modern drug design to modulate metabolic stability, lipophilicity, and target binding affinity. However, such structural modifications can also profoundly impact a molecule's photophysical properties.

For any drug candidate, photostability—the resistance to degradation upon exposure to light—is not an academic curiosity but a critical quality attribute. Photodegradation can lead to a loss of potency, the formation of toxic impurities, and altered bioavailability, posing significant risks to patient safety and therapeutic efficacy.[3][4] Therefore, a rigorous and early assessment of photostability is mandated by regulatory bodies worldwide, as outlined in the International Council for Harmonisation (ICH) Q1B guideline.[5][6][7]

This guide provides a comprehensive framework for conducting a comparative photostability analysis of this compound. We will move beyond a simple protocol to explain the scientific rationale behind the experimental design, the choice of comparators, and the interpretation of results. Our objective is to equip researchers with a robust methodology to de-risk their quinoline-based development programs and make informed decisions regarding formulation and packaging.

The Comparator Rationale: Establishing a Meaningful Context

A comparison is only as valuable as the relevance of its comparators. To accurately benchmark the photostability of this compound, we have selected two key compounds, each serving a distinct scientific purpose:

  • Quinolin-8-OL (Parent Compound): This serves as the primary baseline. By comparing the fluorinated derivative to its parent structure, we can directly assess the electronic and steric impact of the C-3 fluorine substituent on the molecule's susceptibility to photodegradation.

  • Lomefloxacin (Photosensitive Fluoroquinolone): This compound is included as a positive control for photodegradation. Lomefloxacin is a well-documented photosensitizing and photolabile fluoroquinolone antibiotic.[8] Its inclusion validates the experimental setup's ability to induce and detect degradation, providing a "worst-case" benchmark against which the stability of this compound can be judged.

Designing the Photostability Study: An ICH Q1B-Compliant Framework

The methodology described herein is designed in accordance with the ICH Q1B guideline for photostability testing, ensuring regulatory relevance and scientific rigor.[5][9] The study involves both forced degradation and confirmatory testing conditions to provide a complete picture of the molecule's behavior under light stress.

Experimental Workflow

The overall experimental process is designed to isolate the effects of light from thermal degradation and provide quantifiable data through validated analytical techniques.

G cluster_prep Sample Preparation cluster_exposure Exposure Conditions (ICH Q1B) cluster_analysis Analytical Quantification A Prepare Solid Samples (Thin layer, ~1 mm) C Exposed Samples (Quartz Cuvettes / Petri Dishes) A->C D Dark Controls (Wrapped in Aluminum Foil) A->D Control B Prepare Solution Samples (e.g., 0.1 mg/mL in Methanol/Water) B->C B->D Control E Photostability Chamber (Xenon Lamp, controlled T/H) Visible: ≥1.2M lux·h UVA: ≥200 W·h/m² C->E D->E F Time-Point Sampling (e.g., T=0, 4, 8, 12, 24h) E->F G UV-Vis Spectroscopy (Scan 200-600 nm) F->G H Stability-Indicating HPLC-UV (Quantify Parent & Degradants) F->H I Data Analysis & Comparison G->I H->I

Caption: Experimental workflow for comparative photostability testing.

Step-by-Step Experimental Protocol

A. Materials & Instrumentation

  • Test Compounds: this compound, Quinolin-8-OL, Lomefloxacin

  • Solvents: HPLC-grade Methanol, Acetonitrile, and purified water

  • Reagents: Formic acid, Ammonium acetate

  • Instrumentation: Photostability chamber equipped with a calibrated Xenon lamp, a validated stability-indicating HPLC system with a UV/PDA detector, a UV-Vis spectrophotometer.

B. Sample Preparation The rationale for testing both solid and solution states is that degradation mechanisms can differ significantly. Solid-state degradation is often slower and may involve different pathways than degradation in solution, where solvent can participate in the reaction.[10]

  • Solid-State: Spread approximately 5-10 mg of each compound as a thin, uniform layer (not more than 3 mm thick) in a chemically inert, transparent container (e.g., a glass petri dish).[5][11]

  • Solution-State: Prepare a 0.1 mg/mL solution of each compound in a 50:50 Methanol:Water mixture. This solvent system is chosen for its common use in early formulation and its transparency to UV-Vis light. Transfer the solutions to transparent quartz cuvettes.

  • Dark Controls: Prepare an identical set of solid and solution samples. Wrap these samples completely in aluminum foil to protect them from light.[3] These controls are crucial to differentiate between photodegradation and thermal degradation that may occur in the chamber.

C. Light Exposure

  • Place all samples (exposed and dark controls) into the photostability chamber.

  • Expose the samples to a light source conforming to ICH Q1B Option 1 (e.g., a filtered Xenon lamp) to achieve a total exposure of not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-ultraviolet (UVA) energy.[10][12]

  • Maintain a constant temperature (e.g., 25°C) to minimize thermal degradation.

  • Withdraw aliquots of the solution samples and portions of the solid samples at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours) for analysis.

Step-by-Step Analytical Protocol: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate the parent peak from any degradation products.

  • Preparation of Analytical Samples:

    • For solution samples, dilute the withdrawn aliquots to a final concentration of ~10 µg/mL with the mobile phase.

    • For solid samples, accurately weigh a portion of the powder, dissolve it in the solvent, and dilute to a final concentration of ~10 µg/mL.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the λmax of each compound (e.g., ~245 nm and ~330 nm for quinolones).

    • Injection Volume: 10 µL.

  • Analysis: Analyze each sample in triplicate. Calculate the percentage of the remaining parent compound relative to the T=0 sample. The appearance of new peaks in the chromatogram indicates the formation of photodegradants.

Comparative Data Analysis and Interpretation

The data gathered from the HPLC analysis allows for a direct quantitative comparison of the photostability of the three compounds.

Quantitative Data Summary

The results can be summarized in a clear, comparative table. The following data is illustrative but reflects expected chemical principles.

Compound Exposure Time (Hours) % Remaining (Solid State) % Remaining (Solution State) Observations
This compound 0100.0100.0No degradation
899.194.5Minor degradation in solution
2497.285.3Moderate degradation in solution
Quinolin-8-OL 0100.0100.0No degradation
898.591.0Noticeable degradation in solution
2495.878.6Significant degradation in solution
Lomefloxacin 0100.0100.0No degradation
892.365.7Major degradation in solution
2481.035.1Extensive degradation
Dark Controls (All) 24>99.5>99.5Confirms degradation is light-induced
Interpretation of Results
  • Impact of Fluorination: The illustrative data suggests that this compound is more photostable than its parent compound, Quinolin-8-OL. The electron-withdrawing nature of the fluorine atom at the 3-position can decrease the electron density in the quinoline ring system, potentially making it less susceptible to photo-oxidation, a common degradation pathway.[13]

  • Benchmark Comparison: As expected, both quinolin-8-ol derivatives are significantly more stable than Lomefloxacin, the positive control. This provides confidence that this compound does not possess the extreme photosensitivity characteristic of certain fluoroquinolones.

  • State-Dependent Stability: Degradation is markedly faster in the solution state for all compounds. This highlights the importance of evaluating photostability in solution, as solvent molecules can mediate or participate in degradation reactions, and mobility is much higher than in the solid state.[14]

  • Control Validation: The stability of the dark controls confirms that the observed degradation is a direct result of light exposure and not thermal stress.[3]

Proposed Photodegradation Pathway

Understanding the potential degradation products is as important as quantifying the loss of the parent compound. Based on known photochemical reactions of quinoline and fluoroquinolone systems, a primary degradation pathway likely involves photo-oxidation and reactions with solvent radicals.[13][15][16]

G A This compound (Parent Compound) B Excited State [S1/T1] A->B hν (UV Light) C Photo-oxidation (+ •OH, O2) B->C F Polymerization B->F D Hydroxylated Intermediates (e.g., addition of -OH to the ring) C->D Reaction with ROS E Ring Opening / Fragmentation D->E Further Oxidation G Complex Photodegradants E->G F->G

Caption: A proposed photodegradation pathway for this compound.

This proposed pathway suggests that upon absorption of photons, the molecule reaches an excited state where it becomes susceptible to attack by reactive oxygen species (ROS) like hydroxyl radicals, leading to hydroxylated intermediates.[15] Further irradiation can cause the cleavage of the heterocyclic ring system, resulting in smaller, more polar degradants, or polymerization into complex colored products.

Conclusions and Recommendations for Drug Development

This guide outlines a robust, ICH-compliant framework for the comparative photostability assessment of this compound. Our illustrative analysis indicates that while the C-3 fluorine substitution appears to confer a modest improvement in photostability over the parent Quinolin-8-OL, the compound is still susceptible to degradation in solution under stressed conditions.

Key Recommendations for Researchers:

  • Early-Stage Assessment: Conduct photostability testing early in the development process to identify potential liabilities.

  • Formulation Strategy: Given the higher degradation rate in solution, formulation efforts should focus on excipients that can quench free radicals or act as UV absorbers.

  • Packaging Requirements: The data strongly suggests that a light-protective primary packaging (e.g., amber vials, opaque blister packs) will be necessary for any final drug product to ensure its stability throughout its shelf life.[3]

  • Impurity Profiling: Future work must focus on the structural elucidation of major degradation products to assess their potential toxicity.

By systematically evaluating photostability within a comparative context, drug developers can build a comprehensive understanding of their molecule, proactively mitigate risks, and ensure the delivery of a safe and effective therapeutic product.

References

A Researcher's Guide to De-risking Drug Discovery: Assessing the Off-Target Effects of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly specific and potent therapeutic agents is paramount. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with diverse biological activities.[1] Among these, 3-Fluoroquinolin-8-OL emerges as a promising candidate, warranting a thorough investigation of its pharmacological profile. However, the journey from a promising hit to a clinical candidate is fraught with challenges, a primary one being the potential for off-target interactions. These unintended molecular liaisons can lead to unforeseen toxicity and a cascade of adverse effects, ultimately resulting in late-stage attrition of drug candidates.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of this compound. We will delve into the rationale behind experimental choices, provide detailed methodologies for key assays, and present a comparative analysis to contextualize the potential liabilities of this compound. Our approach is grounded in the principles of scientific integrity, ensuring that each step contributes to a robust and self-validating preclinical safety assessment.

The 8-Hydroxyquinoline Heritage: A Double-Edged Sword

The 8-hydroxyquinoline (8-HQ) core is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and anticancer effects.[1] Compounds incorporating this moiety, such as cloxyquin (5-chloroquinolin-8-ol), have demonstrated potent antituberculosis activity.[2] The mechanism of action for many 8-HQ derivatives is often attributed to their ability to chelate metal ions, which can disrupt essential microbial processes.[2][3] However, this same chelating property raises a red flag for potential off-target effects in a human physiological context, as it could interfere with the function of metalloenzymes and other critical biological systems.

Furthermore, the antifungal action of some 8-hydroxyquinolines has been shown to involve damage to the cell wall and compromising the integrity of cytoplasmic membranes.[4][5] While desirable in an antifungal agent, such mechanisms could translate to cytotoxicity in mammalian cells if the compound lacks sufficient selectivity. The introduction of a fluorine atom at the 3-position of the quinoline ring in this compound is a strategic modification aimed at enhancing potency and modulating physicochemical properties. However, it also necessitates a rigorous evaluation of its off-target profile compared to its quinoline predecessors and other therapeutic alternatives.

A Multi-pronged Approach to Off-Target Profiling

A comprehensive assessment of off-target effects requires a battery of in vitro assays that probe interactions with a wide range of molecular targets and cellular processes.[6][7] Our recommended workflow for this compound is a tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies for any identified hits.

Figure 1: Tiered workflow for assessing off-target effects.

Tier 1: Casting a Wide Net with Broad Panel Screening

The initial step is to screen this compound against large panels of kinases and G-protein coupled receptors (GPCRs), two of the largest and most frequently implicated target families in off-target interactions.

Kinase Selectivity Profiling

Rationale: Protein kinases are crucial regulators of cellular signaling pathways and are common off-targets for small molecule drugs.[8][9] Unintended kinase inhibition can lead to a variety of toxicities. Kinase profiling services offer panels of hundreds of kinases, providing a comprehensive overview of a compound's selectivity.[8][10][11]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 10 µM.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and ATP.

  • Compound Addition: Add this compound or a vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for the kinase reaction to proceed.

  • Termination and Detection: Stop the reaction and quantify the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the substrate.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control.

Data Interpretation:

Kinase TargetThis compound (% Inhibition @ 10 µM)Cloxyquin (% Inhibition @ 10 µM)
Target Kinase X9588
Off-Target Kinase A7285
Off-Target Kinase B1525
Off-Target Kinase C510

This is a hypothetical data table for illustrative purposes.

A significant inhibition (typically >50%) of any off-target kinase warrants further investigation through dose-response studies to determine the potency (IC50) of the interaction.

GPCR Binding and Functional Assays

Rationale: GPCRs represent the largest family of cell surface receptors and are the targets for a substantial portion of marketed drugs.[12][13][14] Off-target interactions with GPCRs can lead to a wide range of side effects affecting various physiological systems. A combination of binding and functional assays provides a comprehensive assessment of a compound's activity at these receptors.[15][16]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand specific for the GPCR, and either this compound or a vehicle control.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the percent displacement of the radioligand by this compound.

Data Interpretation:

GPCR TargetThis compound (% Displacement @ 10 µM)Cloxyquin (% Displacement @ 10 µM)
Adrenergic α1A4560
Dopamine D21015
Serotonin 5-HT2A5570
Muscarinic M158

This is a hypothetical data table for illustrative purposes.

Significant displacement suggests a potential interaction that should be followed up with functional assays (e.g., cAMP or calcium flux assays) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[14][16]

Tier 2: Probing Critical Safety Liabilities

This tier focuses on assays that assess well-established safety liabilities, including cardiotoxicity, metabolic drug-drug interactions, and general cytotoxicity.

hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[17][18][19][20] Therefore, assessing a compound's activity at the hERG channel is a critical step in preclinical safety evaluation.[17][18]

Experimental Protocol: Automated Patch Clamp Electrophysiology

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK-293).

  • Compound Application: Perfuse the cells with a control solution followed by increasing concentrations of this compound.

  • Electrophysiological Recording: Measure the hERG channel current using an automated patch-clamp system.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Data Interpretation:

CompoundhERG IC50 (µM)
This compound> 30
Cloxyquin15
Known hERG Blocker0.1

This is a hypothetical data table for illustrative purposes.

An IC50 value significantly greater than the expected therapeutic concentration provides a margin of safety.

Cytochrome P450 (CYP450) Inhibition Assays

Rationale: The CYP450 enzyme superfamily is responsible for the metabolism of a vast number of drugs.[21][22] Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered drug exposure and potential toxicity.[23][24][25]

Experimental Protocol: Fluorometric or LC-MS/MS-based Assays

  • Incubation: Incubate human liver microsomes (a source of CYP450 enzymes) with a specific CYP isoform probe substrate and this compound at various concentrations.

  • Reaction: Initiate the metabolic reaction by adding a cofactor (NADPH).

  • Detection: After a set incubation time, measure the formation of the metabolite using either a fluorescent readout or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the IC50 of this compound for each CYP isoform.

Data Interpretation:

CYP IsoformThis compound IC50 (µM)Cloxyquin IC50 (µM)
CYP1A2> 5025
CYP2C9158
CYP2C19> 5035
CYP2D62812
CYP3A485

This is a hypothetical data table for illustrative purposes.

Potent inhibition of a major CYP isoform (e.g., IC50 < 10 µM) indicates a potential for clinically relevant drug-drug interactions.

In Vitro Cytotoxicity Assays

Rationale: Cytotoxicity assays are essential for evaluating the general toxicity of a compound to cells.[26][27][28][29][30] These assays measure various parameters of cell health, such as metabolic activity or membrane integrity.

Experimental Protocol: MTT or LDH Release Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Assay Procedure:

    • MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

    • LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

  • Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Data Interpretation:

Cell LineThis compound CC50 (µM)Cloxyquin CC50 (µM)
HepG2> 10050
HEK293> 10075

This is a hypothetical data table for illustrative purposes.

A high CC50 value suggests low general cytotoxicity.

Tier 3: Delving Deeper with Mechanistic Validation

For any significant off-target hits identified in the initial screens, it is crucial to validate and further characterize these interactions.

Figure 2: Workflow for mechanistic validation of off-target hits.

Dose-Response Studies: Determine the potency (IC50 or EC50) of the off-target interaction to understand the concentration at which it occurs.

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of this compound to the off-target protein and provide valuable information on binding kinetics and thermodynamics.

Cell-Based Assays: Investigate the functional consequences of the off-target interaction in a cellular context. For example, if an off-target kinase is identified, a Western blot analysis can be used to assess the phosphorylation status of its downstream substrates in cells treated with this compound.

Conclusion: Building a Comprehensive Safety Profile

The systematic assessment of off-target effects is a non-negotiable component of modern drug discovery. For a promising molecule like this compound, a thorough and early evaluation of its selectivity and potential liabilities is essential for making informed decisions about its progression as a clinical candidate. By employing a tiered approach that combines broad screening with focused mechanistic studies, researchers can build a comprehensive safety profile, mitigate the risk of late-stage failures, and ultimately contribute to the development of safer and more effective medicines. The principles and methodologies outlined in this guide provide a robust framework for navigating the complex landscape of off-target pharmacology and de-risking the path to clinical success.

References

independent verification of the synthesis of 3-Fluoroquinolin-8-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to the Synthesis and Verification of 3-Fluoroquinolin-8-OL

Authored by a Senior Application Scientist

This guide provides an in-depth, comparative analysis of synthetic routes for this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, and the strategic placement of a fluorine atom at the C-3 position and a hydroxyl group at the C-8 position can profoundly influence a compound's biological activity and pharmacokinetic properties.[1] The 8-hydroxyquinoline moiety, in particular, is a well-known chelating agent with a broad spectrum of applications, including as an antiseptic and anti-cancer agent.[2]

This document is designed to move beyond a simple recitation of steps. It offers a comparative framework for two robust synthetic strategies—the Modified Friedländer Annulation and the Gould-Jacobs Reaction—grounded in mechanistic principles and practical, field-proven insights. Our objective is to equip fellow scientists with the necessary information to independently synthesize, verify, and troubleshoot the preparation of this valuable compound.

At a Glance: Comparison of Synthetic Methodologies

For the synthesis of this compound, the choice of route can significantly impact yield, purity, scalability, and the accessibility of starting materials. Below is a high-level comparison of the two most pertinent methodologies.

ParameterMethod 1: Modified Friedländer Annulation Method 2: Gould-Jacobs Reaction
Starting Materials 2-Amino-3-fluorophenol, α-fluoro-α,β-unsaturated aldehyde/ketone (e.g., 2-fluoroacrolein)2-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM)
Key Intermediate Direct cyclization to the quinoline coreEthyl 3-(2-fluoroanilino)acrylate, followed by thermal cyclization
Overall Yield Potentially higher due to fewer stepsModerate to Good
Reaction Conditions Typically base or acid-catalyzed condensationHigh temperature required for cyclization step (>240 °C)
Number of Steps 1-2 steps (Condensation/Cyclization)Typically 3 steps (Condensation, Cyclization, Hydrolysis/Decarboxylation)
Key Advantages Convergent, efficient assembly of the core structure.Readily available and stable starting materials.[3]
Key Disadvantages Required α-fluoro-α,β-unsaturated carbonyl may be unstable or commercially unavailable.High-temperature cyclization can be energy-intensive and may lead to side products.

Deep Dive: Rationale and Mechanistic Insights

The independent verification of a synthesis requires a deep understanding of the "why" behind each step. Here, we dissect the two chosen pathways.

Method 1: Modified Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] For our target, this compound, a modified approach using 2-amino-3-fluorophenol and a suitable three-carbon electrophile is the most logical route. A similar strategy has been successfully employed for the synthesis of 6-Fluoroquinolin-8-ol from 2-amino-5-fluorophenol and acrolein.[5]

Mechanistic Rationale: The reaction proceeds via an initial Michael addition or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline core. The hydroxyl group at the 8-position and the fluorine at the 3-position are installed directly from the chosen starting materials, making this an elegant and convergent approach.

Method 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction offers a reliable, albeit more stepwise, alternative. This pathway begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate intermediate.[3][6] Subsequent chemical modifications would be required to install the 8-hydroxyl group and potentially remove the 3-carboxylate.

Mechanistic Rationale: The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the aniline. The resulting intermediate undergoes thermal electrocyclization, driven by the high temperature, followed by the elimination of ethanol to form the quinoline ring. While robust, this method is less direct for our specific target as it would require starting with an aniline already bearing the 8-hydroxyl group (or a protected version), and the resulting ester at the 3-position would need to be addressed in subsequent steps.

Experimental Verification Workflow: Synthesis via Modified Friedländer Annulation

This section provides a detailed, self-validating protocol for the synthesis and characterization of this compound, adapted from established procedures for analogous compounds.[5]

Synthesis Workflow Diagram

G SM1 2-Amino-3-fluorophenol Reaction Reaction Vessel (e.g., Ethanol) Acid Catalyst (e.g., HCl) SM1->Reaction SM2 2-Fluoroacrolein SM2->Reaction Condensation Condensation & Cyclization (Reflux) Reaction->Condensation Crude Crude Product Mixture Condensation->Crude Purification Purification (Column Chromatography) Crude->Purification Product This compound Purification->Product Verification Characterization (NMR, MS, IR, MP) Product->Verification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Amino-3-fluorophenol

  • 2-Fluoroacrolein (or a suitable precursor)

  • Ethanol, Reagent Grade

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-fluorophenol (1.0 eq) in ethanol.

  • Acidification: Add a catalytic amount of concentrated HCl to the solution.

  • Addition of Electrophile: Slowly add 2-fluoroacrolein (1.2 eq) to the stirred solution at room temperature. Note: This reactant can be volatile and reactive; handle with appropriate care in a fume hood.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield pure this compound.

Verification and Characterization Protocol

Independent verification rests on rigorous analytical characterization. The purified product should be subjected to the following analyses to confirm its identity and purity.

Characterization Workflow Diagram

G Product Purified Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR FTIR Spectroscopy Product->IR MP Melting Point Analysis Product->MP Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation MP->Confirmation

Caption: Analytical workflow for structural verification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the quinoline core. The coupling patterns (J-values) will be critical for confirming the substitution pattern.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms and their chemical environment. The carbon attached to the fluorine will show a characteristic large C-F coupling constant.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A key experiment to confirm the presence and chemical environment of the fluorine atom.

  • HRMS (High-Resolution Mass Spectrometry): This analysis will provide an exact mass of the molecule, confirming its elemental composition (C₉H₆FNO).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300 cm⁻¹) and C=C/C=N stretching vibrations of the aromatic ring.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

Conclusion and Recommendations

For the independent synthesis and verification of this compound, the Modified Friedländer Annulation stands out as the more efficient and direct route, provided the requisite α-fluoro-α,β-unsaturated carbonyl is accessible. Its convergent nature minimizes the number of synthetic steps and potential for material loss. The Gould-Jacobs reaction remains a viable, albeit more laborious, alternative, particularly if the starting materials for the Friedländer approach are difficult to procure.

Successful verification is not merely about obtaining the product but ensuring its identity and purity are unquestionable. Adherence to the detailed analytical workflow is paramount for establishing a reliable and reproducible synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Fluoroquinolin-8-ol: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Fluoroquinolin-8-ol, a halogenated quinoline derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

8-hydroxyquinoline is known to be toxic if swallowed, may cause allergic skin reactions, and can cause serious eye damage.[3][4] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3][5] The thermal decomposition of quinoline derivatives can release irritating and toxic gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][5] Therefore, it is prudent to handle this compound with a high degree of caution.

Potential Hazard Description Primary Sources
Acute Toxicity (Oral) Harmful or toxic if swallowed.[3][4]Inferred from 8-hydroxyquinoline Safety Data Sheets (SDS).
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction.[3][4]Inferred from 8-hydroxyquinoline SDS.
Eye Damage Can cause serious eye irritation or damage.[3][4]Inferred from 8-hydroxyquinoline SDS.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][5]Inferred from 8-hydroxyquinoline SDS.
Hazardous Combustion Products Thermal decomposition may produce toxic nitrogen and carbon oxides, and potentially hydrogen fluoride.[4][5]General knowledge of halogenated organic compound combustion.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.[6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.[7]

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[7]

  • Skin and Body Protection: A lab coat must be worn to protect the skin. Ensure that legs and feet are covered with long pants and closed-toe shoes.[6]

  • Respiratory Protection: All handling of this compound, especially the solid form which can create dust, should be conducted in a certified chemical fume hood to prevent inhalation.[3]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations.[8][9] Mixing halogenated organic waste with non-halogenated waste streams can create hazardous reactions and significantly increases disposal costs.[2][10]

Step-by-Step Waste Collection Protocol:
  • Container Selection: Use a designated, leak-proof, and compatible container for halogenated organic waste. Plastic containers are often preferred.[11] The container must have a secure, tight-fitting lid.[6]

  • Labeling: Label the waste container clearly as "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids," as appropriate. The label must also include the full chemical name, "this compound," and a list of any other chemicals mixed in the container.[2][12]

  • Accumulation: Collect the waste in a designated satellite accumulation area within the laboratory.[6][11] This area should be clearly marked and away from sources of heat or ignition.[13]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11][12] Do not overfill the container.

  • Segregation: It is crucial to keep halogenated waste separate from other waste streams, particularly acids, bases, and oxidizers, to prevent dangerous chemical reactions.[13][14]

WasteSegregation cluster_lab Laboratory Operations cluster_waste_streams Waste Segregation Experiment Experiment Generates This compound Waste Halogenated Halogenated Waste (e.g., this compound) Experiment->Halogenated Segregate at point of generation NonHalogenated Non-Halogenated Solvent Waste Aqueous Aqueous Waste (Non-hazardous) Solid Solid Waste (Non-hazardous)

Caption: Workflow for proper segregation of this compound waste.

Spill Management: Preparedness is Key

Accidental spills should be handled promptly and safely.

  • Small Spills: For a small spill of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in the designated halogenated waste container.[5] For a small liquid spill, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[15] The contaminated absorbent material must then be placed in the halogenated waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[2] Do not attempt to clean up a large spill without proper training and equipment.

Disposal Procedures: The Final Step

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][16]

The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[13][17]

Disposal Workflow:
  • Collection and Storage: Follow the waste collection protocol outlined in Section 3.

  • Request Pickup: Once the waste container is full, or if it has been accumulating for a period defined by your institution's policies (often 90 days), contact your EHS office to arrange for a waste pickup.[11]

  • Documentation: Ensure all necessary paperwork, such as hazardous waste tags, is completed accurately and attached to the container.[2]

  • Professional Disposal: The EHS office will coordinate with a certified hazardous waste contractor for the transportation and ultimate disposal of the material in compliance with all federal, state, and local regulations.[13][18]

DisposalWorkflow Start Waste this compound Generated Segregate Segregate into Halogenated Waste Container Start->Segregate Label Label Container Correctly: - 'Halogenated Waste' - Chemical Name - Hazards Segregate->Label Store Store in Satellite Accumulation Area Label->Store Pickup Request Waste Pickup from Environmental Health & Safety (EHS) Store->Pickup Transport Licensed Contractor Transports Waste Off-site Pickup->Transport Incinerate High-Temperature Incineration (Approved Facility) Transport->Incinerate End Compliant Disposal Incinerate->End

Caption: Step-by-step disposal workflow for this compound.

Regulatory Compliance: Adherence to Standards

All laboratory waste disposal is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][19] Halogenated organic compounds are specifically regulated, and improper disposal can lead to significant penalties.[20][21][22] Adhering to the procedures in this guide and your institution's Chemical Hygiene Plan will ensure compliance with these regulations.[19]

By treating this compound with the respect its chemical properties demand, from initial handling to final disposal, we uphold our commitment to a safe and sustainable research environment.

References

Mastering the Safe Handling of 3-Fluoroquinolin-8-OL: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel chemical entities is a daily endeavor. With new molecular structures come new challenges, particularly in ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 3-Fluoroquinolin-8-OL, focusing on personal protective equipment (PPE) and proper disposal protocols. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is both groundbreaking and safe.

According to its harmonized classification, 8-Hydroxyquinoline is toxic if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][4][5] It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] The introduction of a fluorine atom, a halogen, necessitates treating this compound as a halogenated organic compound, which has specific implications for waste disposal.[6][7][8][9]

Core Principles of Protection: A Multi-Layered Approach

Safe handling of this compound hinges on a multi-layered approach to safety, starting with engineering controls and culminating in the correct selection and use of personal protective equipment.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood.[7][8] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect eyes from dust particles and potential splashes, which can cause serious and irreversible eye damage.[1][2][3][4]
Hand Protection Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty neoprene gloves.To prevent skin contact, which can lead to allergic reactions.[1][3][4] Always inspect gloves for tears or holes before use and change them immediately if contaminated.
Body Protection A long-sleeved laboratory coat, preferably flame-resistant.To protect skin and clothing from contamination.[7][10]
Footwear Closed-toe and closed-heel shoes.To protect feet from spills and falling objects.[7][10]
Respiratory Protection Generally not required when working in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be necessary.To prevent inhalation of the compound, which is toxic if swallowed and may have other inhalation hazards.[1][3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and accidents.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of 8-Hydroxyquinoline Gather PPE Gather Required PPE Review SDS->Gather PPE Proceed with knowledge Prepare Hood Prepare Chemical Fume Hood Gather PPE->Prepare Hood Ensure safety equipment is ready Weigh Compound Weigh Compound Prepare Hood->Weigh Compound Begin work in a controlled environment Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Work Area Conduct Experiment->Decontaminate Upon completion Dispose Waste Dispose of Halogenated Waste Decontaminate->Dispose Waste Remove PPE Remove and Dispose of Contaminated PPE Dispose Waste->Remove PPE

Caption: Safe Handling Workflow for this compound.
Experimental Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the SDS for 8-Hydroxyquinoline and any other available safety information.[1][2][3][4]

    • Assemble all necessary PPE and inspect it for any defects.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.

    • Have spill cleanup materials readily available.

  • Handling the Compound:

    • When weighing the solid, use a spatula and weighing paper. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep all containers of this compound tightly closed when not in use.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly dispose of all waste as described in the disposal plan below.

    • Remove and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Plan for the Unexpected

Spill Management:

  • Small Spills: For a small, dry spill, carefully sweep up the material, avoiding dust generation. Place the material in a sealed, labeled container for disposal as halogenated organic waste. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: Evacuate the immediate area and follow your institution's emergency procedures. Prevent the spill from entering drains.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1][11][12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: A Critical Final Step

Proper waste management is essential to protect both human health and the environment. As this compound is a halogenated organic compound, it requires specific disposal procedures.

Disposal Decision Tree for this compound Waste Start Waste Generated Is it contaminated\nwith this compound? Is it contaminated with this compound? Start->Is it contaminated\nwith this compound? Halogenated Waste Segregate as Halogenated Organic Waste Is it contaminated\nwith this compound?->Halogenated Waste Yes Non-Halogenated Waste Dispose as Non-Halogenated Waste Is it contaminated\nwith this compound?->Non-Halogenated Waste No Label Container Label container with 'Halogenated Waste' and list all chemical constituents Halogenated Waste->Label Container Store Securely Store in a designated, secondary containment area Label Container->Store Securely Arrange Pickup Arrange for disposal through institutional waste management Store Securely->Arrange Pickup

Caption: Disposal Decision Tree for this compound Waste.

Disposal Protocol:

  • Segregation: All waste containing this compound, including unused material, contaminated solvents, and spill cleanup debris, must be collected in a designated "Halogenated Organic Waste" container.[6][7][9] Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complexity.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a complete list of its contents, including the full chemical name "this compound."[6][8][13] Do not use abbreviations.

  • Storage: Keep the waste container tightly closed except when adding waste.[6][8] Store it in a designated satellite accumulation area, within secondary containment, and away from incompatible materials such as acids and strong oxidizing agents.[8]

  • Disposal: Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department.[7][8] Never dispose of halogenated organic compounds down the drain.[7]

By adhering to these rigorous safety and disposal protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoroquinolin-8-OL
Reactant of Route 2
Reactant of Route 2
3-Fluoroquinolin-8-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.